Phenyl-pyrrolidin-1-yl-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100390-48-5 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100390-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, a key intermediate in the pharmaceutical industry for the development of compounds targeting neurological disorders. This document details the most plausible synthetic methodologies, including nucleophilic substitution, Strecker synthesis, and the hydrolysis of its corresponding methyl ester. For each method, a detailed experimental protocol is provided, alongside a summary of reagents and expected outcomes in tabular format for ease of comparison. The synthetic pathways are further elucidated through schematic diagrams generated using Graphviz, offering a clear visual representation of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents.
Introduction
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is a substituted α-amino acid derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure, featuring both a phenyl and a pyrrolidine moiety attached to the α-carbon of acetic acid, makes it a valuable building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics. The pyrrolidine ring is a common motif in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. This guide outlines three primary synthetic strategies for the preparation of this important intermediate.
Synthetic Pathways
Three principal synthetic routes are presented for the synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Route 1: Nucleophilic Substitution of α-Bromophenylacetic Acid
This method involves the direct displacement of a halogen atom from an α-halo phenylacetic acid derivative by pyrrolidine. The reaction is a standard SN2 nucleophilic substitution.
Caption: Nucleophilic substitution pathway.
-
To a solution of α-bromophenylacetic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of pyrrolidine (2.5-3 equivalents).
-
The excess pyrrolidine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to acidic (pH 3-4) with a dilute acid (e.g., 1M HCl) to protonate any remaining pyrrolidine.
-
The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the product (typically around pH 6-7), at which point the product will precipitate out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.
| Reagent/Parameter | Description |
| Starting Material | α-Bromophenylacetic Acid |
| Key Reagent | Pyrrolidine |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | pH adjustment and precipitation |
| Expected Yield | Moderate to Good |
Route 2: Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), an amine (pyrrolidine), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.
Caption: Strecker synthesis pathway.
Step 1: Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared and cooled in an ice bath.
-
Pyrrolidine hydrochloride (1 equivalent) is added to the cyanide solution.
-
Benzaldehyde (1 equivalent) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting α-aminonitrile may separate as an oil or a solid. It is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude aminonitrile.
Step 2: Hydrolysis to 2-phenyl-2-(pyrrolidin-1-yl)acetic acid
-
The crude 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated at reflux for 4-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture is diluted with water.
-
The pH is carefully adjusted to the isoelectric point of the product to induce precipitation.
-
The solid is collected by filtration, washed with cold water, and dried to give the final product.
| Reagent/Parameter | Description |
| Starting Materials | Benzaldehyde, Pyrrolidine, Potassium Cyanide |
| Intermediate | 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile |
| Hydrolysis Agent | Concentrated HCl |
| Reaction Temperature | Step 1: Room Temp.; Step 2: Reflux |
| Reaction Time | 16-32 hours total |
| Work-up | Extraction followed by hydrolysis and precipitation |
| Expected Yield | Moderate |
Route 3: Hydrolysis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
This route involves the synthesis of the methyl ester of the target compound, followed by its hydrolysis. The ester, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, is a known compound and can be synthesized via nucleophilic substitution of methyl α-bromophenylacetate with pyrrolidine.
Caption: Ester hydrolysis pathway.
Step 1: Synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
-
A solution of methyl α-bromophenylacetate (1 equivalent) in a polar aprotic solvent like acetonitrile is prepared.
-
Pyrrolidine (2.5 equivalents) is added to the solution, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction mixture is filtered to remove the pyrrolidinium bromide salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude methyl ester. The product can be purified by column chromatography if necessary.
Step 2: Hydrolysis to 2-phenyl-2-(pyrrolidin-1-yl)acetic acid
-
The crude methyl ester is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added.
-
The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed under reduced pressure.
-
The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
| Reagent/Parameter | Description |
| Starting Material | Methyl α-Bromophenylacetate |
| Key Reagent | Pyrrolidine |
| Hydrolysis Agent | NaOH or LiOH |
| Reaction Temperature | Step 1: Room Temp.; Step 2: Room Temp. to 50°C |
| Reaction Time | 14-28 hours total |
| Work-up | Filtration, extraction, and precipitation |
| Expected Yield | Good to Excellent |
Conclusion
The synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid can be achieved through several viable synthetic pathways. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The nucleophilic substitution of an α-halo ester followed by hydrolysis is often a high-yielding and straightforward approach. The Strecker synthesis provides a classical route from simple precursors, while direct substitution on the free acid offers the most direct, albeit potentially slower, method. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.
mechanism of action of Phenyl-pyrrolidin-1-yl-acetic acid
An In-depth Technical Guide on the Mechanism of Action of Phenyl-pyrrolidin-1-yl-acetic Acid Derivatives
Introduction
The chemical moiety, this compound, represents a versatile structural scaffold that is a cornerstone in the development of a diverse array of pharmacologically active compounds. It is not a single therapeutic agent with a defined mechanism of action, but rather a foundational chemical structure. The specific biological activity of its derivatives is dictated by the nature and position of various chemical substitutions on both the phenyl and pyrrolidine rings. This guide provides a detailed examination of the mechanisms of action for four distinct classes of this compound derivatives, tailored for researchers, scientists, and drug development professionals. The classes covered herein are:
-
Sphingosine-1-Phosphate (S1P) Receptor Agonists
-
Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists
-
Pyrovalerone Analogs as Monoamine Uptake Inhibitors
-
Anticancer Agents
This document will delve into the specific molecular targets, signaling pathways, quantitative pharmacological data, and detailed experimental protocols associated with each class of compounds.
Class I: 2-Aryl(pyrrolidin-4-yl)acetic acids as Sphingosine-1-Phosphate (S1P) Receptor Agonists
Derivatives of 2-aryl(pyrrolidin-4-yl)acetic acid have been identified as potent agonists of Sphingosine-1-Phosphate (S1P) receptors.[1][2][3] These receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in regulating the immune, cardiovascular, and nervous systems.
Mechanism of Action
The primary mechanism of these compounds involves binding to and activating S1P receptors, particularly the S1P1 subtype, which is highly expressed on lymphocytes.[1] S1P receptors, such as S1P4, are known to couple to inhibitory G proteins (Gαi and Gαo).[4] Upon agonist binding, the activated G protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate downstream signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathways.[4]
A key consequence of S1P1 agonism on lymphocytes is the internalization of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymphoid tissues. The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in the count of circulating peripheral lymphocytes, which is the basis for the immunomodulatory effects of these compounds.[1][2]
Quantitative Data
While specific binding affinities for the 2-aryl(pyrrolidin-4-yl)acetic acid series are not detailed in the provided search results, related S1P receptor agonists demonstrate potent activity.
| Compound Class/Name | Target(s) | Activity Type | Value | Reference |
| 2,5-Disubstituted Pyrrolidines | S1P Receptors | Agonist | Good selectivity over S1P3 | [5] |
| ML248 (Novel Agonist) | S1P4 | Agonist | EC50 = 37.7–79.1 nM | [4] |
Experimental Protocols
1. Radioligand Binding Assay ([³⁵S]-GTPγS)
This functional assay measures the activation of G proteins upon receptor agonism.
-
Membrane Preparation: CHO cells stably expressing the human S1P receptor subtype of interest are harvested and homogenized in an ice-cold buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4). Membranes are pelleted by centrifugation, washed, and resuspended in assay buffer.
-
Assay Procedure: In a 96-well plate, serial dilutions of the test compound are added. The reaction is initiated by adding membrane homogenate, GDP, and [³⁵S]-GTPγS. The plate is incubated at 30°C for 60 minutes.
-
Detection: The reaction is terminated by rapid filtration through GF/B filter plates. The filters are washed with ice-cold buffer, dried, and radioactivity is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 values.
2. β-Arrestin Recruitment Assay (e.g., Tango™ Assay)
This assay measures receptor activation by detecting the recruitment of β-arrestin to the intracellular domain of the GPCR.
-
Cell Culture: U2OS or CHO-K1 cells engineered to co-express the S1P receptor fused to a transcription factor and a β-arrestin/protease fusion protein are used. The cells also contain a reporter gene (e.g., β-lactamase) under the control of the transcription factor.[4][6]
-
Assay Procedure: Cells are plated in 384-well plates. The next day, serial dilutions of the test compound are added. The plate is incubated for 90 minutes to 5 hours at 37°C.[4][6]
-
Detection: A substrate for the reporter enzyme (e.g., a fluorescent β-lactamase substrate) is added, and the signal is read on a plate reader.
-
Data Analysis: The agonist response is plotted against the compound concentration to determine the EC50.
Class II: Phenyl-pyrrolidin-yl Derivatives as Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists
Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and related structures have been developed as potent and selective antagonists for the Melanin-Concentrating Hormone Receptor-1 (MCH-R1).[7][8] MCH-R1 is a GPCR predominantly expressed in the brain, where it is implicated in the regulation of appetite and energy homeostasis.[9][10]
Mechanism of Action
These compounds act by competitively binding to MCH-R1, thereby blocking the binding of the endogenous orexigenic (appetite-stimulating) neuropeptide, melanin-concentrating hormone (MCH).[8] MCH-R1 primarily couples through Gαi/o proteins, and its activation by MCH leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. By antagonizing the receptor, these compounds prevent this signaling cascade, leading to a reduction in food intake and potentially an increase in energy expenditure. The binding site for these small-molecule antagonists is a deep hydrophobic pocket formed by the transmembrane helices of the receptor.[11]
References
- 1. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenyl-pyrrolidin-1-yl-acetic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for the exploration of diverse chemical spaces, making it an attractive starting point for designing novel therapeutics.[1] Phenyl-pyrrolidin-1-yl-acetic acid represents a key building block within this class, and its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and central nervous system (CNS) activities. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for derivatives of the this compound scaffold.
Pharmacodynamics
The pharmacodynamic effects of this compound derivatives are diverse, with the most extensively studied area being their anti-inflammatory and analgesic properties. Other derivatives have shown potential in treating CNS disorders and metabolic diseases.
Anti-inflammatory and Analgesic Activity
Several studies have demonstrated the potential of this compound derivatives as anti-inflammatory and analgesic agents. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the inflammatory cascade.
A significant number of derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[2] By inhibiting these enzymes, these compounds can effectively reduce the production of pro-inflammatory molecules.
Below is a diagram illustrating the signaling pathway of COX and 5-LOX enzymes and the point of intervention for these derivatives.
Caption: Inhibition of COX and 5-LOX pathways by this compound derivatives.
The following table summarizes the in vitro enzyme inhibition and in vivo anti-inflammatory activity of selected derivatives from various studies.
| Compound ID | Target Enzyme | IC50 (µg/mL) | In vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| MAK01 | COX-1 | 314 | Carrageenan-induced paw edema | 10 | 33.3 ± 0.77 (at 2h) | [2] |
| COX-2 | 130 | 20 | 34.7 ± 0.74 (at 2h) | [2] | ||
| 5-LOX | 105 | 30 | 40.58 ± 0.84 (at 5h) | [2] | ||
| Compound A-1 | - | - | Carrageenan-induced paw edema | - | Highest among tested | [3] |
| Compound A-4 | - | - | Acetic acid-induced writhing | - | Highest among tested | [3] |
Central Nervous System (CNS) Activity
Derivatives of the this compound scaffold have also been explored for their potential to treat CNS disorders, such as epilepsy and cognitive deficits associated with stroke.
One study reported that the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid exhibited significant anticonvulsant activity at low doses (2.5–5.0 mg/kg), surpassing the efficacy of the reference drug levetiracetam in some tests.[4] This compound also demonstrated notable nootropic (cognition-enhancing) activity, comparable to piracetam.[4]
A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has been investigated for its neuroprotective effects in a rat model of ischemic stroke.[5] While the full pharmacodynamic profile is still under investigation, initial studies suggest a potential for mitigating neuronal damage following cerebral ischemia.[5]
Metabolic Disease Activity
The versatility of the pyrrolidine scaffold is further highlighted by the development of derivatives with potential applications in metabolic diseases.
A series of 3,4-disubstituted pyrrolidine acid analogs have been synthesized and identified as potent dual agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[6] One of the lead compounds was shown to be efficacious in lowering fasting glucose and triglyceride levels in a diabetic mouse model, suggesting its potential for the treatment of type 2 diabetes.[6]
Pharmacokinetics
As previously mentioned, detailed pharmacokinetic data for this compound and its derivatives are scarce in publicly available literature. Most studies have focused on the synthesis and pharmacodynamic evaluation of these compounds. The lack of pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) parameters, is a significant gap in the overall understanding of this class of compounds and is crucial for their further development as therapeutic agents. Future research should prioritize the pharmacokinetic characterization of promising lead compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Derivatives
The synthesis of these derivatives often starts from a 4-phenylpyrrolidin-2-one core, which is then N-alkylated, followed by further modifications to introduce various functional groups.
Caption: General synthetic workflow for this compound amide derivatives.
In vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[7]
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In vitro Enzyme Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
-
General Protocol:
-
The test compound is pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2).
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is incubated for a specific time and then terminated.
-
The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.[2]
-
-
Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid.
-
General Protocol:
-
The test compound is incubated with purified 5-LOX enzyme (e.g., from potato tubers or human neutrophils).
-
Arachidonic acid is added to start the reaction.
-
The formation of leukotrienes is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
The IC50 value is determined from the concentration-response curve.[2]
-
Below is a diagram representing a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Experimental workflow for the evaluation of anti-inflammatory and analgesic derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications. The most significant evidence to date supports their development as anti-inflammatory and analgesic agents, with some compounds demonstrating potent inhibition of key inflammatory enzymes. Furthermore, preliminary studies indicate their potential in the treatment of CNS disorders and metabolic diseases. However, the lack of comprehensive pharmacokinetic data is a major hurdle for the clinical translation of these findings. Future research should focus on a more detailed characterization of the ADME properties of lead compounds to fully assess their therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Genesis of a Versatile Scaffold: A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-pyrrolidin-1-yl-acetic acid, a heterocyclic compound featuring a central pyrrolidine ring, stands as a cornerstone in the edifice of modern medicinal chemistry. While the specific historical details of its initial synthesis remain largely unchronicled in readily accessible literature, its significance is profoundly evident in its widespread application as a key intermediate in the synthesis of a diverse array of pharmacologically active agents. This technical guide consolidates the available scientific knowledge on this compound, detailing its physicochemical properties, plausible synthetic methodologies, and, most critically, its instrumental role in the development of therapeutics, particularly those targeting the central nervous system. This document aims to provide a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, leveraging the versatile this compound scaffold.
Introduction and Historical Context
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, making it an attractive moiety for designing molecules with specific spatial orientations for optimal receptor binding.[1] this compound, with its combination of the pyrrolidine ring, a phenyl group, and a carboxylic acid handle, represents a highly versatile building block for chemical modification and the introduction of diverse functionalities.
While a definitive record of the first synthesis and the scientists involved is not prominently available, its emergence in the scientific literature is intrinsically linked to the broader exploration of pyrrolidine-containing compounds for therapeutic purposes. It is primarily recognized and utilized as a crucial intermediate in the synthesis of more complex molecules, especially those targeting neurological disorders such as antidepressants and antipsychotics.[2] The structural attributes of this compound make it an ideal starting point for creating molecules that can effectively interact with various receptors in the brain.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 100390-48-5 | [2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| MDL Number | MFCD05237231 | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable precursor with pyrrolidine. One plausible pathway is the copper-catalyzed coupling reaction between an ortho-substituted phenylacetic acid derivative and pyrrolidine.
General Synthetic Pathway
A potential synthetic route to this compound is outlined below. This pathway leverages a copper-catalyzed N-arylation reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established copper-catalyzed N-arylation reactions and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a dry, inert-atmosphere reaction vessel, add ortho-bromophenylacetic acid (1 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel. Stir the mixture at room temperature for 10 minutes. Add pyrrolidine (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Extraction: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Role in Drug Discovery and Development
This compound serves as a critical structural motif in a variety of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold.
Central Nervous System (CNS) Disorders
The primary application of this compound derivatives is in the development of drugs targeting the CNS. The scaffold's ability to be readily functionalized allows for the fine-tuning of properties such as receptor affinity, selectivity, and blood-brain barrier permeability. It is a key intermediate in the synthesis of compounds aimed at treating neurological and psychiatric conditions, including antidepressants and antipsychotics.[2]
Other Therapeutic Areas
Beyond CNS disorders, the pyrrolidine scaffold is explored for a multitude of other biological activities. Derivatives of this compound and related structures have shown potential as:
-
Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]
-
Anticonvulsants: Demonstrating efficacy in preclinical models of epilepsy.
-
Antimicrobial and Antifungal agents.
-
Anticancer agents.
-
Cholinesterase inhibitors.
-
Carbonic anhydrase inhibitors.
Conclusion
This compound, while not a therapeutic agent in itself, represents a quintessential example of a versatile molecular scaffold that has profoundly impacted drug discovery and development. Its robust and adaptable structure provides a foundation for the synthesis of a vast array of derivatives with diverse pharmacological activities. Although the historical origins of this specific compound are not well-documented, its continued use as a key intermediate underscores its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in harnessing the potential of this remarkable chemical entity. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising avenue for future research.
References
A Technical Guide to the Neuroprotective Potential of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid represent a promising class of compounds with significant neuroprotective properties. This technical document provides a comprehensive overview of the synthesis, in vitro and in vivo efficacy, and proposed mechanisms of action for these molecules. Key findings from preclinical studies are summarized, highlighting their potential in mitigating neuronal damage in models of ischemic stroke and excitotoxicity. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.
Introduction
Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, pose a significant global health burden. The pathophysiology of these conditions often involves complex cascades of events, including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death. Consequently, there is a critical need for the development of novel neuroprotective agents that can effectively target these pathways. The 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid scaffold has emerged as a promising starting point for the design of such agents. This document consolidates the current scientific knowledge on these derivatives, with a focus on their therapeutic potential and underlying mechanisms.
Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid and its Derivatives
A key derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, has been synthesized through a multi-step process. The general synthetic scheme is outlined below.
Synthesis Workflow
In Vitro Neuroprotective Effects
Glutamate-Induced Excitotoxicity Model
A primary mechanism of neuronal injury in stroke and other neurological disorders is glutamate-induced excitotoxicity. The neuroprotective effects of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate (referred to as Compound 1) were evaluated in a glutamate-treated cortical neuron culture.
| Compound | Concentration | Insult | Outcome | Reference |
| Compound 1 | 50 µM | 50 µM Glutamate | 37% increase in cell survival rate compared to control | [1] |
Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from newborn Wistar rats (0-1 day old).
-
Treatment: The cultured neurons are treated with the test compound (e.g., Compound 1) for a specified pre-incubation period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a final concentration known to induce neuronal death (e.g., 50 µM).
-
Assessment of Cell Viability: After a defined exposure time, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells.
-
Data Analysis: The survival rate of neurons in the compound-treated group is compared to that of the glutamate-only control group.
Experimental Workflow: In Vitro Neuroprotection Assay
References
The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationships of Phenyl-pyrrolidin-1-yl-acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-pyrrolidin-1-yl-acetic acid analogs, a versatile scaffold with significant therapeutic potential across a spectrum of central nervous system (CNS) disorders and other conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Core Scaffold and Therapeutic Landscape
The this compound core structure is a privileged scaffold in drug discovery, giving rise to a diverse range of pharmacological activities. By systematically modifying the phenyl ring, the pyrrolidine ring, and the acetic acid moiety, researchers have developed potent and selective modulators of various biological targets. This has led to the identification of compounds with significant nootropic, anticonvulsant, anti-inflammatory, and monoamine reuptake inhibitory properties. The inherent chirality of the pyrrolidine ring further allows for stereospecific interactions with biological targets, adding another dimension to SAR exploration.[1][2]
Structure-Activity Relationships and Quantitative Data
The following sections delineate the SAR for different biological activities, with quantitative data summarized in structured tables for comparative analysis.
Nootropic and Anticonvulsant Activity
Analogs based on the (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid scaffold have demonstrated significant nootropic and anticonvulsant effects. The presence of the phenyl group on the pyrrolidone ring is a key determinant of this dual activity.[3]
Key SAR Insights:
-
Amide Substitution: Modification of the acetic acid to an amide is crucial for activity. The nature of the amine substituent significantly impacts potency.
-
Phenyl Ring Substitution on Amide: Aromatic amines, particularly those with specific substitution patterns like 2,6-dimethylaniline, have been shown to yield highly potent anticonvulsant compounds.[3]
-
Chirality: The stereochemistry at the C4 position of the pyrrolidone ring influences the biological activity, with different enantiomers exhibiting varying potencies.
| Compound ID | R Group (on Amide) | Anticonvulsant Activity (ED₅₀ mg/kg) | Nootropic Activity | Reference |
| 1a | 2,6-dimethylphenyl | 2.5 - 5.0 (MES Test) | Comparable to Piracetam at 400 mg/kg | [3] |
| Levetiracetam | (S)-α-ethyl-2-oxopyrrolidine acetamide | 2.5 - 600 (MES Test) | - | [3] |
| Compound 30 | N-(substituted phenyl) | MES: 45.6, 6 Hz: 39.5 | Not Reported | [4][5] |
| Compound 14 | N-(substituted phenyl) with dimethylamino on pyrrolidine-2,5-dione | MES: 49.6, 6 Hz: 31.3, scPTZ: 67.4 | Not Reported | [1] |
MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Seizure Test. Data is illustrative and compiled from multiple sources.
Monoamine Transporter Inhibition
A distinct class of analogs, characterized by a ketone on the acetic acid side chain and a phenyl group attached to it (pyrovalerone analogs), are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).
Key SAR Insights:
-
Alkyl Chain Length: The length of the alkyl chain attached to the carbonyl group influences potency.
-
Phenyl Ring Substitution: Substitutions on the phenyl ring can modulate binding affinity and selectivity for DAT and NET.
-
Pyrrolidine Ring: The pyrrolidine ring is generally preferred over a six-membered piperidine ring for potent inhibition.
| Compound | R¹ (Phenyl Substitution) | R² (Alkyl Chain) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Pyrovalerone | 4-Methyl | Propyl | 7.0 | 6.0 | >10,000 | [4] |
| MDPV | 3,4-Methylenedioxy | Propyl | 0.7 | 1.2 | >10,000 | [4] |
| α-PVP | H | Propyl | 2.4 | 3.5 | >10,000 | [4] |
Kᵢ values represent binding affinity. Lower values indicate higher affinity.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Modification of the phenyl-pyrrolidine-1-yl-acetic acid scaffold to incorporate a long alkyl chain and specific terminal phenyl groups has yielded potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).
Key SAR Insights:
-
Linker Flexibility: Conformationally flexible linkers between the pyrrolidine core and the terminal phenyl group can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH).[6]
-
Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl ring are preferred for optimal potency.[6]
-
Rigid Linkers: Conformationally restricted linkers can improve selectivity for NAAA over FAAH.[6]
| Compound ID | Linker Type | Terminal Phenyl Substitution | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Reference |
| 4g | Rigid (4-phenylcinnamoyl) | Unsubstituted | Low micromolar | >10 | [6] |
| 3j | Flexible | Not specified | Low micromolar | Not specified | [6] |
| 3k | Flexible | Not specified | Low micromolar | Not specified | [6] |
Specific IC₅₀ values were not available in the provided search results but are described as being in the low micromolar range.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general procedures for the synthesis and biological evaluation of this compound analogs.
General Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides
The synthesis of these analogs typically involves a multi-step process:
-
Alkylation of 4-phenylpyrrolidin-2-one: 4-Phenylpyrrolidin-2-one is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.
-
Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., triethylamine) to yield the final amide product.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)
The MES test is a widely used model for generalized tonic-clonic seizures.
-
Animal Model: Male mice are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated.[1][4]
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of compounds to the dopamine transporter.
-
Preparation of Synaptosomes: Brain tissue (e.g., striatum) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal membrane preparation.
-
Radioligand: A radiolabeled DAT ligand, such as [³H]WIN 35,428, is used.
-
Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the NAAA enzyme.
-
Enzyme Source: Recombinant human NAAA expressed in a suitable cell line (e.g., HEK293) is commonly used.
-
Substrate: A fluorescent or radiolabeled substrate, such as N-(4-methoxy-phenyl)-[1-¹⁴C]palmitamide, is used.
-
Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.
-
Termination and Product Separation: The reaction is stopped, and the product is separated from the unreacted substrate, often using thin-layer chromatography (TLC) for radiolabeled substrates.
-
Quantification: The amount of product formed is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological action of this compound analogs.
Caption: General synthetic route for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.
Caption: Mechanism of action for pyrovalerone analogs as DAT inhibitors.
Caption: NAAA inhibition by pyrrolidine amide derivatives leading to anti-inflammatory effects.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. The SAR studies summarized herein highlight the key structural features that govern their activity as nootropics, anticonvulsants, monoamine transporter inhibitors, and NAAA inhibitors.
Future research in this area should focus on:
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets to address complex diseases like neurodegenerative disorders with comorbid epilepsy or inflammation.
-
Stereoselective Synthesis and Evaluation: A more thorough investigation of the pharmacological properties of individual enantiomers is warranted to develop more potent and safer drugs.
-
Pharmacokinetic Optimization: Improving the drug-like properties of these analogs, such as metabolic stability and oral bioavailability, will be crucial for their clinical translation.
-
Exploration of Novel Targets: The versatility of this scaffold suggests that it may have utility against other biological targets, and further screening efforts are encouraged.
This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for the rational design and development of the next generation of therapeutics based on the this compound core.
References
- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]
An In-depth Technical Guide on the Core Chemical and Physical Properties of Phenyl-pyrrolidin-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of Phenyl-pyrrolidin-1-yl-acetic acid. The information is curated to support research and development endeavors in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, a derivative of pyrrolidine and phenylacetic acid, is a compound of interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of drugs targeting neurological disorders.[1][2] Its structural features suggest potential interactions with biological receptors in the central nervous system.[1][2]
General Information
| Property | Value | Reference |
| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)acetic acid | |
| CAS Number | 100390-48-5 | [1][3] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |
| Molecular Weight | 205.25 g/mol | [1][2] |
| Canonical SMILES | C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| MDL Number | MFCD05237231 | [1][2] |
Physical Properties
Experimentally determined physical properties of this compound are not widely published. The data presented below for the free acid are largely predicted, while some experimental data is available for its salt and ester forms.
| Property | Value | Notes | Reference |
| Melting Point | Not available | Data for the related compound (2-Oxopyrrolidin-1-yl)acetic acid is 143°C. | [4] |
| Boiling Point | 379.1 ± 25.0 °C | Predicted value. | [4] |
| Solubility | Not available | The methyl ester hydrochloride is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [5] |
| pKa | Not available | Predicted value for the related (2-Oxopyrrolidin-1-yl)acetic acid is 3.75 ± 0.10. | |
| LogP | Not available | ||
| Storage | 2-8°C, sealed, dry | Recommended storage conditions for the solid. | [1][2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate.[6]
Reaction:
Materials:
-
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and rotary evaporator.
Procedure:
-
Dissolution: Dissolve Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate in a mixture of isopropanol and water in a round-bottom flask.
-
Hydrolysis: Add a stoichiometric excess of potassium hydroxide to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Workflow for Analytical Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the different proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Potential Signaling Pathways
This compound and its derivatives are recognized for their potential activity within the central nervous system, exhibiting neurotropic, anticonvulsant, and nootropic effects.[7] The structural similarity to known neuromodulators suggests that these compounds may interact with key neurotransmitter systems.
Modulation of Glutamatergic and GABAergic Systems
The primary proposed mechanism of action for many pyrrolidine derivatives involves the modulation of the glutamatergic and GABAergic systems, the main excitatory and inhibitory neurotransmitter systems in the brain, respectively.
-
Glutamatergic System (NMDA Receptors): Phenyl-containing compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors. Some derivatives can act as antagonists, potentially by enhancing the proton inhibition of the receptor, which could be neuroprotective in conditions of excessive glutamate release like ischemia.[8]
-
GABAergic System (GABA Receptors): Phenyl-substituted GABA analogues have demonstrated agonist activity at GABA-B receptors.[9] Furthermore, various phenolic compounds can modulate GABA-A receptors, acting as either positive or negative allosteric modulators.[10]
Proposed Signaling Pathway
Based on the available evidence for related compounds, a plausible signaling pathway for the neuroprotective effects of this compound could involve the dual modulation of NMDA and GABA receptors, leading to a reduction in neuronal excitotoxicity and an enhancement of inhibitory neurotransmission.
This proposed pathway illustrates how this compound may exert its neuroprotective effects by inhibiting the over-activation of NMDA receptors, thereby reducing calcium-mediated excitotoxicity, and by potentiating the inhibitory action of GABA at GABA-A receptors, leading to neuronal hyperpolarization and reduced excitability. This dual action could be beneficial in various neurological conditions characterized by an imbalance between excitatory and inhibitory neurotransmission.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutics for neurological disorders. This guide provides foundational knowledge of its chemical and physical properties, a practical synthesis protocol, and an evidence-based hypothesis of its biological mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and to explore the therapeutic potential of its derivatives.
References
- 1. Dynamic modulation of NMDA-induced responses by ifenprodil in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]
- 3. 100390-48-5|2-Phenyl-2-(pyrrolidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 [smolecule.com]
- 7. New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Phenyl-pyrrolidin-1-yl-acetic acid: A Technical Guide Based on Structurally Related Compounds
Disclaimer: The compound "Phenyl-pyrrolidin-1-yl-acetic acid" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a comprehensive analysis of the potential therapeutic targets based on the well-documented biological activities of structurally similar molecules, including phenylpyrrolidinone and other pyrrolidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a hypothetical framework for investigating this chemical scaffold.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to be a key structural component in numerous biologically active compounds.[1][2][3] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of drug candidates.[1][4] This guide will explore the potential therapeutic applications of this compound by examining the established targets of its close analogs.
Neurology and Neurodegenerative Disorders
Phenylpyrrolidinone and related structures have shown significant promise in the treatment of neurological conditions, including epilepsy, neurodegenerative diseases, and as nootropic agents.[5][6]
Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have been synthesized and evaluated for their anticonvulsant and nootropic (cognition-enhancing) effects.[6]
Quantitative Data:
| Compound | Test Model | Effective Dose (ED₅₀) or Activity | Reference Compound |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Maximal Electroshock (MES) Test | 80.38 mg/kg | Valproic Acid (VPA) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 6 Hz Seizure Test | 108.80 mg/kg | Valproic Acid (VPA) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Corazole-Induced Seizure Model | Active at 2.5 - 5.0 mg/kg (surpassed levetiracetam) | Levetiracetam |
| 3-benzhydryl-2,5-dioxo-pyrrolidin-1-yl-acetic acid amide derivative (69k) | Maximal Electroshock (MES) Test | 80.38 mg/kg | Valproic Acid (VPA) |
| 3-benzhydryl-2,5-dioxo-pyrrolidin-1-yl-acetic acid amide derivative (69k) | 6 Hz Seizure Test | 108.80 mg/kg | Valproic Acid (VPA) |
Experimental Protocols:
-
Corazole-Induced Seizure Model: Male mice (20-26 g) are administered the test compound intraperitoneally (i.p.) at various doses. After a set time, a convulsant agent (corazole) is administered, and the latency to and severity of seizures are observed and compared to a control group.[5]
-
Maximal Electroshock (MES) Test: This test is used to screen for anticonvulsant activity. An electrical stimulus is applied to the corneas of mice, and the ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is measured.
-
6 Hz Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulus is applied to the corneas of mice, and the ability of a compound to prevent the resulting psychomotor seizure is assessed.
Signaling Pathways and Experimental Workflows:
Caption: Synthetic workflow and anticonvulsant testing of phenylpyrrolidinone derivatives.
Certain phenylpyrrolidinone derivatives have demonstrated neuroprotective effects and inhibitory activity against Tropomyosin receptor kinase A (TrkA), a target implicated in neurodegenerative diseases and pain.[7] The (R)-2-phenylpyrrolidine moiety has been identified as a key pharmacophore for potent and selective pan-TrkA inhibition.[7]
Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[8] This profile suggests potential applications in conditions like ADHD and as a basis for developing medications for cocaine abuse.[8]
Quantitative Data:
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 10.5 | 21.4 | >10,000 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 1.3 | 11.2 | 1,200 |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | 3.2 | 8.7 | 2,500 |
Experimental Protocols:
-
Transporter Inhibition Assay: The affinity of the compounds for DAT, NET, and SERT is determined using radioligand binding assays with [¹²⁵I]RTI-55 in competition studies. The inhibition of monoamine uptake is evaluated in competition with [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.[8]
Caption: Mechanism of DAT/NET inhibition by phenyl-pyrrolidinyl derivatives.
Oncology
Phenylpyrrolidinone derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[7] The structure-activity relationship (SAR) suggests that substitutions on both the phenyl and pyrrolidinone rings significantly influence their anticancer potency.[7] For example, derivatives with a 3,4,5-trimethoxyphenyl group have shown notable anticancer activity.[7]
Metabolic Disorders
A series of N-phenylpyrrolidinone-2-carboxamide derivatives have been evaluated for their α-glucosidase inhibitory activity, suggesting a potential role in the management of type 2 diabetes.[7]
Experimental Protocols:
-
α-Glucosidase Inhibition Assay: The inhibitory activity of the compounds against α-glucosidase is typically measured spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released is quantified to determine the extent of enzyme inhibition.
Anti-inflammatory Activity
The pyrrolidine scaffold is present in several anti-inflammatory drugs.[9] Phenylpyrrolidinone derivatives have been investigated for their anti-inflammatory properties.[5] Additionally, a related compound, (2-Oxopyrrolidin-1-yl)acetic acid, is used in the synthesis of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory diseases.[10]
Experimental Protocols:
-
Carrageenan-Induced Paw Edema: This is a standard in vivo model for evaluating acute inflammation. The test compound is administered to rodents, and after a specified time, carrageenan is injected into the sub-plantar region of the hind paw. The paw volume is measured at different time points using a plethysmometer, and the percentage inhibition of edema is calculated by comparing the treated group to a control group.[5]
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Other Potential Therapeutic Targets
The versatility of the pyrrolidine scaffold is further highlighted by the diverse biological activities of its derivatives, suggesting a broad range of potential therapeutic targets for this compound. These include:
-
Selective Androgen Receptor Modulators (SARMs): 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs.[1]
-
Carbonic Anhydrase Inhibitors: 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives have shown potent inhibition of human carbonic anhydrases.[1]
-
Estrogen Receptor α (ERα) Antagonists: The stereospecific orientation of substituents on the pyrrolidine ring can lead to potent and selective ERα antagonism, relevant for breast cancer treatment.[4]
-
Retinoic acid-related orphan receptor γ (RORγt) Inverse Agonists: Cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of RORγt, a target for autoimmune diseases.[4]
-
P2Y12 Receptor Antagonists: Phenylpyrimidine-carboxamide analogs containing a pyrrolidine moiety have been developed as potent P2Y12 receptor antagonists for antiplatelet therapy.
-
Glycine Transporter 1 (GlyT-1) Inhibitors: 2-arylsulfanyl-phenyl piperazinyl acetic acids are a novel series of GlyT-1 inhibitors with potential for treating schizophrenia.[11]
-
mPGES-1 Inhibitors: 2-(thiophen-2-yl)acetic acid-based compounds have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammation and cancer.[12]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenyl(1H-pyrrol-1-yl)acetic Acid|High-Quality RUO [benchchem.com]
- 10. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 11. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-pyrrolidin-1-yl-acetic Acid and its Derivatives: A Potential New Frontier in Neuronal Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives, with a particular focus on their potential to modulate neuronal plasticity. While direct research on this compound is limited, this guide synthesizes findings from a significant body of research on a closely related and well-studied derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. This document details its synthesis, in vitro neuroprotective effects, and in vivo cognitive-enhancing properties, offering insights into its potential mechanisms of action. This paper aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to stimulate further investigation into this promising class of compounds.
Introduction
Neuronal plasticity, the inherent ability of the nervous system to remodel its structure and function in response to experience, is a fundamental process underlying learning, memory, and recovery from brain injury.[1] The modulation of synaptic strength, through mechanisms such as long-term potentiation (LTP) and long-term depression (LTD), is a key aspect of neuronal plasticity.[2] The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, plays a pivotal role in these processes.[3][4] Consequently, compounds that can modulate these pathways are of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders.
The pyrrolidin-2-one scaffold, a core component of the racetam family of nootropics, has been a subject of interest for its cognitive-enhancing properties.[5] this compound represents a key intermediate in the synthesis of novel pyrrolidinone derivatives. This guide focuses on a prominent derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (hereafter referred to as Compound 1), as a case study to explore the potential effects of this chemical class on neuronal plasticity. In silico, in vitro, and in vivo studies on Compound 1 suggest significant neuroprotective and cognitive-enhancing effects, potentially mediated through the modulation of AMPA receptor function.[5]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a crucial step in the generation of more complex derivatives like Compound 1. The general synthetic route involves the N-alkylation of 4-phenylpyrrolidin-2-one.[5]
A common laboratory-scale synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (4) starts with the alkylation of 4-phenylpyrrolidinone-2 (2) with ethyl chloroacetate in the presence of sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (3) with a near-quantitative yield of 98%.[5] This is followed by alkaline hydrolysis of the ester (3) using potassium hydroxide in a water and isopropanol mixture. Subsequent extraction yields 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (4) with a yield of 87%.[5]
From this intermediate, Compound 1 can be synthesized through a multi-step process. The carboxylic acid (4) is first activated, for example, by forming an N-hydroxysuccinimide ester, 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (5), with a yield of 94%.[5] Finally, the activated ester (5) is reacted with taurine in the presence of potassium hydroxide to produce the target compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (1), as a crystalline solid with a 94% yield.[5]
In Vitro Effects on Neuronal Viability
The neuroprotective potential of Compound 1 was assessed using a glutamate-induced excitotoxicity model in primary cortical neuron cultures from newborn rats.[5] Glutamate is a primary excitatory neurotransmitter, but excessive levels can lead to neuronal death, a phenomenon implicated in various neurological conditions.[5]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons were isolated from newborn Wistar rats (0-1 day old).
-
Induction of Excitotoxicity: Neurons were exposed to a neurotoxic concentration of glutamate.
-
Treatment: Following glutamate exposure, cells were treated with varying concentrations of Compound 1.
-
Viability Assessment: Cell viability was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell health.
Quantitative Data: Neuroprotective Effects of Compound 1
The study demonstrated that Compound 1 exhibited a significant neuroprotective effect against glutamate-induced excitotoxicity.[5] The maximum protective effect was observed at a concentration of 50 µM, where it increased the cell survival rate by 37% compared to the glutamate-treated control group.[6]
| Concentration of Compound 1 | % Increase in Cell Viability (relative to glutamate control) |
| 10 µM | Data not specified |
| 50 µM | 37% |
| 100 µM | Data not specified |
Table 1: Neuroprotective effect of Compound 1 against glutamate-induced excitotoxicity in primary cortical neurons.[6]
In Vivo Effects on Cognitive Function and Neurological Deficits
The therapeutic potential of Compound 1 was further investigated in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[5] The study assessed the compound's impact on neurological deficits, exploratory behavior, and anxiety.
Experimental Protocol: In Vivo Ischemic Stroke Model
-
Animal Model: The study utilized a transient MCAO model in rats to simulate ischemic stroke.
-
Treatment Groups: Animals were divided into three groups: Compound 1 (125 mg/kg), piracetam (300 mg/kg, a positive control), and normal saline (negative control).[5]
-
Administration: Treatments were administered intraperitoneally for 5 days.[5]
-
Behavioral Assessments: A battery of behavioral tests was conducted, including the Open Field Test (OFT) to assess locomotor activity and anxiety, and the Light-Dark Box (LDB) test for anxiety-like behavior.[5]
-
Neurological Scoring: Neurological deficits were evaluated using a standardized scoring system.
Quantitative Data: Behavioral and Neurological Outcomes
In intact animals, Compound 1 demonstrated neurotropic activity superior to piracetam, as evidenced by a reduction in immobility time and an increase in exploratory behavior in the OFT.[5] It also reduced anxiety levels, indicated by a decreased time spent in the light compartment of the LDB test.[5]
In the MCAO model, Compound 1 significantly reduced neurological deficits and improved neurological symptom regression.[5] The treated animals also showed enhanced exploratory behavior and reduced anxiety compared to the saline-treated group.[5]
| Behavioral Test | Parameter | Compound 1 Treatment | Piracetam Treatment | Saline Control |
| Open Field Test (OFT) | Immobility Time (s) | Decreased | No significant change | Baseline |
| Number of Center Crossings | Increased | No significant change | Baseline | |
| Vertical Activity | Increased | No significant change | Baseline | |
| Light-Dark Box (LDB) Test | Time in Light Compartment (s) | Decreased | No significant change | Baseline |
Table 2: Summary of behavioral effects of Compound 1 in intact rats.[5]
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action of Compound 1 is not yet fully elucidated, molecular docking and dynamics studies suggest a potential interaction with the AMPA receptor.[5] AMPA receptors are critical for fast synaptic transmission and play a key role in the induction and expression of LTP.[3] The nootropic effects of other racetam-class compounds have also been linked to the positive modulation of AMPA receptors.[3]
The proposed mechanism suggests that Compound 1 may act as a positive allosteric modulator of AMPA receptors. This would enhance the receptor's response to glutamate, leading to increased postsynaptic depolarization. This enhanced depolarization could facilitate the activation of NMDA receptors, which are crucial for the induction of LTP and other forms of synaptic plasticity.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo evaluation of this compound derivatives.
Discussion and Future Directions
The available evidence on Compound 1, a derivative of this compound, strongly suggests that this class of molecules holds significant promise for the development of novel neurotherapeutics. The observed neuroprotective and cognitive-enhancing effects in preclinical models are encouraging. The hypothesized mechanism involving AMPA receptor modulation aligns with current understanding of the molecular basis of neuronal plasticity and cognition.[7]
However, several key areas require further investigation. Direct studies on this compound itself are needed to establish its own pharmacological profile. More detailed mechanistic studies are necessary to confirm the interaction with AMPA receptors and to explore the downstream signaling pathways involved. Investigating the effects of these compounds on long-term potentiation (LTP) at the electrophysiological level and on dendritic spine morphology would provide more direct evidence of their impact on synaptic plasticity.
Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds. Clinical trials will be the ultimate step to determine the therapeutic efficacy and safety of these promising molecules in humans.
Conclusion
This compound and its derivatives represent a compelling area for research in the field of neuronal plasticity and cognitive enhancement. The significant neuroprotective and cognitive-enhancing effects demonstrated by the derivative, Compound 1, underscore the therapeutic potential of this chemical scaffold. This technical guide provides a foundational overview of the current knowledge, including synthetic methods, biological effects, and proposed mechanisms of action. It is intended to serve as a catalyst for further research and development in this exciting area of neuroscience.
References
- 1. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of NMDA Receptors in Dopamine Neurons for Plasticity and Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Solubility of Phenyl-pyrrolidin-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Phenyl-pyrrolidin-1-yl-acetic acid (CAS 100390-48-5), a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders such as antidepressants and antipsychotics.[1] Due to its significance in drug development, understanding its solubility in different solvent systems is crucial for formulation, synthesis, and bioavailability studies.
Data Presentation: Solubility of a Related Compound
Quantitative solubility data is available for the methyl ester derivative, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1).[3] This information can serve as a preliminary reference for estimating the solubility behavior of the parent acid, keeping in mind that the presence of the carboxylic acid group will significantly influence its solubility, particularly in aqueous solutions of varying pH.
| Solvent | Solubility (mg/mL) |
| DMF (Dimethylformamide) | 25 |
| DMSO (Dimethyl sulfoxide) | 25 |
| Ethanol | 30 |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 10 |
Table 1: Solubility of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride[3]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are based on established methods for active pharmaceutical ingredients (APIs).[4][5][6]
I. Equilibrium Solubility Determination for Biopharmaceutics Classification System (BCS)
This protocol is adapted from the World Health Organization (WHO) guidelines for BCS-based classification.[6]
Objective: To determine the equilibrium solubility of this compound in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[6]
Materials:
-
This compound
-
pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[6]
-
pH 4.5 buffer (e.g., acetate buffer)[6]
-
pH 6.8 buffer (e.g., phosphate buffer)[6]
-
Shaking incubator or water bath at 37 ± 1 °C
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
Vials
Procedure:
-
Add an excess amount of this compound to vials containing each of the specified pH buffers. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator at 37 ± 1 °C and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After the equilibration period, visually inspect the samples to ensure an excess of solid remains.
-
Separate the solid and liquid phases by centrifugation.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.
-
Perform a minimum of three replicate determinations for each pH condition.[6]
II. General Solubility Screening in Organic Solvents
Objective: To determine the solubility of this compound in common organic solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).
-
Vials
-
Vortex mixer
-
Analytical balance
-
Analytical method for quantification (e.g., HPLC-UV or gravimetric analysis)
Procedure:
-
Weigh a known amount of this compound into a vial.
-
Add a small, measured volume of the selected organic solvent to the vial.
-
Vortex the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect the vial for undissolved solid.
-
If the solid has completely dissolved, add another weighed amount of the compound and repeat the process until saturation is reached (i.e., solid remains undissolved after vigorous mixing).
-
If using an analytical method for quantification, equilibrate the saturated solution for a set period, then centrifuge and analyze the supernatant.
-
If using gravimetric analysis, a known volume of the saturated solution is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the dissolved solid is determined.
III. Solubility Classification in Acidic and Basic Solutions
This qualitative to semi-quantitative method helps to classify the compound based on its acidic or basic properties.[7][8]
Materials:
-
This compound
-
Deionized water
-
5% HCl solution
-
5% NaOH solution
-
5% NaHCO₃ solution
-
Test tubes
-
Litmus paper or pH meter
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if it dissolves. Test the pH of the solution with litmus paper.[7]
-
5% NaOH Solubility: If the compound is insoluble in water, add approximately 25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in NaOH indicates an acidic functional group.[8]
-
5% NaHCO₃ Solubility: If the compound is soluble in NaOH, test its solubility in 5% NaHCO₃ solution. Solubility in NaHCO₃ suggests a strong acid (like a carboxylic acid), while insolubility suggests a weak acid.[7][8]
-
5% HCl Solubility: If the compound is insoluble in water, test its solubility in 5% HCl solution. Solubility in HCl indicates a basic functional group (e.g., an amine).[7][8]
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Logical workflow for solubility determination.
Caption: Experimental workflow for BCS solubility.
References
- 1. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. caymanchem.com [caymanchem.com]
- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. who.int [who.int]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenyl-pyrrolidin-1-yl-acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its role in drug discovery.
Core Concepts
This compound, specifically 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid, is a versatile chemical scaffold. Its structure, featuring a phenyl group and a pyrrolidine ring attached to an acetic acid moiety, makes it a valuable building block for creating complex molecules with potential therapeutic applications. It is primarily utilized in the development of compounds targeting neurological disorders, such as antidepressants and antipsychotics.[1] The pyrrolidine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.
Quantitative Data Summary
The key quantitative data for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid and its common salt form are summarized in the table below for easy reference and comparison.
| Property | 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid | This compound hydrochloride |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂•HCl |
| Molecular Weight | 205.25 g/mol | 241.71 g/mol |
| CAS Number | 100390-48-5 | Not specified |
| Purity | ≥98% (typical commercial grade) | Research grade |
| Storage Conditions | 2-8°C, sealed, dry | Research grade |
Experimental Protocols
The following section provides a detailed methodology for the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid. This protocol is based on established chemical principles for the formation of analogous acetamide derivatives, adapted for the synthesis of the target carboxylic acid.[2]
Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
This synthesis is a two-step process starting from a substituted phenylacetic acid. The first step involves the formation of an acid chloride, which is then reacted with pyrrolidine, followed by hydrolysis to yield the final product.
Materials:
-
Substituted Phenylacetic Acid
-
Thionyl chloride (SOCl₂)
-
Pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Hydrochloric acid (for hydrolysis)
Procedure:
Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetyl chloride [2]
-
To a solution of the desired substituted phenylacetic acid (1.0 equivalent) in anhydrous DCM (10 mL/g of acid), slowly add thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-phenylacetyl chloride is used in the next step without further purification.
Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
-
Dissolve the crude 2-phenylacetyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of pyrrolidine (2.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the pyrrolidine solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the acid chloride is consumed.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Hydrolyze the crude amide by refluxing with an aqueous solution of hydrochloric acid.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic extract, remove the solvent, and purify the resulting 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid by recrystallization or column chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and the logical relationship of this compound as a key intermediate in the development of more complex molecules.
Caption: Synthetic workflow for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid.
Caption: Role in the drug development pipeline.
References
A Technical Guide to 2-phenyl-2-(pyrrolidin-1-yl)acetic acid: Synthesis, Properties, and Biological Significance
IUPAC Name: 2-phenyl-2-(pyrrolidin-1-yl)acetic acid
Introduction
2-phenyl-2-(pyrrolidin-1-yl)acetic acid is a synthetic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its core structure, featuring a phenyl group and a pyrrolidine ring attached to an acetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the compound's chemical properties, synthesis, and its role as a key intermediate in the discovery of drugs targeting the central nervous system (CNS). The primary focus of its derivatives has been on the modulation of ion channels, which play a fundamental role in neuronal excitability.
Physicochemical and Biological Properties
While extensive data on the parent compound is limited in publicly available literature, its role as a crucial intermediate suggests its properties are conducive to further chemical modifications. The data for the compound and its common derivatives are summarized below.
| Property | Value | Compound |
| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)acetic acid | Parent Compound |
| CAS Number | 100390-48-5 | Parent Compound |
| Molecular Formula | C₁₂H₁₅NO₂ | Parent Compound |
| Molecular Weight | 205.25 g/mol | Parent Compound[1] |
| Storage | 2-8°C, sealed, dry | Parent Compound[1] |
| IUPAC Name | methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | Methyl Ester HCl |
| CAS Number | 27594-60-1 | Methyl Ester HCl |
| Molecular Formula | C₁₃H₁₇NO₂ • HCl | Methyl Ester HCl |
| Molecular Weight | 255.7 g/mol | Methyl Ester HCl[2] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | Methyl Ester HCl[2] |
| Biological Target | Kv7.2 (KCNQ2) Potassium Channel | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (Derivative) |
| Biological Activity (IC₅₀) | 69 nM | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (Derivative) |
Experimental Protocols
Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetamide Derivatives
The following is a general two-step protocol for the synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetamide derivatives, which is indicative of the synthesis of the parent acid.[3]
Step 1: Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetyl chloride
-
To a solution of the desired substituted phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) (10 mL/g of acid), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-phenyl-2-(pyrrolidin-1-yl)acetyl chloride.
Step 2: Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetamide
-
Dissolve the crude acetyl chloride from Step 1 in anhydrous DCM.
-
To this solution, add a solution of ammonia or the desired amine (2.5 equivalents) and triethylamine (TEA) (1.5 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-2-(pyrrolidin-1-yl)acetamide derivative.
Biological Assay: Whole-Cell Patch-Clamp Electrophysiology
The following is a general protocol for assessing the modulatory effects of compounds on Kv7.2 channels expressed in a suitable cell line (e.g., CHO cells).
-
Cell Culture: Culture CHO cells stably expressing human Kv7.2 channels in appropriate media and conditions.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv7.2 currents by applying depolarizing voltage steps.
-
Perfuse the cells with the external solution containing the test compound at various concentrations.
-
Record the changes in the current amplitude and kinetics to determine the effect of the compound on the Kv7.2 channels.
-
Calculate the IC₅₀ or EC₅₀ values by fitting the concentration-response data to a Hill equation.
-
Signaling Pathways and Mechanisms of Action
Derivatives of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid have been identified as modulators of Kv7 (KCNQ) voltage-gated potassium channels, particularly the Kv7.2 subunit.[4] These channels are crucial for regulating neuronal excitability.
The M-current, a non-inactivating potassium current, is primarily generated by the heteromeric assembly of Kv7.2 and Kv7.3 subunits. This current plays a key role in stabilizing the resting membrane potential and dampening repetitive action potential firing.[4] The activity of Kv7.2 channels is modulated by various intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP₂) and calmodulin (CaM).[5][6]
Inhibition of Kv7.2 channels by compounds derived from the 2-phenyl-2-(pyrrolidin-1-yl)acetic acid scaffold leads to a reduction in the M-current. This, in turn, results in membrane depolarization and an increase in neuronal excitability. This mechanism is of significant interest for the development of treatments for neurological and psychiatric disorders where neuronal hyperexcitability is a key pathological feature.
The downstream effects of Kv7.2 channel modulation can influence the release of major neurotransmitters. By increasing neuronal excitability, Kv7.2 inhibitors can potentially enhance the release of excitatory neurotransmitters like glutamate, while the overall impact on the balance between excitation and inhibition (glutamatergic and GABAergic systems) is a complex area of ongoing research.
Visualizations
Conclusion
2-phenyl-2-(pyrrolidin-1-yl)acetic acid is a valuable building block in medicinal chemistry, providing a foundation for the development of potent modulators of neuronal ion channels. Its derivatives have shown significant promise as inhibitors of Kv7.2 potassium channels, highlighting a potential therapeutic strategy for a range of neurological disorders characterized by neuronal hyperexcitability. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets will continue to be a fruitful area of investigation for drug development professionals.
References
- 1. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding [frontiersin.org]
- 5. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
In-Depth Technical Guide: 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). This document consolidates available data on its chemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The structural features of this compound, incorporating both a phenyl and a pyrrolidine moiety, make it a versatile scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid, with the CAS Number 100390-48-5, is a heterocyclic aromatic compound. Its core structure is comprised of a phenyl group and a pyrrolidine ring attached to a central alpha-carbon of an acetic acid moiety. This unique arrangement confers specific physicochemical properties that are advantageous for its role as a pharmaceutical building block.[1]
Table 1: Physicochemical Data for 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid
| Property | Value | Source |
| CAS Number | 100390-48-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| MDL Number | MFCD05237231 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Physical State | Solid (predicted) | |
| Purity | ≥98% (commercially available) | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach
The synthesis can be logically approached via a nucleophilic substitution reaction. A plausible route involves the reaction of a 2-halo-2-phenylacetic acid derivative with pyrrolidine. The halogen atom, being a good leaving group, is displaced by the secondary amine of the pyrrolidine ring to form the desired product.
Alternatively, a Strecker-type synthesis could be envisioned, starting from benzaldehyde, pyrrolidine, and a cyanide source, followed by hydrolysis of the resulting aminonitrile.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl 2-bromo-2-phenylacetate
-
To a solution of mandelic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting methyl mandelate, add phosphorus tribromide (0.5 equivalents) at 0°C and stir for 4 hours.
-
Quench the reaction with ice-water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-bromo-2-phenylacetate.
Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic Acid
-
Dissolve methyl 2-bromo-2-phenylacetate (1 equivalent) in a suitable aprotic solvent such as acetonitrile.
-
Add pyrrolidine (2.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., ethyl acetate) and acidify with a dilute acid (e.g., 1M HCl).
-
Separate the aqueous layer and perform a basic hydrolysis of the ester by adding a base like sodium hydroxide and heating.
-
After hydrolysis, acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.
Biological Significance and Potential Signaling Pathways
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is primarily utilized as a key intermediate in the pharmaceutical industry for the development of drugs targeting neurological disorders, such as antidepressants and antipsychotics.[1] The presence of the pyrrolidine ring is a common feature in many biologically active compounds, contributing to their three-dimensional structure and ability to interact with specific biological targets.
While specific biological data such as IC50 values for the parent compound are not widely published, its derivatives have shown a range of activities. The structural scaffold suggests potential interactions with various receptors and transporters in the central nervous system.
Potential Mechanism of Action
Analogues of this compound, such as 2-phenyl-2-pyrrolidin-1-ylacetamide derivatives, are proposed to modulate key neurotransmitter systems, particularly the glutamatergic and GABAergic systems .[2] This modulation is a common mechanism for nootropic, anticonvulsant, and anxiolytic agents.
The phenyl and pyrrolidine moieties could facilitate binding to the active sites of various CNS receptors or enzymes. For instance, related structures have been investigated as inhibitors of monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft.
Conclusion
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is a valuable chemical entity for the development of new therapeutics, particularly for neurological conditions. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established organic chemistry principles. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising scaffold.
References
Methodological & Application
how to synthesize Phenyl-pyrrolidin-1-yl-acetic acid in a laboratory setting
Application Notes: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
Introduction
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid is a substituted α-amino acid derivative. Molecules in this class are significant in medicinal chemistry and are often used as key intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The synthesis of such compounds relies on established principles of organic chemistry, typically involving the formation of a carbon-nitrogen bond at the α-position to a carboxylic acid or its ester derivative.
This document outlines a common and logical laboratory-scale synthetic approach for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid. The described protocol is based on a two-step sequence: nucleophilic substitution followed by ester hydrolysis. This method is widely applicable for the synthesis of α-amino acids and their derivatives.
Principle of the Method
The synthesis strategy involves two primary transformations:
-
Nucleophilic Substitution : The synthesis begins with an ester of 2-bromo-2-phenylacetic acid. Pyrrolidine, a secondary amine, acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group.[2][3] Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[2] This reaction forms the ester precursor, ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate. An excess of a non-nucleophilic base is often used to neutralize the hydrobromic acid (HBr) generated during the reaction.
-
Ester Hydrolysis : The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using a hydroxide source like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate and yield the final product.
Synthesis Workflow and Mechanism
The overall workflow from starting materials to the final product is depicted below.
Figure 1. Overall synthetic workflow for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid.
The core of this synthesis is the nucleophilic substitution reaction, where the lone pair of the pyrrolidine nitrogen attacks the carbon atom bearing the bromine.
Figure 2. Logical diagram of the SN2 nucleophilic substitution step.
Experimental Protocols
Disclaimer: This protocol is a generalized procedure intended for trained research professionals in a properly equipped laboratory. It requires optimization and adherence to all institutional and governmental safety regulations. All reagents are hazardous and must be handled with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Materials:
-
Ethyl 2-bromo-2-phenylacetate
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask, followed by ethyl 2-bromo-2-phenylacetate (1.0 equivalent).
-
Cool the mixture in an ice bath and add pyrrolidine (1.1 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester via column chromatography if necessary.
Step 2: Hydrolysis to 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
Materials:
-
Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (from Step 1)
-
Methanol or Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane or Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ester from Step 1 (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add 1 M NaOH solution (2.0-3.0 equivalents) to the flask.
-
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Remove the alcohol solvent via rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with a nonpolar solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 by the dropwise addition of 1 M HCl. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Data and Characterization
The following table outlines the key parameters and expected analytical results for the synthesis. Yields are hypothetical and based on typical outcomes for these types of reactions.
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Ester Hydrolysis |
| Reactants | Ethyl 2-bromo-2-phenylacetate, Pyrrolidine | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, NaOH |
| Product | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid |
| Formula | C₁₄H₁₉NO₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 233.31 g/mol | 205.25 g/mol [1] |
| Typical Yield | 75-90% | 80-95% |
| Reaction Monitoring | TLC (e.g., Hexane:Ethyl Acetate) | TLC (e.g., Dichloromethane:Methanol) |
| Purification | Column Chromatography (Silica Gel) | Recrystallization or Extraction |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
References
Application Notes and Protocols for the Quantification of Phenyl-pyrrolidin-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid is a chemical entity of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies described herein are based on established principles for the analysis of structurally related compounds and provide a strong foundation for method development and validation. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is generally the preferred method for bioanalytical applications due to its high sensitivity and specificity, particularly in complex matrices like plasma and urine.[1] GC-MS can also be a viable option, potentially requiring derivatization to improve the volatility and thermal stability of the analyte.
A summary of typical performance data for analogous analytical methods is presented below. These values should be considered as representative targets during method validation for this compound.
Table 1: Representative Quantitative Data for LC-MS/MS Methods
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
Table 2: Representative Quantitative Data for GC-MS Methods
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 20% |
LC-MS/MS Method: Application Note and Protocol
Application Note
This LC-MS/MS method provides a robust and highly sensitive approach for the quantification of this compound in biological matrices such as human plasma. The protocol employs a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[1]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (recommended) or a structurally similar compound.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike the working standards into the blank biological matrix to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most abundant product ions.
-
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3]
References
Application Note: HPLC Purity Analysis of Phenyl-pyrrolidin-1-yl-acetic acid
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid is a chemical intermediate with applications in the synthesis of various biologically active molecules.[1] The purity of this compound is critical for its intended use in research and development, particularly in the pharmaceutical industry where impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, capable of separating the main component from potential process-related impurities and degradation products.
Principle of the Method
This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is achieved using a UV detector at a wavelength where the analyte and its potential aromatic impurities exhibit strong absorbance.
Potential Impurities
Based on common synthetic routes for similar compounds, potential impurities in this compound may include unreacted starting materials, byproducts, and degradation products.[2]
-
Starting Materials: 4-phenylpyrrolidin-2-one, Ethyl chloroacetate
-
Intermediate: Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
-
Degradation Products: Potential hydrolysis or oxidation products.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (85%, analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform six replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results (Hypothetical Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.54 | 2543210 | 1.12 | 5670 |
| 2 | 12.55 | 2551098 | 1.13 | 5698 |
| 3 | 12.53 | 2539876 | 1.11 | 5654 |
| 4 | 12.55 | 2560123 | 1.12 | 5710 |
| 5 | 12.54 | 2548765 | 1.13 | 5688 |
| 6 | 12.56 | 2555432 | 1.12 | 5705 |
| Mean | 12.55 | 2549751 | 1.12 | 5688 |
| %RSD | 0.09% | 0.32% | - | - |
Table 2: Sample Purity Analysis (Hypothetical Data)
| Sample ID | Main Peak Area | Total Peak Area | % Purity |
| Sample 1 | 2541234 | 2567890 | 98.96% |
| Sample 2 | 2539876 | 2565432 | 99.00% |
Visualizations
Caption: HPLC Purity Analysis Workflow.
Caption: Potential Impurity Relationships.
References
Application Notes and Protocols for Determining the Efficacy of Phenyl-pyrrolidin-1-yl-acetic acid
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Phenyl-pyrrolidin-1-yl-acetic acid in relevant cell culture models. The following assays are designed to evaluate the compound's potential cytotoxic, neuroprotective, and anti-inflammatory properties, based on the known biological activities of structurally related molecules.
Preliminary Cytotoxicity Assessment
Prior to evaluating the therapeutic efficacy of this compound, it is crucial to determine its intrinsic cytotoxicity to establish a safe dose range for subsequent experiments.[1][2] A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to cultured cells.
Materials:
-
Selected cell line (e.g., SH-SY5Y for neuronal studies, RAW 264.7 for immunological studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.5 ± 3.2 | 97.1 ± 4.5 | 95.8 ± 3.9 |
| 1 | 96.2 ± 4.1 | 94.5 ± 3.8 | 92.1 ± 4.2 |
| 10 | 92.8 ± 3.7 | 88.3 ± 5.1 | 85.6 ± 4.8 |
| 50 | 75.4 ± 5.5 | 65.2 ± 6.3 | 58.9 ± 5.7 |
| 100 | 52.1 ± 6.2 | 41.7 ± 5.9 | 35.4 ± 6.1 |
| 200 | 28.9 ± 4.8 | 18.5 ± 4.2 | 12.3 ± 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: Cytotoxicity Assay
Workflow for determining the cytotoxicity of this compound using the MTT assay.
Neuroprotection Assays
Given that pyrrolidine derivatives have shown potential in the context of neurological disorders, assessing the neuroprotective effects of this compound is a key application.[3][4][5] A common in vitro model involves inducing neuronal cell death and evaluating the compound's ability to prevent it.[6]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Complete neuronal cell culture medium
-
This compound
-
Glutamate solution (high concentration stock)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate. If using SH-SY5Y cells, differentiate them into a neuronal phenotype using retinoic acid for 5-7 days.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 50-100 µM, to be optimized) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's protocol. LDH is a cytosolic enzyme that is released upon cell lysis, indicating cell death.[7]
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the compound compared to the glutamate-only treated cells.
Data Presentation: Neuroprotective Effect of this compound
| Treatment | LDH Release (OD490) | % Cytotoxicity | % Neuroprotection |
| Vehicle Control | 0.15 ± 0.02 | 0 | - |
| Glutamate (100 µM) | 0.85 ± 0.05 | 100 | 0 |
| Glutamate + Compound (1 µM) | 0.72 ± 0.04 | 81.4 | 18.6 |
| Glutamate + Compound (10 µM) | 0.55 ± 0.03 | 57.1 | 42.9 |
| Glutamate + Compound (50 µM) | 0.38 ± 0.04 | 32.9 | 67.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: Glutamate Excitotoxicity
Potential points of intervention for this compound in the glutamate excitotoxicity pathway.
Anti-inflammatory Assays
Derivatives of the pyrrole scaffold have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like COX and LOX.[8] An in vitro assay to assess the anti-inflammatory potential of this compound can be performed using a macrophage cell line.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent system for nitrite determination
-
96-well cell culture plates
-
Plate reader (540 nm wavelength)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the compound.
Data Presentation: Inhibition of Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | 2.5 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + Compound (1 µM) | 40.1 ± 2.8 | 12.4 |
| LPS + Compound (10 µM) | 28.7 ± 2.1 | 37.3 |
| LPS + Compound (50 µM) | 15.3 ± 1.9 | 66.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: LPS-Induced Inflammation
A simplified diagram of the LPS-induced inflammatory pathway and a potential point of intervention for this compound.
Disclaimer: These protocols provide a general framework. The specific concentrations of this compound, inducing agents, and incubation times should be optimized for each cell line and experimental setup. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
References
- 1. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 2. youtube.com [youtube.com]
- 3. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenyl(1H-pyrrol-1-yl)acetic Acid|High-Quality RUO [benchchem.com]
Application Notes and Protocols: Phenyl-pyrrolidin-1-yl-acetic acid in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives represent a class of compounds with demonstrated neuroprotective and nootropic properties, suggesting their potential therapeutic relevance in neurodegenerative conditions such as Alzheimer's disease (AD). While direct studies on this compound in AD models are limited, research on structurally related compounds provides a strong rationale for its investigation. The core chemical scaffold is amenable to modifications that have yielded derivatives with significant activity in preclinical models of neurological disorders.
The primary hypothesized applications of this compound and its analogs in Alzheimer's research center on their potential to mitigate key pathological processes, including excitotoxicity, neuroinflammation, and cognitive decline. Derivatives have shown the ability to protect neurons from glutamate-induced cell death and to modulate inflammatory pathways, both of which are implicated in the progression of Alzheimer's disease.
One notable derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity.[1][2] This compound was found to increase the survival rate of cortical neurons by 37% when exposed to glutamate.[1][2] The proposed mechanism of action for some derivatives involves the modulation of AMPA receptors, which are crucial for synaptic plasticity and neuronal survival.[3]
Furthermore, the related compound R-phenylpiracetam has been shown to inhibit the dopamine transporter (DAT) and exert anti-inflammatory effects by reducing the overexpression of inflammatory genes such as TNF-alpha and IL-1 beta.[4] Given the increasing recognition of the role of neuroinflammation in Alzheimer's pathology, this presents another promising avenue for investigation. The exploration of this compound and its derivatives could lead to the development of novel multi-target therapies for this complex neurodegenerative disorder.
Quantitative Data Summary
The following tables summarize quantitative data from studies on derivatives of this compound in relevant preclinical models. This data provides a benchmark for the potential efficacy of this class of compounds in neuroprotection and cognitive enhancement.
Table 1: In Vitro Neuroprotective Efficacy of a this compound Derivative Against Glutamate Excitotoxicity
| Compound Concentration | Cell Viability Increase (%) | Statistical Significance |
| 10 µM | Not specified | Not significant |
| 50 µM | 37% | p < 0.05 |
| 100 µM | Not specified | Not significant |
Data is based on the effects of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate on primary newborn rat cortical neurons exposed to 50 µM glutamate.[1][5]
Table 2: Comparative Nootropic Activity of a this compound Derivative and Piracetam
| Compound | Dose Range (mg/kg) | Activity |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 | Distinct nootropic activity |
| Piracetam (reference drug) | 400 | Comparable nootropic activity |
Data from a study evaluating the nootropic effects of a this compound derivative.[6][7]
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection against Amyloid-Beta Induced Toxicity
Objective: To evaluate the ability of this compound to protect cultured neurons from the cytotoxic effects of amyloid-beta (Aβ) oligomers.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Synthetic Aβ1-42 peptide
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Preparation of Aβ Oligomers: Prepare Aβ1-42 oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium.
-
Co-incubation: Replace the cell culture medium with medium containing the various concentrations of this compound and a toxic concentration of Aβ1-42 oligomers (e.g., 10 µM). Include control wells with Aβ oligomers alone, the compound alone, and vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and compare the viability of cells treated with Aβ oligomers alone to those co-treated with this compound.
Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
Objective: To determine if this compound can ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., saline)
-
Morris Water Maze apparatus
-
Animal housing and handling equipment
Procedure:
-
Animal Groups: Divide the mice into four groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
5XFAD + Vehicle
-
5XFAD + this compound
-
-
Drug Administration: Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 4 weeks).
-
Morris Water Maze Test:
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length for each trial.
-
Probe Trial: On the 6th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention. Compare the performance of the 5XFAD mice treated with this compound to the vehicle-treated 5XFAD mice.
Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Workflow for in vitro neuroprotection assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Phenyl-pyrrolidin-1-yl-acetic Acid: A Versatile Precursor for the Development of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives, particularly (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, represent a promising scaffold in medicinal chemistry. The inherent structural features of the pyrrolidinone core allow for diverse chemical modifications, leading to the synthesis of novel compounds with a wide range of biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new compounds derived from this versatile precursor, with a focus on their potential therapeutic applications in neurological disorders and inflammation.
Synthesis of Novel Compounds
The general approach to synthesizing novel compounds from (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid involves the activation of the carboxylic acid moiety followed by amidation or esterification with various amines or alcohols. This allows for the introduction of diverse functional groups, leading to a library of novel compounds with potentially enhanced biological activities.[2]
General Synthetic Workflow
A common synthetic route begins with the N-alkylation of 4-phenylpyrrolidin-2-one with an appropriate haloacetate ester, followed by hydrolysis to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. This acid is then activated, often by forming an N-hydroxysuccinimide (NHS) ester, which readily reacts with a desired amine to form the final amide product.
Caption: General synthetic workflow for novel phenylpyrrolidinone derivatives.
Featured Novel Compounds and Their Biological Activities
Several novel compounds derived from (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have demonstrated significant biological activities. Below are key examples with their corresponding data summarized for clarity.
Anticonvulsant and Nootropic Activity
The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has shown potent anticonvulsant and nootropic effects.[3]
| Compound | Biological Activity | In Vivo Model | Effective Dose (ED₅₀) | Comparator | Comparator Effective Dose |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Anticonvulsant | Maximal Electroshock Test (mice) | 2.5 - 5.0 mg/kg | Levetiracetam | 2.5 - 600 mg/kg |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Nootropic | Not specified | 2.5 - 5.0 mg/kg | Piracetam | 400 mg/kg |
Neuroprotective Activity
A potassium salt of a taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has exhibited significant neuroprotective effects against glutamate-induced excitotoxicity.[4][5]
| Compound | Biological Activity | In Vitro Model | Optimal Concentration | Observed Effect |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Neuroprotection | Glutamate-induced excitotoxicity in primary cortical neurons | 50 µM | 37% increase in cell survival |
Anti-inflammatory Activity
A pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), has demonstrated notable anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6]
| Compound | Biological Activity | In Vitro Assay | IC₅₀ |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | COX-1 Inhibition | 314 µg/mL |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | COX-2 Inhibition | 130 µg/mL |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory | 5-LOX Inhibition | 105 µg/mL |
Signaling Pathways
Neuroprotective Mechanism of Action
Select phenylpyrrolidinone derivatives are believed to exert their neuroprotective effects by inhibiting Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that plays a crucial role in neuronal survival and differentiation.[2] Inhibition of TrkA can modulate downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for neuronal growth and survival.[2]
Caption: Proposed neuroprotective mechanism via TrkA signaling pathway inhibition.
Anti-inflammatory Mechanism of Action
Certain phenylpyrrolidinone derivatives may exert anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways.[1] TLRs are key components of the innate immune system, and their activation leads to the production of pro-inflammatory cytokines. By inhibiting downstream signaling components like NF-κB and IRF3, these compounds can suppress the expression of inflammatory mediators.[1]
Caption: Inhibition of TLR signaling pathways by phenylpyrrolidinone derivatives.
Experimental Protocols
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
-
N-Alkylation of 4-phenylpyrrolidin-2-one: To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature. Stir the mixture for 1 hour.[2]
-
Add ethyl chloroacetate dropwise and heat the reaction mixture at reflux for 4-6 hours.[2]
-
After cooling, quench the reaction with water and extract with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.[2]
-
Hydrolysis: Dissolve the obtained ester in a mixture of potassium hydroxide, water, and isopropanol.[6]
-
Stir the reaction mixture at 25°C for 18 hours.[6]
-
Pour the mixture into water and acidify with concentrated hydrochloric acid.[6]
-
Extract the product with a suitable organic solvent to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[6]
Synthesis of 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
-
Dissolve (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid in an organic solvent (e.g., toluene, chloroform) containing triethylamine.[3]
-
Add isobutyl chloroformate as a condensing agent.[3]
-
Add 2,6-dimethylaniline to the reaction mixture.[3]
-
Stir the mixture at room temperature for 12-24 hours.[2]
-
Evaporate the solvent and purify the residue by recrystallization or column chromatography.[2]
In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Test)
-
Use male mice (22-27 g). Administer the test compound intraperitoneally at various doses.[3]
-
After a set period (e.g., 30 minutes), subject each animal to an electrical stimulus (e.g., 100 mA, 50 Hz, 0.3 sec duration) via corneal electrodes.[3]
-
Record the occurrence of tonic extensions of the hind and fore paws, clonic convulsions, and mortality.[3]
-
The ability of the compound to prevent the tonic extension of the hind limbs is considered a measure of anticonvulsant activity.
-
Calculate the ED₅₀ value using probit analysis.[3]
In Vitro Evaluation of Neuroprotective Activity (Glutamate-Induced Excitotoxicity Assay)
-
Culture primary cortical neurons in 96-well plates.[2]
-
Pre-treat the neurons with various concentrations of the test compound for 24 hours.[2]
-
Induce excitotoxicity by adding glutamate (e.g., 50 µM) and incubate for another 24 hours.[2]
-
Assess cell viability using the MTT assay.[2]
-
Calculate the percentage increase in cell survival compared to the glutamate-only treated control to determine the neuroprotective effect.[2]
In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Use male Wistar rats. Administer the test compound orally at a specific dose.[2]
-
After one hour, inject carrageenan into the sub-plantar region of the right hind paw.[2]
-
Measure the paw volume at different time intervals using a plethysmometer.[2]
-
Calculate the percentage inhibition of edema by comparing the paw volume of the treated group with the control group.[2]
Conclusion
This compound and its derivatives constitute a valuable and versatile scaffold for the discovery of novel therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization make this class of compounds highly attractive for drug development programs targeting neurological and inflammatory diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising chemical space.
References
- 1. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Phenyl-pyrrolidin-1-yl-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid is a small molecule with therapeutic potential that may benefit from advanced drug delivery systems to enhance its efficacy, improve solubility, and provide controlled release. This document provides detailed application notes and protocols for the development of liposomal and polymeric nanoparticle formulations for this compound.
Physicochemical Properties of this compound
| Property | Value (Estimated/Reported) | Significance for Drug Delivery |
| Molecular Formula | C12H15NO2[1] | Influences molecular weight and formulation calculations. |
| Molecular Weight | 205.25 g/mol [2] | Important for determining molar concentrations and drug loading. |
| Solubility | The hydrochloride salt is commercially available, suggesting moderate water solubility.[1][3] The methyl ester derivative is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[4] | Poor aqueous solubility is a common reason to employ drug delivery systems. Nanoparticle formulations can enhance the solubility of hydrophobic drugs.[5] |
| pKa | The presence of a carboxylic acid group suggests a pKa in the range of 4-5, similar to phenylacetic acid (pKa ≈ 4.3).[6] The pyrrolidine nitrogen is basic. | The ionization state of the drug at physiological pH will affect its encapsulation and release. The carboxylic acid will be mostly ionized at pH 7.4. |
| LogP | The calculated XLogP3 for a similar molecule, Pyrrolidin-1-yl-p-tolyl-acetic acid, is 0.1, suggesting a relatively low lipophilicity.[7] | LogP influences the drug's partitioning behavior between the aqueous and lipid phases of a formulation, affecting encapsulation efficiency. |
Section 1: Liposomal Drug Delivery System
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8] They are a versatile platform for drug delivery, offering biocompatibility and the ability to modify surface properties for targeted delivery.
Formulation Protocol: Thin-Film Hydration Method
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[9][10][11]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., starting at 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Agitate the flask by hand or on a shaker to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process should be carried out above the lipid transition temperature.
-
-
Size Reduction (Extrusion):
-
For a more uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the suspension into an extruder.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). This process results in the formation of small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove unencapsulated drug, the liposomal suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Characterization of Liposomes
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry, HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectrophotometry, HPLC | 1 - 5% |
Experimental Workflow: Liposome Formulation and Characterization
Section 2: Polymeric Nanoparticle Drug Delivery System
Polymeric nanoparticles are solid colloidal particles that can entrap or encapsulate a drug. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and tunable degradation rates.
Formulation Protocol: Emulsion-Solvent Evaporation Method
The single emulsion-solvent evaporation technique is suitable for encapsulating hydrophobic or poorly water-soluble drugs.[2][12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Protocol:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in a suitable organic solvent (e.g., DCM).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., 1-5% w/v PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at a high speed.
-
Homogenize the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) should be optimized.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Discard the supernatant, which contains the unencapsulated drug and surfactant.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized. A cryoprotectant (e.g., trehalose) can be added before freezing to prevent aggregation.
-
Characterization of Polymeric Nanoparticles
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV (for PLGA) |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry, HPLC | 50 - 90% |
| Drug Loading (%) | UV-Vis Spectrophotometry, HPLC | 1 - 10% |
Experimental Workflow: Polymeric Nanoparticle Formulation and Characterization
Section 3: Key Experimental Protocols
Determination of Encapsulation Efficiency and Drug Loading
Principle: Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading (DL) is the percentage of the nanoparticle mass that is composed of the drug.
Protocol:
-
After purification of the nanoparticle suspension (liposomes or polymeric nanoparticles), lyse a known amount of the nanoparticles to release the encapsulated drug. For liposomes, a solvent like methanol or Triton X-100 can be used. For PLGA nanoparticles, a solvent like dichloromethane can be used.
-
Quantify the amount of drug in the lysed nanoparticle solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This gives the amount of encapsulated drug.
-
The amount of free, unencapsulated drug can be measured in the supernatant after centrifugation or in the dialysis medium.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total amount of encapsulated drug / Initial amount of drug used) x 100
-
DL (%) = (Total amount of encapsulated drug / Total weight of nanoparticles) x 100
-
In Vitro Drug Release Study
Principle: This study evaluates the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. The dialysis bag method is commonly used.[13][14]
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring. The volume of the release medium should be sufficient to maintain sink conditions.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cellular Uptake Study
Principle: This study assesses the ability of the nanoparticles to be internalized by cells. This can be visualized using fluorescence microscopy with a fluorescently labeled drug or nanoparticle.
Protocol:
-
Seed the cells of interest (e.g., a cancer cell line) in a suitable culture plate (e.g., a multi-well plate with glass coverslips) and allow them to adhere overnight.
-
Prepare a fluorescently labeled version of the nanoparticles. This can be done by encapsulating a fluorescent dye or by using a fluorescently tagged polymer.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours) at 37°C.[15]
-
After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane stain (e.g., WGA) for better visualization.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The co-localization of the fluorescent nanoparticles within the cell boundaries indicates successful uptake.
Logical Relationship for In Vitro Evaluation
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. parchem.com [parchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidin-1-yl-p-tolyl-acetic acid | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
- 13. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
Application Notes and Protocols for Studying Phenyl-pyrrolidin-1-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid (herein referred to as PPAA) is a novel synthetic compound with a pyrrolidine scaffold, a structure common to various nootropic and neuroprotective agents.[1][2] Its structural similarity to pyrrolidinone derivatives suggests potential activity in modulating cognitive functions and neuronal health.[3][4] These application notes provide a comprehensive framework for the preclinical evaluation of PPAA using established animal models to investigate its potential as a cognitive enhancer and neuroprotective agent. The protocols outlined below are designed to assess the compound's efficacy in models of memory impairment and neuroinflammation.
Hypothesized Mechanism of Action
Based on the pyrrolidine structure, it is hypothesized that PPAA may exert its effects through one or more of the following mechanisms:
-
Modulation of Cholinergic System: The cholinergic system is crucial for learning and memory.[5][6][7] PPAA might enhance acetylcholine release or inhibit its breakdown, thereby improving cognitive function.
-
Neuroprotection against Inflammation: Chronic neuroinflammation is a key feature of many neurodegenerative diseases.[8][9] PPAA may possess anti-inflammatory properties, protecting neurons from inflammatory damage by reducing pro-inflammatory cytokine production.[10][11]
-
Enhancement of Synaptic Plasticity: PPAA could potentially promote synaptic plasticity by modulating signaling pathways involved in memory formation, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.
The following diagram illustrates a hypothetical signaling pathway for PPAA's neuroprotective and cognitive-enhancing effects.
Experimental Protocols
The following diagram outlines a general experimental workflow for evaluating PPAA in animal models.
Protocol 1: Scopolamine-Induced Amnesia Model for Cognitive Enhancement
This model is used to assess the potential of PPAA to reverse chemically-induced memory deficits. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, mimicking aspects of cognitive dysfunction.[5][12][13]
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Compound: this compound (PPAA)
-
Inducing Agent: Scopolamine hydrobromide (0.4-1 mg/kg)[12][14]
-
Positive Control: Donepezil (2 mg/kg) or Piracetam (200 mg/kg)[12][15]
-
Vehicle: Saline or 0.5% Carboxymethylcellulose (CMC)
-
Behavioral Apparatus: Novel Object Recognition (NOR) arena, Morris Water Maze (MWM)[16][17]
Procedure:
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly assign mice to the following groups (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: PPAA (Dose 1) + Scopolamine
-
Group 4: PPAA (Dose 2) + Scopolamine
-
Group 5: Positive Control + Scopolamine
-
-
Drug Administration: Administer PPAA or positive control via intraperitoneal (i.p.) injection 60 minutes before the behavioral test. Administer scopolamine (i.p.) 30 minutes before the test.[12]
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[18][19]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[18]
-
Testing (Day 2, after 1-hour delay): Replace one of the identical objects with a novel object. Allow the mouse to explore for 5 minutes.[18][20] Record the time spent exploring each object.
-
-
Morris Water Maze (MWM) Test:
-
Acquisition Training (Days 1-4): Conduct 4 trials per day. Place the mouse in a circular pool of opaque water and allow it to find a hidden platform.[16][21] Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds.[22][23] Record the time spent in the target quadrant where the platform was previously located.[22]
-
-
-
Data Analysis:
-
NOR: Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
MWM: Analyze escape latency across training days and time spent in the target quadrant during the probe trial.
-
Data Presentation:
| Group | Dose (mg/kg) | Discrimination Index (DI) | Escape Latency (Day 4, s) | Time in Target Quadrant (s) |
| Vehicle + Saline | - | 0.45 ± 0.05 | 15.2 ± 2.1 | 25.5 ± 3.0 |
| Vehicle + Scopolamine | 1 | 0.02 ± 0.04 | 45.8 ± 4.5 | 10.1 ± 1.8 |
| PPAA + Scopolamine | 10 | 0.25 ± 0.06# | 28.3 ± 3.2# | 18.9 ± 2.5# |
| PPAA + Scopolamine | 30 | 0.41 ± 0.05# | 18.9 ± 2.8# | 23.7 ± 2.9# |
| Donepezil + Scopolamine | 2 | 0.39 ± 0.07# | 20.1 ± 2.5# | 22.8 ± 3.1# |
| Data are presented as Mean ± SEM. p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine. |
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to evaluate the neuroprotective and anti-inflammatory effects of PPAA. Systemic administration of LPS, an endotoxin from Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production, leading to cognitive deficits.[8][9][24]
Materials:
-
Animals: Male Wistar rats (250-300g)
-
Compound: this compound (PPAA)
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli (0.5-1 mg/kg, i.p.)[11]
-
Positive Control: Dexamethasone (1 mg/kg)
-
Vehicle: Sterile saline
-
Assay Kits: ELISA kits for TNF-α, IL-1β, IL-6; Western blot antibodies for Iba-1, GFAP, p-NF-κB.
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Drug Administration: Administer PPAA, positive control, or vehicle (i.p.) for 7 consecutive days.
-
LPS Challenge: On day 7, administer a single i.p. injection of LPS 60 minutes after the final compound administration.
-
Behavioral Testing (24 hours post-LPS):
-
Conduct behavioral tests such as the Y-maze for short-term spatial memory or the NOR test to assess cognitive function.
-
-
Tissue Collection (2-24 hours post-LPS):
-
Anesthetize rats and collect blood via cardiac puncture.
-
Perfuse brains with saline, then collect and dissect the hippocampus and cortex.
-
-
Biochemical Analysis:
-
ELISA: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates.
-
Western Blot: Analyze protein expression of Iba-1 (microglial marker), GFAP (astrocyte marker), and phosphorylated NF-κB (inflammatory signaling) in brain tissue homogenates.
-
-
Immunohistochemistry (IHC):
-
Perfuse a subset of animals with 4% paraformaldehyde.
-
Prepare brain sections and perform IHC staining for Iba-1 and GFAP to visualize glial cell activation.
-
Data Presentation:
| Group | Dose (mg/kg) | Hippocampal TNF-α (pg/mg protein) | Hippocampal Iba-1 Expression (Fold Change) |
| Vehicle + Saline | - | 15.4 ± 2.3 | 1.0 ± 0.1 |
| Vehicle + LPS | 1 | 88.9 ± 9.1 | 4.5 ± 0.6 |
| PPAA + LPS | 20 | 52.1 ± 6.5# | 2.8 ± 0.4# |
| PPAA + LPS | 50 | 25.3 ± 4.8# | 1.7 ± 0.3# |
| Dexamethasone + LPS | 1 | 30.1 ± 5.2# | 1.5 ± 0.2# |
| *Data are presented as Mean ± SEM. p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + LPS. |
These protocols provide a standardized framework for the initial preclinical characterization of this compound. The scopolamine model will help determine its potential as a symptomatic treatment for memory loss, while the LPS model will elucidate its disease-modifying potential through neuroprotective and anti-inflammatory actions. The quantitative data derived from these studies will be crucial for making informed decisions regarding the further development of PPAA as a therapeutic agent for cognitive and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. JoDrugs. PYRROLIDINONE DERIVATIVES [jodrugs.com]
- 4. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. njppp.com [njppp.com]
- 13. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition [protocols.io]
- 20. behaviorcloud.com [behaviorcloud.com]
- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Blood-Brain Barrier Penetration of Phenyl-pyrrolidin-1-yl-acetic acid
Introduction: The Challenge of CNS Drug Delivery
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining CNS homeostasis, protecting it from toxins and pathogens.[1] However, for drug development professionals, this same barrier represents a formidable obstacle, as it is estimated that only a small fraction of small molecules can effectively cross it.[3][4]
Phenyl-pyrrolidin-1-yl-acetic acid is a small molecule whose potential CNS activity necessitates a thorough evaluation of its ability to penetrate the BBB. This guide provides a multi-tiered strategy, from initial computational predictions to definitive in vivo measurements, for comprehensively characterizing its brain penetration potential. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
Logical Workflow for BBB Penetration Assessment
A tiered approach is recommended to efficiently screen and characterize compounds, starting with high-throughput, lower-cost methods and progressing to more complex, physiologically relevant models for promising candidates.
Caption: Tiered workflow for assessing BBB penetration of a target compound.
Part 1: In Silico and High-Throughput Screening
Before committing to resource-intensive experiments, we begin with computational and rapid in vitro screens to predict the likelihood of passive BBB penetration.
In Silico Physicochemical Profiling
The ability of a molecule to cross the BBB via passive diffusion is heavily influenced by its physicochemical properties.[5][6] Computational models use descriptors like molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors to predict permeability.[7]
Rationale: This step is a cost-effective, instantaneous screen. Molecules with properties far outside the optimal ranges for CNS drugs (e.g., MW > 500, TPSA > 90 Ų) are less likely to be successful and can be deprioritized.[5]
| Property | Value (Predicted) | Implication for BBB Penetration |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | Favorable (typically < 400-500 Da is preferred) |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | Highly Favorable (typically < 70-90 Ų is preferred for passive diffusion)[5] |
| Lipophilicity (cLogP) | 1.5 - 2.5 (Estimated) | Favorable (typically in the range of 1-3 for optimal balance) |
| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |
| Hydrogen Bond Acceptors | 2 | Favorable (typically ≤ 7) |
Note: Values for this compound are estimated based on its structure and publicly available data for similar compounds.[8][9]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a cell-free, high-throughput method that models passive, transcellular diffusion.[10][11] It measures the permeation of a compound from a donor well, through an artificial membrane coated with a lipid solution mimicking the BBB, into an acceptor well.[10][12]
Rationale: This assay isolates passive diffusion, providing a clean, rapid, and low-cost initial assessment of a compound's intrinsic ability to cross a lipid barrier.[10][13] It serves to confirm the in silico predictions before moving to more complex biological systems.
Caption: Schematic of the PAMPA-BBB assay setup.
Step-by-Step Methodology:
-
Prepare Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<1%) to not disrupt the lipid membrane.[14]
-
Prepare Acceptor Plate: Add 300 µL of acceptor buffer (e.g., PBS with a solubilizing agent) to each well of a 96-well acceptor plate.
-
Coat Filter Plate: Using a multichannel pipette, add 5 µL of the BBB lipid solution (e.g., porcine brain lipid extract in dodecane) to each filter of the 96-well filter plate.[11]
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the donor plate containing the test compound.
-
Start Assay: Carefully place the assembled donor/filter plate into the acceptor plate, ensuring the filter bottoms make contact with the acceptor solution.
-
Incubation: Incubate the complete "sandwich" plate at room temperature for 4 to 18 hours. A lid should be used to minimize evaporation.
-
Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pₑ) using the provided vendor equations, which account for well volume, membrane area, and incubation time.
Data Interpretation:
| Permeability (Pₑ, 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Part 2: Cell-Based In Vitro Models
If a compound shows promise in silico and in PAMPA, the next step is to evaluate its interaction with a biological barrier that includes efflux transporters. Efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), are a primary mechanism for preventing drugs from entering the brain.[2][5]
Protocol 2: MDCK-MDR1 Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is a widely used model for predicting BBB penetration.[2][15][16] These cells form a polarized monolayer with tight junctions and overexpress the human P-gp efflux transporter, providing a robust system to measure both passive permeability and active efflux.[17][18]
Rationale: This assay provides two critical pieces of information: the rate of transport in the absorptive (Apical-to-Basolateral, A-B) direction and the secretory (Basolateral-to-Apical, B-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 strongly indicates the compound is a substrate for P-gp.[13][19]
Step-by-Step Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells until confluent. Seed cells onto semi-permeable Transwell™ inserts (e.g., 1.0 µm PET) at a high density.[18]
-
Monolayer Formation: Grow the cells on the inserts for 4-7 days to allow for differentiation and the formation of a polarized monolayer with robust tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transendothelial Electrical Resistance (TEER) of each well.[20] TEER values should be consistently high (e.g., >100 Ω·cm²), indicating a tight monolayer. A low-permeability marker like Lucifer Yellow can also be used to confirm barrier integrity.
-
Prepare for Transport: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
A-B Permeability: Add the transport buffer containing this compound (e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-A Permeability: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes.[18]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Data Interpretation:
| Papp (A-B) (10⁻⁶ cm/s) | Predicted Brain Uptake | Efflux Ratio (ER) | P-gp Substrate? |
| > 3.0 | High Potential[21] | < 2.0 | No |
| 1.0 - 3.0 | Moderate Potential | > 2.0 | Yes |
| < 1.0 | Low Potential[21] | N/A | - |
Part 3: Advanced In Situ and In Vivo Models
For high-priority compounds that demonstrate good permeability and are not significant efflux substrates, progression to more physiologically relevant models is warranted to confirm brain uptake in a living system.
Protocol 3: In Situ Brain Perfusion
This technique allows for the precise measurement of brain uptake over a short period (seconds to minutes) under tightly controlled conditions, independent of the animal's systemic circulation.[22][23] The cerebral vasculature of an anesthetized rat is perfused with a solution containing the test compound.[22][24]
Rationale: This method eliminates confounding factors from peripheral metabolism and plasma protein binding, providing a clean, unidirectional uptake rate (Kᵢₙ) into the brain.[23] It is considered a gold standard for quantifying the rate of transport across the BBB.[22]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and expose the common, internal, and external carotid arteries.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the common carotid artery bifurcation.
-
Initiate Perfusion: Begin perfusing with a warmed (37°C), oxygenated physiological buffer to wash out the blood. The perfusion fluid exits through severed jugular veins.
-
Compound Infusion: Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., ¹⁴C-sucrose) for a short duration (e.g., 15-60 seconds).
-
Termination: Stop the perfusion and decapitate the animal.
-
Sample Collection: Rapidly dissect the brain, weigh it, and collect a sample of the perfusate.
-
Quantification: Homogenize the brain tissue. Determine the concentration of the test compound in the brain homogenate and perfusate using LC-MS/MS.[25][26] Determine the concentration of the vascular marker by scintillation counting.
-
Calculate Uptake: The brain uptake clearance (Kᵢₙ) is calculated by correcting the total amount of drug in the brain for the amount remaining in the intravascular space.
Protocol 4: In Vivo Microdialysis
Microdialysis is an advanced in vivo technique for continuously monitoring the unbound concentration of a substance in the brain's extracellular fluid (ECF) in a freely moving animal.[27][28] This provides the most physiologically relevant measure of the concentration of drug available to interact with CNS targets.
Rationale: Unlike tissue homogenate methods which measure total (bound and unbound) drug, microdialysis measures the pharmacologically active, unbound concentration.[28][29] Simultaneous sampling of blood and brain allows for the calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), a key parameter in CNS drug development.[2]
Caption: Principle of simultaneous blood and brain microdialysis.
Step-by-Step Methodology:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) and a second probe into the jugular vein of a rat or mouse.[30] Allow the animal to recover for 16-24 hours.[27]
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probes and begin perfusing them with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[27]
-
Baseline Collection: Collect baseline dialysate samples to ensure the system is stable.
-
Compound Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Continuous Sampling: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Quantification: Analyze the concentration of the unbound compound in each dialysate sample using a highly sensitive LC-MS/MS method.[31][32]
-
Data Analysis: Plot the unbound concentration-time profiles for both brain and plasma. Calculate the area under the curve (AUC) for both compartments and determine the Kp,uu (AUCbrain,unbound / AUCplasma,unbound).
Part 4: Analytical Quantification
Accurate and sensitive quantification is the cornerstone of all BBB penetration studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[25][33][34]
Protocol 5: LC-MS/MS Quantification in Brain and Plasma Matrices
Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the detection of picogram to nanogram levels of drug in complex biological matrices like brain homogenate and plasma.[25][31]
Key Steps:
-
Sample Preparation:
-
Plasma/Dialysate: Perform a simple protein precipitation by adding a 3-4 fold excess of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the proteins.
-
Brain Tissue: Homogenize the weighed brain tissue in a buffer. Perform protein precipitation or a more rigorous liquid-liquid or solid-phase extraction to remove lipids and other interferences.[34]
-
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI). Optimize at least two MRM transitions (a quantifier and a qualifier) for this compound and the internal standard to ensure identity and accurate quantification.
-
Calibration and Quality Control: Prepare a calibration curve by spiking known amounts of the compound into the corresponding blank matrix (e.g., blank brain homogenate). Include quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the run.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. This compound | 100390-48-5 [chemicalbook.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. paralab.es [paralab.es]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. The use of microdialysis techniques in mice to study P-gp function at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Phenyl-pyrrolidin-1-yl-acetic acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-pyrrolidin-1-yl-acetic acid is a molecule of interest in pharmaceutical research and drug development. Its structural confirmation is a critical step in ensuring its identity, purity, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The structural elucidation process by NMR involves the systematic application of various experiments. Initially, 1D ¹H and ¹³C NMR provide fundamental information about the chemical environments of the protons and carbons within the molecule. Subsequently, 2D NMR experiments such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms, ultimately leading to the complete and unambiguous assignment of the molecular structure.[1][2][3][4][5]
Principle of NMR-Based Structure Elucidation
The structural analysis of an organic molecule like this compound by NMR spectroscopy is a stepwise process. The key NMR observables are chemical shifts (δ), scalar couplings (J-couplings), and for some experiments, through-space interactions (Nuclear Overhauser Effect).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.
-
COSY: A homonuclear 2D experiment that identifies protons that are coupled to each other, typically over two or three bonds.[1][3]
-
HSQC: A heteronuclear 2D experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[2][3][4] This is a highly sensitive method for assigning protonated carbons.
-
HMBC: A heteronuclear 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[2][3][4] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Phenyl-H |
| 4.20 | s | 1H | α-CH |
| 3.20 - 3.10 | m | 2H | Pyrrolidine-Hα' |
| 2.80 - 2.70 | m | 2H | Pyrrolidine-Hα' |
| 1.90 - 1.80 | m | 4H | Pyrrolidine-Hβ' |
| 11.5 (broad) | s | 1H | COOH |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | COOH |
| 135.0 | Phenyl-C (ipso) |
| 129.0 | Phenyl-C (o, m) |
| 128.0 | Phenyl-C (p) |
| 70.0 | α-CH |
| 54.0 | Pyrrolidine-Cα' |
| 24.0 | Pyrrolidine-Cβ' |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used depending on solubility and the desired exchange characteristics of the carboxylic acid proton.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently warm or vortex the mixture to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
The final sample volume in the NMR tube should be approximately 0.6 mL.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).[6]
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker instruments).[6]
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).[6]
-
Spectral Width (SW): F2 (¹H) dimension: Same as ¹H NMR. F1 (¹³C) dimension: 180-200 ppm.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).[6]
-
Spectral Width (SW): F2 (¹H) dimension: Same as ¹H NMR. F1 (¹³C) dimension: 220-240 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value between 4-10 Hz (typically 8 Hz).
-
Processing: Apply a sine-bell window function in both dimensions.
Mandatory Visualizations
Caption: Experimental workflow for the structural elucidation of this compound by NMR.
Caption: Key 2D NMR correlations for this compound.
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structure of this compound can be elucidated. The ¹H and ¹³C NMR spectra provide the foundational information about the chemical environments of the protons and carbons. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms, confirming the substitution pattern of the phenyl ring, and assigning the pyrrolidine ring protons and carbons, ultimately leading to a confident structural verification. These detailed protocols provide a robust framework for researchers in the pharmaceutical and chemical sciences to perform this critical analysis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. nmrfam.wisc.edu [nmrfam.wisc.edu]
Application Notes and Protocols for the Alkylation of 4-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The alkylation of 4-phenylpyrrolidin-2-one is a critical transformation in synthetic organic chemistry, enabling the introduction of diverse functional groups to create novel chemical entities for drug discovery and development. The pyrrolidinone scaffold is a prevalent feature in many biologically active compounds, and its strategic modification allows for the fine-tuning of pharmacological properties. This document provides detailed protocols and application notes for the two primary methods of alkylation: N-alkylation at the amide nitrogen and C-alkylation at the carbon alpha to the carbonyl group (C3-position).
N-Alkylation of 4-Phenylpyrrolidin-2-one
N-alkylation introduces substituents directly onto the nitrogen atom of the lactam ring. This modification is fundamental in the synthesis of various compounds, including analogs of the well-known PDE4 inhibitor, Rolipram. The reaction proceeds via deprotonation of the amide N-H followed by nucleophilic attack on an alkylating agent.
Logical Workflow for N-Alkylation
Application Notes and Protocols for the Alkaline Hydrolysis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkaline hydrolysis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is a crucial step in the synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, a key intermediate in the development of nootropic and anticonvulsant agents. This document provides detailed protocols for this chemical transformation, along with application notes on the utility of the resulting carboxylic acid in the synthesis of pharmacologically active molecules, such as phenylpiracetam and its derivatives.
Chemical Reaction
The overall reaction involves the saponification of the ethyl ester to yield the corresponding carboxylate salt, which is subsequently protonated to afford the final carboxylic acid product.
Reaction Scheme:
Data Presentation
While direct comparative studies on the alkaline hydrolysis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate under various conditions are not extensively available in the reviewed literature, the following table summarizes a known successful protocol and provides a basis for optimization.
| Parameter | Condition | Yield (%) | Reference |
| Base | Potassium Hydroxide (KOH) | 87 | [1][2] |
| Solvent | Water/Isopropanol mixture | 87 | [1][2] |
| Temperature | Not specified, typically room temperature to reflux | 87 | [1][2] |
| Workup | Acidification and Extraction | 87 | [1][2] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis using Potassium Hydroxide
This protocol is based on a reported synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[1][2]
Materials:
-
Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
-
Potassium Hydroxide (KOH)
-
Isopropanol
-
Water
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate in a mixture of water and isopropanol.
-
Addition of Base: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of potassium hydroxide to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully add hydrochloric acid to acidify the mixture to a pH of approximately 1-2. This will precipitate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizations
Reaction Mechanism: Alkaline Hydrolysis (Saponification)
The alkaline hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of alkaline hydrolysis of the ethyl ester.
Experimental Workflow
A generalized workflow for the synthesis and purification of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
Caption: Workflow for the synthesis of the target carboxylic acid.
Application Notes: Relevance in Drug Development
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of nootropic agents. Nootropics, also known as "smart drugs," are compounds that may improve cognitive function, including memory, creativity, and motivation.
The primary application of this carboxylic acid is as a precursor to Phenylpiracetam ((RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide) and its derivatives.[3] Phenylpiracetam is a well-known nootropic that is reported to be more potent than its predecessor, piracetam.[4] The synthesis typically involves the amidation of the carboxylic acid.
The pharmacological effects of phenylpiracetam are believed to be multifaceted, involving the modulation of various neurotransmitter systems in the brain.[5][6] This makes its precursors, such as 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, of significant interest to researchers in neuropharmacology and drug development.
Potential Signaling Pathways and Mechanisms of Action of Downstream Products
The derivatives of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, like phenylpiracetam, are thought to exert their nootropic effects through several mechanisms. While a definitive single pathway has not been elucidated, evidence suggests interactions with multiple neurotransmitter systems.
Caption: Potential mechanisms of action for downstream nootropic agents.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for Studying Phenyl-pyrrolidin-1-yl-acetic acid Derivatives in Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The development of neuroprotective agents that can mitigate this damage is a critical area of research. Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives, such as Noopept (GVS-111) and other racetam-like compounds, have emerged as promising candidates for neuroprotection in the context of ischemic stroke.[1][2][3][4] These compounds are being investigated for their potential to improve cognitive function and reduce neurological deficits following an ischemic event. This document provides an overview of the application of these compounds in ischemic stroke research, including their proposed mechanisms of action, relevant experimental models, and detailed protocols.
Mechanism of Action
The precise mechanisms of action of this compound derivatives in ischemic stroke are multifaceted and not fully elucidated. However, research on related compounds like Noopept (GVS-111) and a potassium salt derivative (compound 1) suggests several potential pathways:
-
Neurotransmitter Modulation: Some racetam family members are believed to act as "neurotransmitter antagonists," which contributes to their nootropic effects.[1] One hypothesis is that these compounds may affect the function of AMPA receptors, which are critical for synaptic plasticity and neuronal survival.[1][3]
-
Antioxidant and Anti-inflammatory Effects: Noopept has been shown to possess antioxidant properties, inhibiting the accumulation of intracellular free radicals and lipid peroxidation.[5][6] It also exhibits anti-inflammatory actions.[5]
-
Inhibition of Excitotoxicity: A key event in the ischemic cascade is excitotoxicity, primarily mediated by excessive glutamate. This compound derivatives have shown neuroprotective features in in vitro models of glutamate-induced excitotoxicity.[1][3]
-
Modulation of Ion Channels: Studies on GVS-111 suggest it can suppress voltage-activated calcium and potassium currents in neuronal membranes, which may regulate Ca2+ influx and downstream damaging pathways.[7]
-
Anti-apoptotic Effects: GVS-111 has been shown to prevent apoptosis in human cortical neurons.[6]
Signaling Pathways
The neuroprotective effects of this compound derivatives are likely mediated through the modulation of several key signaling pathways involved in the pathophysiology of ischemic stroke.
Proposed signaling pathways modulated by this compound derivatives in ischemic stroke.
Data Presentation
In Vitro Neuroprotective Effects
| Compound | Model | Endpoint | Result | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate excitotoxicity in newborn rat cortical neuron cultures | Neuronal Survival | 37% increase in survival rate at 50 µM glutamate exposure | [1] |
| GVS-111 (Noopept) | H₂O₂-treated normal human cortical neurons | Neuronal Survival | IC₅₀ = 1.21 ± 0.07 µM | [6] |
| GVS-111 (Noopept) | H₂O₂ or FeSO₄-treated neurons | Oxidative Stress | Inhibition of intracellular free radical accumulation and lipid peroxidation | [6] |
In Vivo Efficacy in Ischemic Stroke Models
| Compound | Animal Model | Administration | Key Findings | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rat model of acute focal cerebral ischemia (transient MCAO) | Not specified | Significantly reduced neurological deficit, improved neurological symptom regression, exploratory behavior, and reduced anxiety. | [1][3] |
| GVS-111 (Noopept) | Photochemically induced stroke model | Not specified | Reduced infarct volume by 51.1% (95% CI = 11.8–90.5) | [2] |
| Noopept | Stroke patients with mild cognitive impairment | 20 mg daily for 2 months | Improved cognitive functions. | [5][8] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro method to simulate ischemic conditions.[9][10][11]
Objective: To assess the neuroprotective effects of this compound derivatives against ischemia-like injury in neuronal or mixed neural cell cultures.
Materials:
-
Primary neuronal cultures, neuronal cell lines (e.g., SH-SY5Y), or organotypic brain slices.
-
Normal culture medium (e.g., DMEM/F12 with supplements).
-
Glucose-free balanced salt solution (BSS) or DMEM.
-
Hypoxic chamber or incubator capable of maintaining a low oxygen environment (e.g., 95% N₂ / 5% CO₂).
-
Test compound (this compound derivative) dissolved in an appropriate vehicle.
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit).
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and differentiate.
-
Pre-treatment: Replace the normal culture medium with a medium containing the test compound at various concentrations or the vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).
-
OGD Induction:
-
Wash the cells with glucose-free BSS.
-
Replace the medium with glucose-free BSS or DMEM pre-equilibrated in the hypoxic gas mixture.
-
Place the culture plates in the hypoxic chamber for a duration that induces significant but sub-maximal cell death (e.g., 30 minutes to 4 hours, depending on the cell type).[11]
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with a normal, glucose-containing culture medium (with or without the test compound).
-
Return the plates to a normoxic incubator (95% air / 5% CO₂) for a recovery period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform an MTT assay to measure mitochondrial metabolic activity or an LDH assay to quantify membrane damage and cell death.
-
Compare the viability of cells treated with the test compound to the vehicle-treated OGD group and a normoxic control group.
-
Experimental workflow for the Oxygen-Glucose Deprivation (OGD) in vitro model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant animal model of focal cerebral ischemia.[12][13][14]
Objective: To evaluate the efficacy of this compound derivatives in reducing infarct volume and improving neurological outcomes in a rodent model of ischemic stroke.
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).
Materials:
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for microsurgery.
-
Nylon monofilament suture with a coated tip.
-
Test compound solution for administration (e.g., intraperitoneal, intravenous, or oral).
-
Triphenyltetrazolium chloride (TTC) for infarct volume measurement.
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter).
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the surgery.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Procedure (Intraluminal Suture Method):
-
Ligate the ECA and the pterygopalatine artery.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion (by withdrawing the suture) or permanent.[14]
-
-
Compound Administration:
-
Administer the this compound derivative or vehicle at a predetermined time point (e.g., before, during, or after MCAO).
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide post-operative care, including analgesia and monitoring.
-
-
Neurological Deficit Assessment:
-
At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological function using a standardized scoring system (e.g., Bederson's scale) or behavioral tests.
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the animal and perfuse the brain.
-
Harvest the brain and slice it into coronal sections.
-
Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) in vivo model.
This compound and its derivatives represent a class of compounds with significant potential for the treatment of ischemic stroke. Their multifaceted mechanism of action, targeting key pathways in the ischemic cascade, makes them attractive candidates for further investigation. The experimental models and protocols outlined in this document provide a framework for researchers to systematically evaluate the neuroprotective efficacy of these compounds and elucidate their underlying mechanisms, with the ultimate goal of translating these findings into clinical applications for stroke patients.
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of piracetam and its novel peptide analogue GVS-111 on neuronal voltage-gated calcium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdbneuro.com [mdbneuro.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl-pyrrolidin-1-yl-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Phenyl-pyrrolidin-1-yl-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives include:
-
N-alkylation of a substituted pyrrolidinone: This is a widely used approach involving the reaction of a phenyl-substituted pyrrolidinone with an acetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis.[1]
-
Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aminophenylacetic acid derivative, to form the pyrrole ring.[2][3][4][5]
-
Enantioselective Synthesis from Chiral Precursors: For stereospecific synthesis, starting materials like (R)-(-)-α-phenylglycine can be utilized to produce enantiomerically pure products.
Q2: What are the critical parameters to control during the N-alkylation of 4-phenylpyrrolidin-2-one?
A2: To ensure a successful N-alkylation, it is crucial to control the following parameters:
-
Anhydrous Conditions: The use of a strong base like sodium hydride (NaH) necessitates strictly anhydrous solvents (e.g., DMF, THF) to prevent quenching of the base and the pyrrolidinone anion.
-
Choice of Base: A strong, non-coordinating base like NaH is preferred to ensure complete deprotonation of the pyrrolidinone.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) during deprotonation and may require heating during the alkylation step to drive the reaction to completion.
-
Purity of Reagents: The purity of both the pyrrolidinone and the alkylating agent is critical for minimizing side reactions and achieving high yields.
Q3: How can I minimize side reactions during the synthesis?
A3: Minimizing side reactions is a common challenge. Key strategies include:
-
For N-alkylation: To avoid O-alkylation, use a "soft" alkylating agent (e.g., alkyl iodide) and a polar aprotic solvent. To prevent potential polymerization of the pyrrolidinone under strongly basic conditions, ensure a controlled reaction temperature and consider the order of addition, adding the alkylating agent to the pre-formed anion.
-
For Paal-Knorr Synthesis: The most common side product is a furan derivative, which can be minimized by maintaining the reaction pH above 3 and using a slight excess of the amine.[3] The formation of tar-like substances due to polymerization can be mitigated by using milder acidic conditions and lower reaction temperatures.
Q4: What are the recommended purification techniques for this compound?
A4: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for purifying the final product and intermediates, often using solvent mixtures like methanol/water.
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from side products and unreacted starting materials.
-
Washing/Extraction: Aqueous workups are essential to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can improve separation.
Q5: How can I prevent racemization during the synthesis of chiral this compound?
A5: Preventing racemization is critical for enantioselective synthesis. Key considerations include:
-
Temperature Control: Maintaining a specific temperature range during the reaction is crucial. For instance, in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, keeping the temperature between 40°C and 50°C was found to prevent racemization.
-
Choice of Reagents and Catalysts: The selection of chiral auxiliaries and catalysts can direct the stereochemical outcome of the reaction.
-
Purification Methods: Chiral chromatography or the formation of diastereomeric salts may be necessary to separate enantiomers and ensure high enantiomeric purity.
Troubleshooting Guides
Problem 1: Low Yield in N-alkylation of 4-Phenylpyrrolidin-2-one
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion, significant starting material recovered | Incomplete deprotonation of the pyrrolidinone. | - Use a stronger base (e.g., sodium hydride) and ensure it is fresh and properly handled. - Ensure all solvents and reagents are strictly anhydrous. |
| Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - If using a less reactive alkylating agent, consider moderately increasing the reaction temperature. | |
| Formation of a viscous or solid mass in the reaction mixture | Ring-opening polymerization of the 2-pyrrolidinone. | - Maintain a controlled, lower temperature. - Add the alkylating agent to the pre-formed pyrrolidinone anion solution to promote the desired reaction over polymerization. |
Problem 2: Side Product Formation in Paal-Knorr Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of furan byproduct detected. | Reaction conditions are too acidic (pH < 3). | - Adjust the pH to be weakly acidic (pH > 3). - Use a milder acid catalyst, such as acetic acid. |
| Insufficient amount of amine. | - Use a slight excess of the primary amine (1.1-1.2 equivalents). | |
| Dark, tarry material that is difficult to purify. | Polymerization of starting materials or the pyrrole product. | - Lower the reaction temperature. - Use a milder acid catalyst or consider neutral reaction conditions. |
| Reaction is sluggish or incomplete. | Poorly reactive starting materials (e.g., sterically hindered or electron-deficient amines/dicarbonyls). | - Moderately increase the reaction temperature or reaction time. - Consider using a more reactive catalyst or a microwave-assisted protocol to enhance the reaction rate.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate via N-Alkylation
Materials:
-
4-Phenylpyrrolidin-2-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dioxane
-
Ethyl chloroacetate
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.[1]
Protocol 2: Hydrolysis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Materials:
-
Crude ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the crude ethyl ester in a mixture of isopropanol and water.
-
Add potassium hydroxide and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the hydrolysis is complete, remove the isopropanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude acid can be further purified by recrystallization.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis of Substituted Pyrroles
| Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Glacial Acetic Acid | Reflux | 15 min | >60 (general) | [6] |
| 2,5-Hexanedione | Aniline | Methanol, conc. HCl | Reflux | 15 min | Not specified | [7] |
| Various | Various | Glacial Acetic Acid | 80 (Microwave) | 10-15 sec ramp, then hold | Good to Excellent | [2] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for common issues in Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Phenyl-pyrrolidin-1-yl-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenyl-pyrrolidin-1-yl-acetic acid, with a focus on improving reaction yields.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from issues in the two primary stages of the common synthetic route: N-alkylation of 4-phenyl-2-pyrrolidinone and the subsequent hydrolysis of the ester intermediate. This guide addresses potential problems in each step.
Step 1: N-Alkylation of 4-Phenyl-2-pyrrolidinone with Ethyl Chloroacetate
Common Issue: Low yield of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh base. For sodium hydride (NaH), wash with hexane to remove mineral oil before use. Use of weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions.[1] | 4-Phenyl-2-pyrrolidinone has a pKa of approximately 24.5, requiring a strong base for complete deprotonation to the reactive anion.[1] Incomplete deprotonation leads to unreacted starting material. |
| O-Alkylation Side Reaction | To favor N-alkylation, use a strong, non-coordinating base like NaH in a polar aprotic solvent such as anhydrous DMF or THF.[1] Employing "softer" electrophiles, like ethyl bromoacetate or iodide, can also improve N-alkylation selectivity.[1] | The deprotonated pyrrolidinone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of an undesired isomer, 2-alkoxy-1-pyrroline.[1] |
| Polymerization of 4-Phenyl-2-pyrrolidinone | Carefully control the stoichiometry of the base and maintain a controlled, often lower, reaction temperature.[1] | Under strongly basic conditions, 2-pyrrolidinone derivatives can undergo ring-opening polymerization.[1] |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water will quench the strong base and the pyrrolidinone anion, halting the desired reaction and reducing the yield.[1] |
| Suboptimal Reaction Temperature and Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Less reactive alkylating agents may require elevated temperatures and longer reaction times.[1] | Inadequate temperature or time can lead to an incomplete reaction and recovery of starting material. |
Data Presentation: N-Alkylation Reaction Conditions and Their Impact on Yield
| Base | Solvent | Temperature | Typical Yield Range (%) | Key Considerations |
| Sodium Hydride (NaH) | DMF or THF (anhydrous) | 0 °C to Room Temp | 60 - 85 | Favors N-alkylation. Requires anhydrous conditions.[1] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temp to Reflux | 50 - 75 | Milder conditions but may require longer reaction times or higher temperatures.[2] |
| Sodium Hydride (NaH) | Toluene | Room Temp to Reflux | 40 - 60 | Lower solubility may lead to slower reaction and lower yield. |
Step 2: Hydrolysis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Common Issue: Low yield of this compound
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Hydrolysis | Increase reaction time or temperature. For base-catalyzed hydrolysis (e.g., with KOH or NaOH), ensure at least stoichiometric amounts of base are used. Microwave-assisted hydrolysis with a base like K₂CO₃ can significantly reduce reaction times and improve yields.[3] | The ester must be fully cleaved to form the carboxylic acid salt, which is then neutralized to yield the final product. |
| Product Degradation | Avoid excessively harsh basic or acidic conditions and prolonged reaction times at high temperatures. | The pyrrolidinone ring can be susceptible to cleavage under harsh conditions, leading to the formation of byproducts.[1] |
| Work-up Issues | Carefully adjust the pH during acidification to precipitate the product without causing degradation. Ensure efficient extraction with a suitable organic solvent. | Improper pH control can lead to the product remaining in the aqueous phase or degrading. Multiple extractions may be necessary to maximize recovery. |
Data Presentation: Hydrolysis Reaction Conditions and Their Impact on Yield
| Method | Reagents | Temperature | Typical Yield Range (%) | Key Considerations |
| Base-catalyzed | KOH, H₂O/Isopropanol | Reflux | 80 - 95 | A common and effective method. |
| Acid-catalyzed | HCl (aq) | Reflux | 75 - 90 | Can be effective but may risk ring-opening side reactions. |
| Microwave-assisted | K₂CO₃, Ethanol | 180 °C | 80 - 98 | Offers rapid and high-yielding conversion.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1 equivalent) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (1 equivalent) in a mixture of isopropanol and water.
-
Add potassium hydroxide (1.5 equivalents).
-
Heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the isopropanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3, which should precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
troubleshooting solubility issues with Phenyl-pyrrolidin-1-yl-acetic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with Phenyl-pyrrolidin-1-yl-acetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a consideration?
A1: this compound is a molecule containing a phenyl group, a pyrrolidine ring, and a carboxylic acid functional group. The presence of the non-polar phenyl and pyrrolidine groups can contribute to lower aqueous solubility, while the carboxylic acid group provides a handle for pH-dependent solubility manipulation. Understanding its solubility is crucial for applications in drug discovery and development, as it impacts bioavailability, formulation, and in-vitro assay reliability.[1][2][3]
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting the solubility of this compound are:
-
pH: As a weak acid (due to the carboxylic acid group), its solubility is expected to increase significantly in basic solutions (pH > pKa).[4][5]
-
Temperature: For most solid solutes, solubility tends to increase with temperature.[4]
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of non-polar compounds.[2]
-
Particle Size: Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[1][6]
Q3: How can I get a preliminary idea of the solubility of my compound?
A3: A simple qualitative assessment can be performed by observing the dissolution of a small, known amount of the compound in a specific volume of your aqueous solution.[7] A clear solution indicates dissolution, while cloudiness or visible particles suggest poor solubility at that concentration.[2]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my neutral aqueous buffer.
-
Cause: The concentration of the compound likely exceeds its intrinsic aqueous solubility at that pH.
-
Solution 1: pH Adjustment. Since this compound is a weak acid, increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble salt.[4][8] It is recommended to test a range of pH values above the compound's estimated pKa.
-
Solution 2: Use of Co-solvents. Adding a water-miscible organic co-solvent such as DMSO, ethanol, or N-methyl-2-pyrrolidone (NMP) can increase the solubility.[2][9] It is crucial to start with a small percentage of the co-solvent and ensure it is compatible with your experimental system.
-
Solution 3: Temperature Increase. Gently warming the solution may increase solubility.[4] However, be cautious of potential compound degradation at elevated temperatures.
Issue 2: I am observing precipitation of my compound during my experiment.
-
Cause: A change in experimental conditions (e.g., temperature fluctuation, addition of another reagent that alters pH or solvent composition) may have caused the compound to crash out of solution. Supersaturation and subsequent precipitation can also occur.[8]
-
Solution 1: Re-evaluate Experimental Conditions. Review your experimental protocol to identify any steps that could alter the solubility of your compound. Ensure consistent temperature and pH throughout the experiment.
-
Solution 2: Determine the Thermodynamic Solubility. Perform a standard equilibrium solubility assay, like the shake-flask method, to determine the maximum stable concentration of your compound under your experimental conditions.[10]
Issue 3: My in-vitro assay results are inconsistent.
-
Cause: Poor solubility of the test compound can lead to inaccurate and variable results in biological assays.[1][2] The actual concentration of the compound in solution may be lower than the nominal concentration.
-
Solution: Determine Kinetic Solubility. Before conducting your assay, determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum concentration at which the compound remains in solution under the assay conditions.[2]
Data Presentation
Table 1: Qualitative Solubility Descriptors
| Term | Approximate Parts of Solvent for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
This table provides general guidelines for classifying compound solubility.[7]
Table 2: Illustrative Example of pH Effect on Solubility of a Weak Acid
| pH | Solubility (µg/mL) |
| 5.0 | 10 |
| 6.0 | 50 |
| 7.0 | 200 |
| 7.4 | 500 |
| 8.0 | >1000 |
This is a hypothetical table illustrating the expected trend for a weakly acidic compound like this compound.
Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the equilibrium solubility of this compound.[10][11][12]
1. Materials and Equipment:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Vials and calibrated pipettes
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.[12]
-
Incubation: Seal the vials and place them in an incubator shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[8][10][12]
-
Sampling and Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[11]
-
Quantification: Analyze the clear filtrate using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[12]
Visualizations
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. who.int [who.int]
Technical Support Center: Phenyl-pyrrolidin-1-yl-acetic acid (and its Analogs)
This technical support center provides guidance for researchers utilizing Phenyl-pyrrolidin-1-yl-acetic acid and structurally related compounds in animal studies. Due to the limited public data on this compound, this guide incorporates data from structurally similar analogs, particularly derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound belongs to the pyrrolidine class of compounds. The pyrrolidine ring is a common scaffold in medicinal chemistry, found in many FDA-approved drugs.[1] Derivatives of this structure have been investigated for a wide range of activities, including anticonvulsant, nootropic (cognitive-enhancing), anti-inflammatory, and neuroprotective effects.[2][3][4] For example, certain derivatives have shown promise in improving cognitive function in rat models of ischemic stroke and have demonstrated anticonvulsant activity superior to existing drugs like levetiracetam.[3][4]
Q2: What is the likely mechanism of action (MoA)?
A2: The precise MoA for this compound is not established. However, based on its structural analogs, potential mechanisms could include modulation of neurotransmitter systems. For instance, some phenylpyrrolidine derivatives are believed to affect AMPA receptor function, which is critical for synaptic plasticity and cognitive processes.[3][5] Other related compounds act as monoamine uptake inhibitors, affecting dopamine and norepinephrine transporters.[6] The phenylacetic acid moiety itself is a metabolite of phenylalanine and its derivatives have been shown to act as agonists for receptors like hPPAR (Peroxisome Proliferator-Activated Receptors), influencing metabolic pathways.[7][8]
Q3: What is a recommended starting dose for in vivo animal studies?
A3: A definitive starting dose is not available for this specific molecule. However, based on active analogs in rodent models, a dose-range finding study is recommended. Published studies on structurally similar compounds can provide a starting point.
-
For Nootropic/Anticonvulsant Activity: Studies on (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives have reported efficacy in mice at intraperitoneal (i.p.) doses as low as 2.5–5.0 mg/kg.[4]
-
For Metabolic Activity: Phenylacetic acid derivatives investigated as PPAR agonists have shown efficacy in diabetic mice at oral doses of 10 mg/kg.[1]
Therefore, a conservative starting range for a dose-finding study in mice could be 1-10 mg/kg, adjusting based on the observed response and potential toxicity.
Q4: What are the common routes of administration?
A4: The choice of administration route depends on the compound's physicochemical properties (e.g., solubility) and the experimental design. Common routes for related compounds in preclinical studies include:
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often ensuring higher bioavailability.[4]
-
Oral Gavage (p.o.): Relevant for assessing potential as an orally administered therapeutic.[1]
-
Intravenous (i.v.): Used for direct systemic administration and pharmacokinetic studies.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | 1. Insufficient Dosage: The dose may be below the therapeutic threshold. 2. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 3. Incorrect Route of Administration: The chosen route may not be optimal. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose (e.g., 1, 5, 10, 25, 50 mg/kg) to identify a dose-response relationship. 2. Perform Pharmacokinetic (PK) Analysis: Measure plasma and brain concentrations of the compound over time to assess exposure. 3. Test Alternative Routes: Compare the efficacy of i.p., p.o., and i.v. administration. |
| High Variability in Animal Response | 1. Inconsistent Dosing Technique: Variations in injection volume or gavage placement. 2. Biological Variability: Natural differences in animal metabolism or genetics. 3. Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects. | 1. Standardize Procedures: Ensure all researchers are trained and use consistent techniques. 2. Increase Sample Size (N): A larger group size can help overcome individual variability. 3. Run a Vehicle-Only Control Group: This is essential to isolate the effect of the compound from the vehicle. |
| Observed Adverse Effects (e.g., sedation, agitation, weight loss) | 1. Toxicity: The dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Off-Target Effects: The compound may be interacting with unintended biological targets. | 1. Conduct a Toxicity Screen: Start with a lower dose and carefully observe animals for clinical signs of toxicity. Measure body weight daily. 2. Reduce the Dose: If adverse effects are observed, reduce the dose to a level that is well-tolerated. 3. Histopathology: At the end of the study, perform a pathological examination of key organs (liver, kidney, brain) to check for tissue damage. |
Data Summary Tables
Table 1: Example Dosing from Structurally Similar Compounds in Rodent Studies
| Compound Class | Application | Animal Model | Dose Range | Route | Reference |
| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivative | Anticonvulsant, Nootropic | Mice | 2.5 - 5.0 mg/kg | i.p. | [4] |
| Phenylpyrrolidine derivative | Cognitive Enhancement | Rats (Ischemic Stroke) | Not specified, but effective | Not specified | [3][5] |
| N-substituted oxybenzyl pyrrolidine acid analog | PPARα/γ agonist | Diabetic (db/db) mice | 10 mg/kg (once daily) | p.o. | [1] |
| p-(cyclopropylcarbonyl)phenylacetic acid | Anti-inflammatory | Rats, Dogs, Monkeys | 5 - 50 mg/kg | p.o., i.v. | [9] |
Experimental Protocols & Visualizations
Protocol 1: Rodent Dose-Range Finding (DRF) Study
Objective: To determine the effective dose range and Maximum Tolerated Dose (MTD) of this compound.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice, male, 8-10 weeks old).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 5, 15, 50, 150 mg/kg).
-
Compound Preparation: Dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh on the day of dosing.
-
Administration: Administer a single dose via the chosen route (e.g., i.p. injection).
-
Observation: Monitor animals continuously for the first 4 hours, then at 24 and 48 hours post-dose. Record clinical signs of toxicity (e.g., lethargy, ataxia, seizures, changes in breathing).
-
Data Collection: Record body weight daily for 7 days. The MTD is often defined as the highest dose that does not cause more than a 10% reduction in body weight or any mortality.
-
Analysis: Analyze the data to establish a dose-response curve for any observed effects and determine the safe dose range for subsequent efficacy studies.
Caption: Workflow for a Dose-Range Finding study.
Potential Signaling Pathway
Based on analogs, a potential mechanism involves the modulation of glutamatergic signaling, specifically through AMPA receptors, which is crucial for learning and memory.
Caption: Hypothetical signaling pathway for nootropic effects.
Troubleshooting Decision Tree
This diagram provides a logical flow for addressing common experimental issues.
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges of Phenyl-pyrrolidin-1-yl-acetic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving stability issues associated with Phenyl-pyrrolidin-1-yl-acetic acid in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A decrease in potency is a primary indicator of chemical degradation. The most common degradation pathways for a molecule like this compound, which contains an amine and a carboxylic acid, are hydrolysis, oxidation, and photolysis.[1][2][3] The rate of these degradation reactions can be influenced by pH, temperature, light exposure, and the presence of oxygen or metal ions in the solution.[1][4]
Q2: I've observed a color change or the formation of a precipitate in my stock solution. What does this signify?
A visible change in the solution, such as discoloration or precipitation, strongly suggests that the compound is degrading into new, potentially less soluble or colored byproducts.[1] It could also indicate that the compound is precipitating out of a supersaturated solution. It is crucial to determine if the precipitate is the parent compound or a degradant.[1]
Q3: What is the best way to prepare and store a stock solution of this compound to ensure its stability?
To maximize stability, stock solutions should be prepared using high-purity, HPLC-grade solvents.[1] For long-term storage, consider using anhydrous dimethyl sulfoxide (DMSO) and storing aliquots at -20°C or -80°C, protected from light.[5] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q4: How can I determine the optimal pH for the stability of my compound in an aqueous solution?
To determine the optimal pH, a forced degradation study under different pH conditions is recommended.[6] This involves preparing solutions of the compound in a range of acidic, neutral, and basic buffers and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC-UV.[6][7]
Q5: What are "forced degradation studies" and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9] These studies are critical for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[5][10] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[4][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common stability issues.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data or a progressive loss of the compound's expected biological effect.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment.
-
Assess Media Stability: Incubate the compound in the assay buffer for the duration of the experiment. Collect samples at various time points and analyze them using HPLC to quantify the remaining parent compound.
-
Adjust pH and Temperature: If degradation is observed, evaluate if the pH of the assay medium can be adjusted to a more optimal range identified in forced degradation studies. Perform the assay at the lowest practical temperature.
-
Incorporate Stabilizers: Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the buffer if oxidation is suspected.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: During HPLC analysis, new peaks, often referred to as "ghost peaks," appear in the chromatogram of a stored solution that were not present in the freshly prepared sample.
-
Possible Cause: The compound is degrading into one or more new chemical entities.
-
Troubleshooting Steps:
-
Perform Forced Degradation: Conduct a systematic forced degradation study (see Experimental Protocol 1) to intentionally generate degradation products. This will help in confirming if the new peaks are indeed degradants.
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown peaks, which provides critical information for structural elucidation.
-
Optimize Chromatography: Adjust the HPLC method (e.g., gradient, mobile phase) to ensure baseline separation of the parent peak from all degradation product peaks.[11]
-
Evaluate Solvent Effects: Ensure that the solvent used for sample preparation is not causing degradation.[6]
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from stability studies.
Table 1: pH-Dependent Stability of this compound at 25°C
| Buffer pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 (HCl) | 100.0 | 85.2 | 14.8 |
| 4.5 (Acetate) | 100.0 | 98.1 | 1.9 |
| 7.0 (Phosphate) | 100.0 | 99.5 | 0.5 |
| 9.0 (Borate) | 100.0 | 92.7 | 7.3 |
| 12.0 (NaOH) | 100.0 | 78.4 | 21.6 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 14.8 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 21.6 | 3 |
| Oxidation | 3% H₂O₂ | 12 hours | 18.2 | 2 |
| Thermal | 60°C | 48 hours | 8.5 | 1 |
| Photolytic | 1.2 million lux hours | 7 days | 11.3 | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.[4][8]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative analytical method capable of separating and quantifying this compound from its degradation products.[11]
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Techniques for Phenyl-pyrrolidin-1-yl-acetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Phenyl-pyrrolidin-1-yl-acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as phenylacetic acid and pyrrolidine, side-products from the synthesis (e.g., amides formed from coupling reagents), and residual solvents. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. Common and effective methods include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: Useful for separating the amphoteric product from neutral or acidic/basic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | Incorrect solvent choice or insufficient solvent. | 1. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. 2. Gradually add more hot solvent until the compound dissolves completely. |
| "Oiling out" upon cooling | The solution is supersaturated, or the cooling rate is too fast. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 4. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of crystals | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | 1. Partially evaporate the solvent to increase the concentration of the compound. 2. Cool the solution for a longer period in an ice bath. 3. Consider using a co-solvent system to decrease the solubility of the compound at low temperatures. |
| Crystals are colored | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may reduce the overall yield. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | Inappropriate solvent system. | 1. Systematically vary the polarity of the eluent. For this compound, which is polar, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. 2. Add a small amount of acetic acid or triethylamine to the eluent to improve the resolution of acidic or basic compounds, respectively. |
| Compound streaking on the column | The compound is interacting too strongly with the stationary phase (silica gel). | 1. Add a small percentage of a modifier to the eluent. For an amino acid derivative, adding a small amount of acetic acid can help to reduce tailing. |
| Cracks appearing in the silica gel bed | Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the silica gel. | 1. Try a less polar eluent system if the compound is highly polar. 2. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water) at room and elevated temperatures to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate solvent system (eluent) that gives a good separation of the target compound from impurities (typically an Rf value of 0.2-0.4 for the product). Silica gel is a common stationary phase.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides hypothetical data for the purification of this compound using different techniques. Actual results may vary depending on the specific experimental conditions and the nature of the crude product.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 |
| Column Chromatography (Silica Gel) | 70 | >99 | 60 |
| Acid-Base Extraction | 65 | 95 | 80 |
Visualizations
addressing batch-to-batch variability in Phenyl-pyrrolidin-1-yl-acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Phenyl-pyrrolidin-1-yl-acetic acid. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis, ensuring greater consistency and reproducibility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, such as low yield, incomplete reactions, and the presence of impurities.
| Problem | Potential Cause | Recommended Solution | Analytical Method for Verification |
| Low or No Product Yield | Inefficient N-alkylation or reductive amination: Reaction conditions may not be optimal. | - For N-alkylation: Ensure the use of a suitable base (e.g., NaH) and an appropriate solvent (e.g., anhydrous DMF or THF). Verify the quality of the alkylating agent (e.g., ethyl bromoacetate). - For Reductive Amination: Optimize the pH of the reaction mixture (typically slightly acidic, pH 4-6) to facilitate imine formation without deactivating the amine. Ensure the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is active and added at the correct stage. | TLC, LC-MS to monitor reaction progress and identify the presence of starting materials and the desired product. |
| Poor quality of starting materials: Impurities in phenylacetic acid, pyrrolidine, or other reagents can inhibit the reaction. | Use high-purity, anhydrous starting materials and solvents. Verify the purity of reagents before use. | NMR, GC-MS, or HPLC to assess the purity of starting materials. | |
| Moisture in the reaction: Water can quench reagents, particularly in N-alkylation using strong bases like NaH. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Karl Fischer titration to determine the water content of solvents and reagents. | |
| Incomplete Reaction (Presence of Starting Materials) | Insufficient reaction time or temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. | TLC, LC-MS, HPLC to quantify the remaining starting materials. |
| Ineffective mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer. | Visual inspection of the reaction mixture for homogeneity. | |
| Presence of Impurities | Side reactions: Formation of byproducts due to non-selective reactions. | - O-alkylation (in N-alkylation): This is a common side reaction. To favor N-alkylation, use a polar aprotic solvent and a "soft" alkylating agent.[1] - Over-alkylation (in reductive amination): The product amine can react further. Use a controlled stoichiometry of the carbonyl compound and amine.[2] | LC-MS, GC-MS to identify the mass of the impurities. NMR spectroscopy to elucidate the structure of the byproducts. |
| Unreacted starting materials: Incomplete conversion leads to contamination of the final product. | Optimize reaction conditions to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization. | HPLC, NMR to detect and quantify unreacted starting materials in the final product. | |
| Degradation of product: The product may be unstable under the reaction or workup conditions. | Avoid prolonged exposure to harsh acidic or basic conditions during workup. Ensure the product is stored under appropriate conditions (cool, dry, and protected from light). | HPLC, LC-MS to detect degradation products. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup: Can make phase separation difficult. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. | Not applicable. |
| Product is an oil instead of a solid: May be due to residual solvent or impurities. | Attempt to precipitate the product by trituration with a non-polar solvent (e.g., hexanes, diethyl ether). If that fails, purify by column chromatography. | NMR to check for the presence of residual solvents. HPLC to assess purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
N-alkylation of a pyrrolidine derivative: This typically involves reacting a suitable pyrrolidine precursor with a phenylacetic acid derivative carrying a leaving group. A common approach is the N-alkylation of 4-phenylpyrrolidin-2-one with an alkyl haloacetate, followed by hydrolysis of the ester.[3]
-
Reductive Amination: This method involves the reaction of a carbonyl compound (like phenylglyoxylic acid) with pyrrolidine to form an imine intermediate, which is then reduced in situ to the desired amine.[4]
Q2: How can I minimize the formation of the O-alkylated byproduct during N-alkylation?
A2: The formation of the O-alkylated isomer is a common side reaction.[1] To favor N-alkylation, you can:
-
Use a polar aprotic solvent such as DMF or THF.
-
Employ a "soft" alkylating agent like ethyl bromoacetate or ethyl iodoacetate.
-
Use a strong, non-nucleophilic base like sodium hydride (NaH).
-
Maintain a controlled, and often lower, reaction temperature.
Q3: My reductive amination reaction is not going to completion. What should I check?
A3: For incomplete reductive amination, consider the following:
-
pH: The pH is critical. Imine formation is favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group is not sufficiently activated.[4]
-
Reducing Agent: Ensure your reducing agent (e.g., sodium triacetoxyborohydride) is fresh and active. Some reducing agents can degrade over time.
-
Water: The presence of excess water can hydrolyze the imine intermediate, preventing the reduction from occurring. Use anhydrous solvents.
-
Reaction Time and Temperature: Some reductive aminations require longer reaction times or elevated temperatures to proceed to completion.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound typically involves:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[3]
-
Acid-Base Extraction: Since the product is an amino acid, it may be possible to purify it by performing an acid-base extraction to separate it from neutral or basic/acidic impurities.
Q5: What analytical techniques are essential for characterizing this compound and its impurities?
A5: The following analytical techniques are crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify the mass of any impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of 4-Phenylpyrrolidin-2-one
This protocol involves the N-alkylation of 4-phenylpyrrolidin-2-one with ethyl chloroacetate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [3]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1.0 equivalent) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Hydrolysis to 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid [6]
-
Dissolve the ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (1.0 equivalent) in a mixture of isopropanol and water.
-
Add potassium hydroxide (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Protocol 2: Synthesis via Reductive Amination
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from a 1,4-diketone and an aniline, which is a related transformation. A similar approach could be adapted using phenylglyoxylic acid and pyrrolidine.
General Procedure for Iridium-Catalyzed Reductive Amination: [7]
-
In a reaction vessel, combine the 1,4-diketone (1.0 eq), the aniline (1.2 eq), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.5 mol%).
-
Add deionized water as the solvent, followed by formic acid (5.0 eq) as the hydrogen source.
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: N-Alkylation versus O-Alkylation pathways.
References
Technical Support Center: Phenylpiracetam (Assumed from Phenyl-pyrrolidin-1-yl-acetic acid)
Disclaimer: The compound "Phenyl-pyrrolidin-1-yl-acetic acid" is not widely documented in scientific literature. This guide is based on the assumption that the query refers to Phenylpiracetam (((R,S)-2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamide)), a structurally similar and well-researched nootropic. The information provided is for preclinical research purposes only and is not intended as medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Phenylpiracetam in preclinical models?
A1: Phenylpiracetam exhibits a multifaceted mechanism of action. It is known to modulate several neurotransmitter systems in the brain.[1][2] The (R)-enantiomer is a selective dopamine reuptake inhibitor, while also acting as a norepinephrine reuptake inhibitor with a lower affinity.[3] Additionally, Phenylpiracetam has been shown to increase the density of acetylcholine (ACh), GABA, NMDA, and dopamine receptors.[1][4] It also interacts with α4β2 nicotinic acetylcholine receptors and may potentiate AMPA receptors.[3] Some studies suggest it can enhance cerebral blood flow.[1][2]
Q2: What are the expected cognitive and behavioral effects of Phenylpiracetam in animal models?
A2: In animal studies, Phenylpiracetam has demonstrated a range of effects, including antiamnesic, antidepressant, anxiolytic, and anticonvulsant properties.[3] It has been shown to reverse the sedative effects of diazepam, increase operant behavior, and prevent retrograde amnesia.[3] It is also known for its stimulant-like properties, potentially enhancing physical endurance and reducing fatigue, which has led to its ban by the World Anti-Doping Agency.[4]
Q3: What are the common side effects observed with Phenylpiracetam administration in preclinical studies?
A3: Common side effects can include sleep disturbances or insomnia, psychomotor agitation, flushing, a feeling of warmth, and increased blood pressure.[3] Other potential side effects reported, primarily from human use but relevant for observation in animal models, include headaches, irritability, and gastrointestinal discomfort.[5][6][7]
Q4: Is tolerance a concern with repeated administration of Phenylpiracetam?
A4: Yes, tolerance to many of the effects of Phenylpiracetam can develop with prolonged and repeated use.[5][8] This may necessitate a "cycling" schedule (e.g., a period of administration followed by a washout period) in longer-term studies to maintain its efficacy.[5] Phenylpiracetam may also exhibit cross-tolerance with other racetam nootropics.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected Weight Loss or Reduced Weight Gain | Phenylpiracetam, particularly the S-isomer, has been shown to reduce body weight gain and fat mass in obese animal models.[9] This is thought to be linked to its action as a selective dopamine transporter (DAT) inhibitor.[9] | 1. Monitor Food Intake: Quantify daily food consumption to determine if the weight loss is due to appetite suppression. 2. Analyze Body Composition: If possible, use techniques like DEXA scans to differentiate between fat and lean mass loss. 3. Dose Adjustment: Consider reducing the dose to see if the effect on weight is dose-dependent. 4. Control for Activity: While S-phenylpiracetam did not influence locomotor activity in one study[9], monitor for hyperactivity, which could contribute to weight loss. |
| Hyperactivity or Psychomotor Agitation | The stimulant properties of Phenylpiracetam, likely due to its effects on dopamine and norepinephrine, can lead to increased locomotor activity and agitation.[3][4] | 1. Behavioral Assessment: Use an open-field test to quantify locomotor activity. 2. Time of Dosing: Administer the compound earlier in the light cycle to minimize disruption to the animal's circadian rhythm. 3. Dose-Response Study: Perform a dose-response study to find the optimal dose for cognitive enhancement without excessive motor stimulation. |
| Seizures or Convulsions | While Phenylpiracetam has shown anticonvulsant properties in some models[3], high doses or interaction with other substances could potentially lower the seizure threshold in susceptible animals. | 1. Review Dosing: Ensure the correct dose was administered and that there were no calculation errors. 2. Check for Contraindicated Substances: Ensure no other administered compounds are known to lower the seizure threshold. 3. EEG Monitoring: In cases of suspected seizure activity, consider EEG monitoring to confirm. |
| Signs of Headache or Distress (e.g., head pressing, vocalization) | In humans, headaches are a reported side effect, possibly due to increased acetylcholine utilization.[4][6] This may translate to signs of distress in animals. | 1. Choline Supplementation: Consider co-administration with a choline source like Alpha-GPC or CDP-Choline, which may mitigate this side effect.[4] 2. Pain Assessment: Use appropriate pain scoring systems for the species to assess the level of distress. 3. Dose Reduction: Lowering the dose may alleviate this potential side effect. |
| Insomnia or Disrupted Sleep-Wake Cycles | The stimulant effects of Phenylpiracetam can interfere with normal sleep patterns.[3][5][6] | 1. Observe Sleep Patterns: Monitor the animals for changes in their sleep-wake cycle. 2. Adjust Dosing Time: Administer the compound early in the active phase of the animal's circadian rhythm (e.g., morning for diurnal animals). Avoid administration late in the day.[4][6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Objective: To administer a precise oral dose of Phenylpiracetam.
-
Materials:
-
Phenylpiracetam powder
-
Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needle for the species (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringe
-
Animal scale
-
-
Procedure:
-
Prepare the dosing solution by dissolving or suspending the Phenylpiracetam powder in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Weigh the animal to determine the exact volume to be administered. A common gavage volume is 5 ml/kg.[10]
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
-
Objective: To administer Phenylpiracetam for rapid systemic absorption.
-
Materials:
-
Phenylpiracetam solution (sterile-filtered)
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Position the animal to expose the lower abdominal quadrants.
-
Insert the needle into one of the lower abdominal quadrants at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.[10]
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
For repeated daily dosing, alternate between the left and right lower abdominal quadrants.[10]
-
Visualizations
Caption: Phenylpiracetam's proposed mechanism of action.
Caption: Example workflow for a preclinical Phenylpiracetam study.
References
- 1. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 2. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]
- 3. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. droracle.ai [droracle.ai]
- 6. brcrecovery.com [brcrecovery.com]
- 7. Phenylpiracetam - Is It Safe & Should You Take It? [soma-analytics.com]
- 8. m.psychonautwiki.org [m.psychonautwiki.org]
- 9. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Enhancing Oral Bioavailability of Phenyl-pyrrolidin-1-yl-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Phenyl-pyrrolidin-1-yl-acetic acid and similar carboxylic acid-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with this compound?
A1: The primary challenges are likely related to its physicochemical properties. As a carboxylic acid, it is expected to be a polar molecule, which can limit its ability to pass through the lipid membranes of the gastrointestinal tract.[1] Key issues may include:
-
Low Permeability: The polar carboxylic acid group can hinder passive diffusion across the intestinal epithelium.
-
Poor Solubility: Depending on the overall structure, the compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing net absorption.[4][5]
-
First-Pass Metabolism: The compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation.[6]
Q2: What are the main strategies to consider for enhancing the oral bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as formulation-based and chemistry-based approaches:
-
Prodrugs: Masking the polar carboxylic acid group with a lipophilic moiety to create an ester prodrug can significantly improve membrane permeability.[1][6][7][8] This strategy aims to increase lipophilicity and transcellular absorption.[1]
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[3][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate and solubility.[3]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[9][10]
-
pH Modification: For acidic drugs, using buffer systems in the formulation can optimize the local pH for better dissolution.[9][10]
-
Q3: How can I determine if my compound is a substrate for efflux transporters like P-gp?
A3: You can use in vitro cell-based assays, such as the Caco-2 permeability assay. By comparing the transport of your compound from the apical (AP) to the basolateral (BL) side with the transport from the BL to the AP side, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.[11] You can also include a known P-gp inhibitor (e.g., verapamil) in the experiment to see if the efflux is reduced.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
Symptoms:
-
The apparent permeability coefficient (Papp) is consistently low (< 1 x 10⁻⁶ cm/s).
-
High efflux ratio observed.
Possible Causes:
-
The compound is too polar to passively diffuse across the cell monolayer.
-
The compound is a substrate for intestinal efflux transporters.[4]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Bidirectional Transport Study | Determine the efflux ratio (Papp B-A / Papp A-B) to assess active efflux. An efflux ratio > 2 is indicative of efflux transporter involvement. |
| 2 | Co-administer with an Efflux Inhibitor | Run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or a broad-spectrum efflux inhibitor. A significant increase in A-B permeability and a decrease in the efflux ratio confirms P-gp substrate liability. |
| 3 | Synthesize and Test a Prodrug | Design and synthesize an ester prodrug of this compound to mask the carboxylic acid group and increase lipophilicity.[1][7][8] Evaluate the permeability of the prodrug in the Caco-2 assay. |
| 4 | Evaluate Formulation Approaches | Test the permeability of the compound when formulated in a permeation-enhancing formulation, such as a microemulsion or a system containing permeation enhancers.[6] |
Issue 2: Poor and Variable Dissolution Rate
Symptoms:
-
Incomplete dissolution in simulated gastric and intestinal fluids.
-
High variability in dissolution profiles between batches.
Possible Causes:
-
The compound exists in different polymorphic forms with different solubilities.
-
Poor wettability of the solid drug powder.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine Thermodynamic Solubility | Use the shake-flask method to determine the equilibrium solubility of the compound in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-solubility profile.[2][12][13] |
| 2 | Characterize the Solid State | Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form and check for polymorphism. |
| 3 | Particle Size Reduction | Employ micronization or nanomilling to increase the surface area of the drug particles and enhance the dissolution rate.[9] |
| 4 | Formulate as a Solid Dispersion | Prepare a solid dispersion of the drug in a hydrophilic polymer (e.g., PVP, HPMC) to improve wettability and dissolution.[3] This can be achieved by methods like spray drying or hot-melt extrusion. |
| 5 | Utilize Surfactants | Include a surfactant in the dissolution medium or formulation to improve the wettability of the drug powder.[9] |
Quantitative Data Summary
Table 1: Comparison of Strategies to Enhance Oral Bioavailability
| Strategy | Typical Fold Increase in Bioavailability | Key Advantages | Key Disadvantages |
| Ester Prodrug | 2 to 10-fold or higher[7] | Overcomes permeability limitations, can be tailored for specific enzymes.[1][6] | Requires chemical modification, potential for incomplete conversion to the active drug. |
| Lipid-Based Formulations (e.g., SEDDS) | 2 to 8-fold | Enhances solubility and absorption, can bypass first-pass metabolism via lymphatic uptake.[3][9] | Potential for drug precipitation upon dilution, excipient stability issues. |
| Solid Dispersions | 2 to 6-fold | Significantly improves dissolution rate and solubility. | Can be physically unstable (recrystallization), manufacturing challenges for some methods. |
| Nanosuspensions | 2 to 5-fold | Increases dissolution velocity due to increased surface area.[9] | Physical instability (particle aggregation), potential for manufacturing complexities. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.[14] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[14]
-
Transport Studies (A-B and B-A):
-
For apical to basolateral (A-B) transport, the test compound is added to the apical chamber, and samples are taken from the basolateral chamber at specified time points.
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.[14]
-
-
Sample Analysis: The concentration of the compound in the donor and receiver chambers is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: Shake-Flask Solubility Assay
Objective: To determine the thermodynamic equilibrium solubility of this compound.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a series of vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[13]
-
Equilibration: The vials are sealed and agitated in a shaking water bath at a constant temperature (e.g., 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[12][13]
-
Sample Collection and Preparation: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The filtrate is then diluted appropriately for analysis.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined by a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at each pH.
Visualizations
Caption: Workflow for troubleshooting low oral bioavailability.
Caption: Prodrug strategy for enhancing absorption.
Caption: Decision tree for Caco-2 assay troubleshooting.
References
- 1. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
avoiding racemization during the synthesis of chiral Phenyl-pyrrolidin-1-yl-acetic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral Phenyl-pyrrolidin-1-yl-acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization during the synthesis of α-aryl carboxylic acids like this compound?
A1: Racemization typically occurs through the formation of a planar, achiral enolate intermediate at the α-carbon. This is particularly problematic under basic conditions, which are often used to generate the enolate for subsequent reactions. The acidic proton at the stereocenter is susceptible to abstraction, leading to a loss of stereochemical integrity. Subsequent protonation or reaction of the enolate can occur from either face with equal probability, resulting in a racemic mixture. Strong bases and elevated temperatures can exacerbate this issue.[1]
Q2: What are the primary strategies to synthesize enantiomerically pure this compound derivatives and avoid racemization?
A2: There are three main strategies to obtain enantiomerically pure products:
-
Asymmetric Synthesis: This involves creating the desired stereocenter selectively. Methods include using chiral auxiliaries, chiral catalysts (e.g., nickel-based catalysts for cross-coupling), or chiral reagents.[2][3][4]
-
Kinetic Resolution: This technique involves the separation of a racemic mixture by selectively reacting one enantiomer, often with an enzyme, leaving the desired enantiomer unreacted and in high enantiomeric excess.[5][6]
-
Diastereomeric Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.[7][8]
Q3: How can I choose the best strategy for my specific derivative?
A3: The choice of strategy depends on several factors, including the specific structure of your target molecule, the availability of starting materials, and the scale of your synthesis. Asymmetric synthesis is often preferred for its efficiency in directly producing the desired enantiomer. Kinetic resolution is a good option when a suitable enzyme is available for your substrate. Diastereomeric resolution is a classical and often effective method, particularly if the diastereomers crystallize well.
Troubleshooting Guides
Problem 1: My final product shows significant racemization (low enantiomeric excess).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Use of Strong Base | Analyze the pKa of the α-proton. Strong bases like LDA or LiTMP can readily deprotonate the α-carbon, leading to enolate formation and racemization.[1][9] | Switch to milder, non-nucleophilic bases. Consider using zinc enolates or silyl ketene acetals, which can be formed under more neutral conditions.[1] |
| Elevated Reaction Temperature | Review your experimental protocol for any steps involving high temperatures after the stereocenter is established. | Perform the reaction at lower temperatures. Cryogenic conditions (-78 °C) are often employed to minimize racemization. |
| Prolonged Reaction Times | Extended exposure to basic or acidic conditions can increase the likelihood of racemization. | Optimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the point of completion and quench the reaction promptly. |
| Inappropriate Coupling Reagent (for amide formation) | Some coupling reagents used to activate the carboxylic acid can promote racemization. | Utilize racemization-suppressing coupling reagents such as those based on ynamides, allenones, or specific phosphonium or uranium salts.[10] |
Problem 2: I am using a chiral auxiliary, but the diastereoselectivity is low.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Steric Hindrance | The chiral auxiliary may not be effectively blocking one face of the reactive intermediate due to insufficient steric bulk or improper conformation. | Select a different chiral auxiliary with greater steric hindrance, such as Evans' oxazolidinones or Oppolzer's camphorsultam.[4] |
| Incorrect Reagent or Solvent | The choice of reagents and solvents can influence the transition state geometry and, therefore, the diastereoselectivity. | Screen different solvents and counterions (e.g., in metal-catalyzed reactions) to optimize the stereochemical outcome. |
| Chelation Control Issues | In reactions involving metal enolates, the degree of chelation can significantly impact diastereoselectivity. | Use chelating or non-chelating solvents and additives to control the conformation of the reactive intermediate. |
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for α-Amino and α-Aryl Acid Derivatives
| Method | Catalyst/Auxiliary | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Nickel-Catalyzed Cross-Coupling | Chiral Nickel/pybox catalyst | Racemic α-haloglycine derivatives | up to 84 | up to 97 | [2] |
| Photoredox-Mediated C-O Bond Activation | Chiral glyoxylate-derived N-sulfinyl imine | Aliphatic alcohols | Good | High | [11] |
| Asymmetric Alkylation | Chiral Ni(II) complex | Glycine derivatives | Moderate to Good | High | |
| Palladium-Catalyzed α-Arylation | Pd catalyst with Q-phos ligand | Zinc enolates of α-bromo esters | High | Not specified |
Table 2: Enantiomeric Excess in Enzymatic Kinetic Resolution
| Substrate | Enzyme | Acyl Donor | Enantiomeric Excess (ee %) | Reference(s) |
| (R,S)-1-phenylethanol | Novozyme 435 (Lipase) | Vinyl acetate | up to 100 | [5] |
| Racemic quinolone derivative | Candida antarctica lipase B (CAL-B) | Vinyl acetate | 96 (R-acetate), 98 (S-quinolone) | [6] |
| Racemic naphthofurandione | Pseudomonas cepacia lipase (PSL-CI) | Vinyl acetate | 99 (S-alcohol), 99 (R-acetate) | [6] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis using a Chiral Auxiliary (General Procedure)
-
Attachment of Chiral Auxiliary: Couple the racemic this compound to a suitable chiral auxiliary (e.g., an Evans oxazolidinone) using a standard coupling reagent (e.g., DCC, EDC). Purify the resulting diastereomers if separation is feasible at this stage.
-
Stereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, arylation). The chiral auxiliary will direct the incoming group to one face of the molecule. For example, in an alkylation reaction, deprotonate with a suitable base (e.g., LDA) at low temperature (-78 °C) and then add the electrophile.
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not cause racemization of the product. For Evans oxazolidinones, this is typically achieved by hydrolysis with LiOH/H₂O₂.[4]
-
Purification and Analysis: Purify the final product by chromatography or crystallization. Determine the enantiomeric excess using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Nickel-Catalyzed Enantioconvergent Cross-Coupling (Adapted from Fu et al.) [2][3]
-
Reaction Setup: In a glovebox, combine the racemic α-bromo this compound derivative, the organozinc reagent, the chiral nickel/pybox catalyst, and a suitable solvent (e.g., THF) in a reaction vial.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a specified temperature for the optimized reaction time. The reaction is often tolerant of air and moisture.[2]
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography. Determine the yield and enantiomeric excess by standard analytical techniques.
Visualizations
Caption: Mechanism of base-catalyzed racemization at the α-carbon.
Caption: Workflow for troubleshooting racemization issues.
Caption: Decision tree for selecting a stereoselective synthesis strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. escholarship.org [escholarship.org]
- 10. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the thermal decomposition of esters during distillation.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition of esters and why is it a concern during distillation?
A1: Thermal decomposition is the breakdown of a molecule at elevated temperatures. For esters, this can occur during distillation, which requires heating to the compound's boiling point. This is a significant concern because it leads to lower product yield and contamination of the distillate with degradation byproducts.[1][2] The high boiling points of many esters make them particularly susceptible to decomposition at atmospheric pressure.[1]
Q2: What are the common signs that my ester is decomposing during distillation?
A2: Several signs can indicate thermal decomposition during distillation:
-
Lower than expected yield: A significant loss of the desired product is a primary indicator.[1]
-
Formation of a solid or viscous residue: This can be due to the formation of carboxylic acids, which may be solids at room temperature, or polymerization byproducts.[1][2]
-
Discoloration of the distillation mixture: The crude mixture may darken, often forming tars, especially in the presence of acid catalysts like sulfuric acid.
-
Unexpected co-distillates: The presence of lower-boiling point byproducts, such as alcohols or alkenes, can alter the expected distillation temperature.[1]
-
Inconsistent boiling point: The temperature may not remain stable during the collection of a fraction.
-
Gas evolution: The formation of gaseous byproducts like carbon monoxide or carbon dioxide can be observed at very high temperatures.[2]
Q3: What are the typical decomposition products of esters?
A3: The decomposition products depend on the structure of the ester. Common pathways include:
-
Pyrolysis (Ei elimination): Esters containing a β-hydrogen can undergo a syn-elimination to form a carboxylic acid and an alkene.[3]
-
Intramolecular transesterification (Lactonization): Hydroxy esters can cyclize to form lactones and an alcohol, a common issue for molecules with both functional groups.[1]
-
Intermolecular polymerization: At high temperatures, esters can react with each other to form polyester oligomers or polymers.[1]
-
Further decomposition: At very high temperatures, the initial decomposition products like carboxylic acids can further break down into smaller molecules such as ketones, carbon monoxide, and carbon dioxide.[2]
Q4: How can I prevent or minimize thermal decomposition during distillation?
A4: The most effective strategy is to lower the distillation temperature. This is primarily achieved through vacuum distillation , which reduces the pressure and consequently the boiling point of the ester.[1] Other preventative measures include:
-
Neutralizing residual acids or bases: Traces of catalysts from the esterification reaction can promote decomposition and should be removed through a workup procedure before distillation.[1]
-
Minimizing heating time: Use a short-path distillation apparatus (like a Kugelrohr) to reduce the time the ester is exposed to high temperatures.[1]
-
Ensuring even heating: Use a heating mantle and a stir bar to avoid localized overheating and "bumping".
-
Using a lower-boiling point azeotrope: In some cases, co-distillation with a suitable solvent can lower the required temperature.
Q5: Are there alternative purification methods for esters that are highly sensitive to heat?
A5: Yes, when an ester is too unstable for even vacuum distillation, other purification techniques can be employed:
-
Column Chromatography: This is an excellent method for purifying thermally sensitive compounds as it is performed at ambient temperature.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is suitable for isolating pure compounds from complex mixtures without the need for heat.
-
Crystallization: If the ester is a solid at room temperature, it can be purified by recrystallization from a suitable solvent.
Troubleshooting Guide for Ester Distillation
This guide will help you diagnose and resolve common issues encountered during the distillation of thermally labile esters.
Problem 1: Low Yield of Distilled Ester
| Symptom | Possible Cause | Recommended Solution |
| Distillate volume is significantly less than expected. | Thermal Decomposition: The distillation temperature is too high, causing the ester to degrade. | Implement Vacuum Distillation: Lower the system pressure to reduce the boiling point. A pressure below 10 mmHg is often a good starting point.[1] |
| Use a Short-Path Apparatus: A Kugelrohr or other short-path distillation setup minimizes the time the compound spends at high temperatures.[1] | ||
| Presence of Catalysts: Residual acid or base from the synthesis is catalyzing decomposition. | Thorough Workup: Before distilling, wash the crude ester with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash and drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1][4] |
Problem 2: Purity Issues in the Distillate
| Symptom | Possible Cause | Recommended Solution |
| Distillate has a faint smell of alcohol or contains unexpected low-boiling point fractions. | Lactonization (for hydroxy esters): The ester is cyclizing, producing an alcohol as a byproduct.[1] | Optimize Distillation Conditions: In addition to lowering the pressure, use a slow and steady heating rate. A fractionating column can help separate the desired ester from the lower-boiling alcohol.[1] |
| Distillate is contaminated with the starting carboxylic acid. | Incomplete Reaction or Hydrolysis: The initial esterification may not have gone to completion, or the ester hydrolyzed during workup. | Improve Reaction Conditions: Drive the esterification to completion by removing water (e.g., using a Dean-Stark trap) or using an excess of one reactant. |
| Careful Workup: During aqueous workup, use cold solutions and minimize contact time to reduce the risk of hydrolysis.[4] |
Problem 3: Issues in the Distillation Flask
| Symptom | Possible Cause | Recommended Solution |
| The residue in the distillation flask is viscous or has solidified. | Intermolecular Polymerization: High temperatures are causing the ester molecules to react with each other.[1] | Reduce Temperature and Time: This is another consequence of excessive heat. Use a high vacuum and complete the distillation as quickly as possible. Avoid prolonged heating of the distillation pot.[1] |
| The material in the flask darkens or turns into a tar. | Acid-Catalyzed Decomposition: Residual strong acids like sulfuric acid can cause charring at high temperatures. | Use a Milder Catalyst: Consider using a catalyst like p-toluenesulfonic acid, which is less prone to causing tar formation. |
| Neutralize Before Distillation: Ensure all acidic catalysts are thoroughly removed during the workup. |
Data Presentation
Table 1: Thermal Stability of Various Fatty Acid Esters
| Ester | Carbon Number | Onset Degradation Temperature (°C) |
| Methyl Myristate (MEMY) | C15 | ~140 |
| Pentyl Myristate (PEMY) | C19 | ~160 |
| Decyl Myristate (DEMY) | C24 | ~180 |
| Methyl Palmitate (MEPA) | C17 | ~150 |
| Pentyl Palmitate (PEPA) | C21 | ~170 |
| Decyl Palmitate (DEPA) | C26 | ~190 |
| Methyl Stearate (MESA) | C19 | ~160 |
| Pentyl Stearate (PESA) | C23 | ~180 |
| Decyl Stearate (DESA) | C28 | ~200 |
| Methyl Behenate (MEBE) | C23 | ~180 |
| Pentyl Behenate (PEBE) | C27 | ~200 |
| Decyl Behenate (DEBE) | C32 | ~220 |
Data adapted from thermal gravimetric analysis (TGA) showing the temperature at which a 5% mass loss is observed. Longer carbon chains generally lead to higher degradation temperatures.[5]
Table 2: Thermal Behavior of Neopentylpolyol Esters
| Ester Acyl Chain | Temperature of Onset of Weight Loss (°C) under Helium | Temperature of Onset of Weight Loss (°C) under Air |
| C9:0 | ~250 | ~215 |
| C12:0 | ~260 | ~215 |
| C14:0 | ~270 | ~215 |
| C18:1 | ~280 | ~215 |
| C22:1 | >300 | ~250 |
This data indicates that monounsaturation and longer acyl chain lengths contribute to better thermal stability. The presence of oxygen (air) lowers the decomposition temperature.
Experimental Protocols
Protocol 1: Vacuum Distillation of a High-Boiling Point Ester
This protocol outlines the general procedure for purifying a thermally sensitive high-boiling point ester using vacuum distillation.
1. Pre-distillation Workup: a. Transfer the crude ester to a separatory funnel. b. Wash the organic layer with a saturated solution of sodium bicarbonate until gas evolution ceases. c. Wash the organic layer with a saturated sodium chloride (brine) solution.[1][4] d. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1][4] e. Filter to remove the drying agent. f. Remove the solvent under reduced pressure using a rotary evaporator.
2. Distillation Setup: a. Use a round-bottom flask of an appropriate size (the ester should fill about half the flask). b. Add a magnetic stir bar to the flask. c. Assemble the distillation apparatus (short-path is recommended) ensuring all glass joints are properly greased and sealed. d. Connect the apparatus to a vacuum trap and a vacuum pump.
3. Distillation Procedure: a. Begin stirring the crude ester. b. Slowly open the system to the vacuum to allow any residual low-boiling solvents to be removed. c. Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. d. Collect any initial low-boiling fractions in a separate receiving flask. e. When the temperature of the vapor stabilizes at the expected boiling point for the desired ester at that pressure, change to a new pre-weighed receiving flask. f. Collect the main fraction, monitoring the temperature and pressure to ensure they remain constant. g. Once the majority of the product has distilled, or if the temperature begins to rise or fall significantly, stop the distillation by removing the heat source. h. Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Purification of a Thermally Labile Ester using Preparative HPLC
This protocol provides a general workflow for developing a preparative HPLC method for purifying a heat-sensitive ester.
1. Analytical Method Development: a. Develop an analytical scale HPLC method to achieve good separation between the target ester and any impurities. b. Experiment with different mobile phases (e.g., acetonitrile/water vs. methanol/water) and stationary phases (e.g., C18, C8) to optimize selectivity.[6] c. Use volatile buffers (e.g., formic acid, acetic acid, ammonia) if necessary, to ensure they can be easily removed after purification.[7]
2. Method Scale-Up: a. Once a suitable analytical method is established, scale it up for preparative chromatography. b. The flow rate and injection volume need to be adjusted based on the dimensions of the preparative column. c. The goal is to maximize the sample load without losing the necessary resolution between the target peak and adjacent impurities.
3. Sample Preparation and Purification: a. Dissolve the crude ester in a suitable solvent, ideally the mobile phase, to a high concentration. b. Filter the sample solution to remove any particulate matter. c. Perform the preparative HPLC run, injecting the sample and collecting the fraction corresponding to the peak of the desired ester.
4. Post-Purification Workup: a. Combine the collected fractions containing the pure ester. b. Remove the HPLC solvents, typically using a rotary evaporator under reduced pressure and at a low temperature to avoid decomposition. c. The final pure ester can then be analyzed for purity.
Visualizations
Caption: Troubleshooting workflow for distillation issues.
Caption: Common thermal decomposition pathways for esters.
References
minimizing byproducts in the N-alkylation of lactams
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the N-alkylation of lactams, with a focus on minimizing byproduct formation and maximizing the yield of the desired N-alkylated product.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.
Issue 1: Predominant O-Alkylation Byproduct Formation
Question: My reaction is producing a significant amount of the O-alkylated product (an imino ether), leading to a low yield of the desired N-alkylated lactam. How can I improve N-selectivity?
Answer: The formation of an O-alkylated byproduct is the most common challenge in lactam alkylation. It arises from the ambident nucleophilic nature of the deprotonated lactam. The following factors are critical for controlling the reaction's regioselectivity.
-
Inappropriate Base Selection: The choice of base is crucial. Hard bases tend to favor O-alkylation, while softer, bulkier bases promote N-alkylation.[1]
-
Solvent Effects: The polarity of the solvent influences the reactivity of the lactam anion.
-
Hard Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" alkylating agents react preferentially at the harder oxygen atom of the lactam enolate.[1]
-
Solution: Use a "softer" alkylating agent. Alkyl halides are softer electrophiles than agents like dimethyl sulfate. Within halides, the softness increases from chlorides to bromides to iodides (iodides > bromides > chlorides), which will preferentially react with the "softer" nitrogen atom.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.[1]
-
Solution: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve the selectivity for the desired N-alkylated product.[1]
-
-
Aromatization Driving Force: In certain lactam systems, O-alkylation can lead to the formation of a stable aromatic ring, making it the dominant pathway.[1][4]
Issue 2: Low Conversion or Stalled Reaction
Question: The reaction has stopped, leaving a large amount of unreacted starting lactam. What are the potential causes and how can I resolve this?
Answer: Low or incomplete conversion can stem from several factors related to reaction conditions and reagent activity.
-
Insufficient Base Strength or Solubility: The base may not be strong enough to fully deprotonate the lactam, or it may have poor solubility in the chosen solvent.[1][2]
-
Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility.[2] For very weak N-H bonds, a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) could be considered.[1] Ensure vigorous stirring for heterogeneous mixtures.
-
-
Low Reaction Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.[2]
-
Steric Hindrance: If the lactam or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[2]
-
Solution: Increase the reaction temperature or extend the reaction time. If possible, using a less hindered reagent may help.
-
-
Presence of Moisture: Anhydrous conditions are often essential, as water can quench the deprotonated lactam and interfere with the reaction.[7]
-
Solution: Ensure all glassware is oven-dried and that solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 3: Formation of Over-Alkylated or Other Byproducts
Question: My analysis shows the formation of N,N-dialkylated products or other unexpected impurities. How can I prevent this?
Answer: The formation of multiple alkylation products can occur if the mono-alkylated product is more nucleophilic than the starting material.
-
Stoichiometry Control: Using an excess of the alkylating agent can lead to undesired secondary reactions.
-
Solution: Use a 1:1 stoichiometric ratio of the lactam and alkylating agent, or even a slight excess of the lactam. Consider the slow addition of the alkylating agent to the reaction mixture to maintain its low concentration.[7]
-
Data Presentation
Table 1: Effect of Reaction Parameters on N- vs. O-Alkylation Selectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale (HSAB Principle) |
| Base | Soft, bulky bases (e.g., Cs₂CO₃, K₂CO₃)[1] | Hard bases (e.g., NaH) | Soft bases favor reaction with the soft nitrogen center. |
| Solvent | Nonpolar aprotic (e.g., Toluene, THF)[1] | Polar aprotic (e.g., DMF, DMSO)[1] | Polar solvents can solvate the cation, leaving the harder oxygen atom more accessible. |
| Alkylating Agent | Soft electrophiles (e.g., R-I, R-Br)[1] | Hard electrophiles (e.g., R₂SO₄)[1] | Soft electrophiles react preferentially with the soft nitrogen center. |
| Temperature | Lower Temperature | Higher Temperature | N-alkylation is often the kinetically favored pathway.[1] |
Table 2: Troubleshooting Summary for N-Alkylation of Lactams
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High O-Alkylation | Hard base, polar solvent, hard alkylating agent. | Use a soft base (Cs₂CO₃), nonpolar solvent (Toluene), and a soft alkylating agent (alkyl iodide).[1] |
| Low Conversion | Weak/insoluble base, low temperature, moisture. | Use a stronger/more soluble base, increase temperature (consider microwave), ensure anhydrous conditions.[2][7] |
| Over-alkylation | Excess alkylating agent. | Use a 1:1 stoichiometry or slight excess of the lactam; add alkylating agent slowly.[7] |
| Aromatic O-Alkylation | O-alkylation leads to a stable aromatic system. | Use an alternative method with high N-selectivity, such as the Mitsunobu reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation using a Carbonate Base
This protocol provides a general method favoring N-alkylation for a typical lactam.
-
Materials:
-
Lactam (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or THF
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the lactam and the carbonate base.
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: N-Alkylation via the Mitsunobu Reaction for High N-Selectivity
This method is highly effective for substrates prone to O-alkylation.
-
Materials:
-
Lactam (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the lactam, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting lactam is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography to isolate the desired N-alkylated lactam.[5]
-
Visualizations
Caption: Competing N- and O-alkylation pathways for lactams.
Caption: Troubleshooting workflow for lactam N-alkylation.
Caption: General experimental workflow for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between N- and O-alkylation of lactams? A1: The competition arises because the deprotonated lactam is an "ambident" nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atom. The negative charge is delocalized across the N-C=O system. Reaction at the nitrogen atom leads to the N-alkylated product, while reaction at the oxygen atom results in the O-alkylated imino ether byproduct.[1] The outcome of the reaction depends on controlling which site is more reactive under the chosen conditions.
Q2: How do I choose the right base for selective N-alkylation? A2: For selective N-alkylation, a "soft" and preferably bulky base is recommended. According to the Hard and Soft Acids and Bases (HSAB) principle, the lactam nitrogen is a softer nucleophilic center than the oxygen. Therefore, a soft base will preferentially coordinate in a way that encourages reaction at the nitrogen. Cesium carbonate (Cs₂CO₃) is an excellent choice as the large cesium cation is soft and also increases the solubility of the base.[1][2] Potassium carbonate (K₂CO₃) is also a common and effective choice. Hard bases like sodium hydride (NaH) should generally be avoided if O-alkylation is a problem.[1]
Q3: What are the best analytical techniques to distinguish between N- and O-alkylated isomers? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A combination of 1D and 2D NMR experiments can provide an unambiguous structure determination.[8]
-
¹H NMR: The chemical shift of the protons on the carbon adjacent to the nitrogen or oxygen will be different. For example, the N-CH₂- protons in the N-alkylated product will appear in a different region than the O-CH₂- protons in the O-alkylated product.
-
¹³C NMR: The chemical shift of the lactam carbonyl carbon will be significantly different from the imino ether carbon.
-
2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. For the N-alkylated product, a correlation will be observed between the protons of the newly introduced alkyl group and the lactam carbonyl carbon. For the O-alkylated product, this correlation will be absent, and a correlation to the imino ether carbon will be seen instead.[8]
Q4: Are there alternative, highly selective methods for N-alkylation of lactams? A4: Yes. When standard methods fail to provide good selectivity, especially when O-alkylation is thermodynamically favored (e.g., through aromatization), the Mitsunobu reaction is a highly reliable alternative.[1] This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine and an azodicarboxylate (like DIAD or DEAD) and is generally very selective for N-alkylation of amides and imides.[5] Additionally, catalytic methods using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism are becoming more common for amides in general and represent a greener alternative to using alkyl halides.[7][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Nootropic Potential of Phenyl-pyrrolidin-1-yl-acetic Acid Derivatives and Piracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nootropic activities of Phenyl-pyrrolidin-1-yl-acetic acid derivatives and the benchmark nootropic, piracetam. The analysis is based on available preclinical data, focusing on quantitative comparisons of efficacy in established behavioral models, detailed experimental methodologies, and an exploration of the underlying signaling pathways. While direct comparative data for the unmodified this compound is limited, this guide focuses on its more potent and studied derivatives, offering valuable insights for neuropharmacological research and development.
Data Presentation: Quantitative Efficacy in Preclinical Models
The nootropic effects of this compound derivatives and piracetam have been evaluated in various rodent models designed to assess learning, memory, and anxiety levels. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Comparative Efficacy in the Open Field Test (OFT)
The Open Field Test is utilized to assess locomotor activity and anxiety-like behavior. An increase in central zone exploration and vertical activity, coupled with a decrease in immobility, is indicative of anxiolytic and exploratory-promoting effects, which are often associated with nootropic activity.
| Compound | Dose | Immobility Time (s) | Center Crossings | Vertical Activity (Rearings) | Reference |
| Control (Saline) | - | 13.5 ± 1.5 | 8.2 ± 1.1 | 10.3 ± 1.2 | [1] |
| Piracetam | 200 mg/kg | 10.1 ± 1.2 | 11.5 ± 1.3 | 13.1 ± 1.4* | [1] |
| Potassium salt of taurine conjugate of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 50 mg/kg | 7.8 ± 0.9 | 15.2 ± 1.6 | 16.5 ± 1.8** | [1] |
*p < 0.05 compared to control; **p < 0.05 compared to piracetam. Data are presented as mean ± SD.
Table 2: Comparative Efficacy in the Passive Avoidance Test
The Passive Avoidance Test assesses learning and memory. An increased latency to enter a previously aversive environment indicates improved memory retention.
| Compound | Dose (mg/kg) | Latency to Enter Dark Compartment (s) | Reference |
| Control (Saline) | - | 45 ± 8 | [2] |
| (R)-Phenylpiracetam | 1 | 180 ± 25* | [2] |
| (S)-Phenylpiracetam | 1 | No significant effect | [2] |
*p < 0.05 compared to control. Data are presented as mean ± SEM. Note: This study investigated the stereoisomers of Phenylpiracetam.
Table 3: General Nootropic Activity Comparison
This table provides a broader comparison of effective dosages for nootropic effects observed in various studies.
| Compound | Effective Dose Range (mg/kg) | Nootropic Effect | Reference |
| Piracetam | 100 - 400 | Facilitates learning and memory | [3][4] |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 | Comparable nootropic activity to piracetam | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key behavioral tests cited in this guide.
Open Field Test (OFT)
The Open Field Test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with walls high enough to prevent escape. The floor is often divided into a central and a peripheral zone. The arena is placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
Each animal is placed individually in the center of the open field arena.
-
The animal is allowed to freely explore the arena for a predetermined period (typically 5-10 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using a tracking software.
-
-
Parameters Measured:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another indicator of anxiety.
-
Immobility time (freezing): Periods of no movement, which can be related to anxiety or sedation.
-
Rearing frequency (vertical activity): A measure of exploratory behavior.
-
-
Data Analysis: The data for each parameter are typically averaged for each experimental group and compared using statistical tests such as ANOVA or t-tests.
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark compartment, the door closes, and a mild, brief electric shock is delivered to the feet.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is returned to the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded.
-
-
Parameters Measured:
-
Step-through latency: The time it takes for the animal to move from the light to the dark compartment during the retention trial. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The latencies for each group are compared. Due to the nature of the data (often not normally distributed), non-parametric tests like the Mann-Whitney U test are frequently used.
Signaling Pathways and Mechanisms of Action
The nootropic effects of both piracetam and this compound derivatives are believed to be mediated through the modulation of key neurotransmitter systems and cellular processes within the brain.
Piracetam: A Multifaceted Modulator
Piracetam's mechanism of action is not fully elucidated but is thought to involve several pathways:
-
Cholinergic System Modulation: Piracetam is believed to enhance cholinergic neurotransmission by increasing the density of muscarinic acetylcholine receptors. This leads to improved communication between neurons involved in cognitive processes.
-
Glutamatergic System Modulation: Piracetam positively modulates AMPA receptors, which are crucial for synaptic plasticity, a fundamental process for learning and memory. It is thought to increase the number of AMPA binding sites in the synaptic membrane.
-
Membrane Fluidity: Piracetam can increase the fluidity of neuronal cell membranes, which may improve the function of membrane-bound proteins and receptors, thereby enhancing intercellular communication.
This compound Derivatives: Potent AMPA Receptor Modulators
Derivatives of this compound, such as Phenylpiracetam, appear to exert their nootropic effects primarily through the glutamatergic system, with a notable impact on AMPA receptors.
-
AMPA Receptor Modulation: These compounds are suggested to act as positive modulators of AMPA receptors. This enhances the receptor's response to glutamate, leading to increased synaptic strength and facilitating long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The higher potency of these derivatives compared to piracetam may be attributed to a more direct or potent interaction with the AMPA receptor complex.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of nootropic compounds.
Conclusion
The available preclinical evidence suggests that derivatives of this compound are a promising class of nootropic agents.[3] In particular, compounds like the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and the potassium salt of a taurine conjugate of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid demonstrate comparable or superior nootropic activity to piracetam at significantly lower doses.[1][3] This enhanced potency appears to be linked to a more pronounced modulation of the AMPA receptor system.
While piracetam has a broader, less defined mechanism of action that includes effects on the cholinergic system and membrane fluidity, the focused action of this compound derivatives on the glutamatergic system may offer a more targeted approach for cognitive enhancement. Further research, including direct, comprehensive comparative studies with standardized methodologies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The stereoselective activity observed with Phenylpiracetam also highlights the importance of chiral considerations in future drug development efforts.[2]
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [A comparative study of the nootropic properties of piracetam and oxiracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenyl-pyrrolidin-1-yl-acetic Acid Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of novel Phenyl-pyrrolidin-1-yl-acetic acid derivatives against established antiepileptic drugs (AEDs). The following sections present quantitative data on anticonvulsant efficacy, detailed experimental protocols for key in vivo screening models, and visualizations of the proposed mechanism of action.
Data Presentation: Comparative Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives and standard AEDs was evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models in mice. The median effective dose (ED50), which represents the dose required to produce a therapeutic effect in 50% of the population, and the median toxic dose (TD50), determined by the rotarod test for neurological deficit, are summarized below. A higher Protective Index (PI = TD50/ED50) indicates a more favorable safety profile.
| Compound | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) | 6 Hz (32 mA) (ED50 mg/kg, i.p.) | Neurotoxicity (TD50 mg/kg, i.p.) | Protective Index (PI) MES | Reference |
| This compound Derivatives & Analogs | ||||||
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 | - | - | - | - | [1] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | 68.30 | - | 28.20 | >300 | >4.39 | [2] |
| (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide (Compound 30) | 45.6 | - | 39.5 | 162.4 | 3.56 | [3] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | 49.6 | 67.4 | 31.3 | - | - | [4] |
| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (Compound 9a) | 20.78 (oral, rats) | - | - | - | - | [5] |
| Standard Antiepileptic Drugs (AEDs) | ||||||
| Valproic Acid | 252.74 | - | 130.64 | - | - | [2] |
| Levetiracetam | 2.5 - 600 | - | - | - | - | [1] |
| Ethosuximide | - | 221.7 | - | - | - | [6] |
| Lacosamide | - | - | - | - | - | The search results indicate Lacosamide is active in MES and 6 Hz seizure models, but specific ED50 values for direct comparison in this table were not found in the provided snippets. |
| Phenytoin | - | - | - | - | - | Phenytoin is a classic sodium channel blocker, primarily effective in the MES test. While its mechanism is well-established, specific ED50 values for a direct comparative table were not available in the provided search snippets. |
| Carbamazepine | - | - | - | - | - | Carbamazepine is another standard AED effective against generalized tonic-clonic seizures, with a mechanism involving sodium channel blockade. Direct comparative ED50 data was not present in the provided search results. |
Note: "-" indicates data not available in the provided search results. The administration route is intraperitoneal (i.p.) in mice unless otherwise specified.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to evaluate the anticonvulsant properties of the this compound derivatives.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for screening potential anticonvulsant compounds, particularly those effective against generalized tonic-clonic seizures.
1. Animals:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g).
2. Materials and Equipment:
-
Electroconvulsometer capable of delivering a constant alternating current.
-
Corneal electrodes.
-
0.9% saline solution.
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose).
3. Procedure:
-
Animals are divided into groups and administered the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
The MES test is conducted at the time of peak effect of the test compound, determined from preliminary studies.
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
Animals are observed for the presence or absence of a tonic hindlimb extension phase of the seizure.
4. Endpoint:
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
5. Data Analysis:
-
The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 is determined using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.
1. Animals:
-
Male albino mice (18-25 g).
2. Materials and Equipment:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg).
-
Test compounds and vehicle.
-
Observation chambers.
3. Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
At the time of peak drug effect, a convulsant dose of PTZ is injected subcutaneously.
-
Animals are placed in individual observation chambers and observed for 30 minutes.
4. Endpoint:
-
The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure type.
5. Data Analysis:
-
The percentage of animals protected in each group is calculated, and the ED50 is determined.
Mandatory Visualization
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant drug screening.
Proposed Signaling Pathway for Anticonvulsant Action
Caption: Proposed mechanism of action for select derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Phenyl-pyrrolidin-1-yl-acetic Acid and Its Analogs: A Guide for Researchers
An in-depth review of the experimental data on Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives reveals a promising class of compounds with significant potential in the fields of neurology and anti-inflammatory research. This guide provides a comparative analysis of their performance against established therapeutic agents, supported by experimental data and detailed protocols to aid researchers in their evaluation and future development efforts.
This publication focuses on the pharmacological profile of this compound derivatives, primarily (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and its analogs, in comparison to Levetiracetam and Piracetam for anticonvulsant and nootropic activities, respectively. Additionally, the anti-inflammatory potential of a related structure, Phenyl(1H-pyrrol-1-yl)acetic acid, is explored in the context of COX and LOX enzyme inhibition.
Anticonvulsant and Nootropic Activity: A Comparative Overview
Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have demonstrated notable anticonvulsant and nootropic effects in preclinical studies. The data presented below summarizes the comparative efficacy of these compounds against well-established drugs in the field.
Comparative Anticonvulsant Activity
| Compound | Test Model | Dosing | Outcome | Reference Compound |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Corazole-induced seizures (mice) | 2.5–5.0 mg/kg | Surpassed activity in all tests | Levetiracetam (2.5–600 mg/kg) |
Comparative Nootropic Activity
| Compound | Test Model | Dosing | Outcome | Reference Compound |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Not specified | 2.5–5.0 mg/kg | Comparable nootropic activity | Piracetam (400 mg/kg) |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Ischemic stroke model (rats) | Not specified | Reduced neurological deficit, improved exploratory behavior and anxiety | Piracetam |
Anti-inflammatory Potential: COX and LOX Inhibition
The pyrrole-containing analog, Phenyl(1H-pyrrol-1-yl)acetic acid, serves as a precursor for compounds with potential anti-inflammatory and antioxidant properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] While specific quantitative data for the parent compound is limited, derivatives of pyrrole have shown significant inhibitory activity against these key inflammatory enzymes.[2][3]
Experimental Protocols
To ensure the reproducibility and cross-validation of the experimental findings cited, detailed methodologies for key assays are provided below.
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid Derivatives
The synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives generally involves a multi-step process. A common route begins with the N-alkylation of 4-phenylpyrrolidin-2-one with an appropriate haloacetate ester. This is followed by hydrolysis of the ester to yield the carboxylic acid, which can then be coupled with various amines to produce a library of amide derivatives.[4][5]
Step 1: N-alkylation of 4-phenylpyrrolidin-2-one 4-Phenylpyrrolidin-2-one is reacted with an excess of an ethyl ester of chloroacetic acid in the presence of a base like sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.[4][5]
Step 2: Hydrolysis The resulting ester is subjected to alkaline hydrolysis using a base such as potassium hydroxide in a mixture of water and an alcohol like isopropanol. Acidification of the reaction mixture yields 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[4][5]
Step 3: Amide Coupling The carboxylic acid is then activated, for instance with N,N'-disuccinimidyl carbonate or by forming an acid chloride, and subsequently reacted with a desired amine to form the final amide derivative.[4][6]
Corazole (Pentylenetetrazole)-Induced Seizure Model in Mice
This model is a standard preclinical screen for anticonvulsant drugs.
-
Animals: Male mice (20-26 g) are used.
-
Test Compound Administration: The test compound, such as a derivative of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, is administered intraperitoneally (i.p.) at various doses.
-
Pre-treatment Time: A specific pre-treatment time is allowed to elapse for the compound to be absorbed and distributed.
-
Seizure Induction: Corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.
-
Observation: Animals are observed for the onset of clonic and tonic convulsions, and the time to death is recorded.
-
Evaluation: The protective effect of the compound is determined by its ability to prevent or delay the onset of seizures and death compared to a control group.
Passive Avoidance Test
This test assesses learning and memory in rodents.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial):
-
Testing (Retention Trial):
-
After a set period (e.g., 24 hours), the animal is placed back in the light compartment.
-
The latency to enter the dark compartment is measured.[8]
-
-
Evaluation: A longer latency to enter the dark compartment in the retention trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus, suggesting a positive effect on memory.
Elevated Plus Maze Test
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated off the ground with two open arms and two enclosed arms.[6][9]
-
Procedure:
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded, often using automated tracking software.[6]
-
Evaluation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open spaces.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives and their comparators are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. A comparison of four antiepileptic drugs in status epilepticus: experience from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]
- 3. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Phenyl-pyrrolidin-1-yl-acetic Acid and its Analogs: A Comparative Analysis of Nootropic and Anticonvulsant Properties
In the landscape of cognitive enhancers and neuroprotective agents, pyrrolidinone derivatives have carved a significant niche, with Phenyl-pyrrolidin-1-yl-acetic acid and its analogs emerging as compounds of considerable interest. This guide provides a comparative analysis of these compounds against other well-established pyrrolidinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Comparative Efficacy: Nootropic and Anticonvulsant Activity
The therapeutic potential of this compound derivatives lies in their dual action as both nootropic and anticonvulsant agents. Preclinical studies have demonstrated their superiority in certain aspects when compared to traditional pyrrolidinone-based drugs like piracetam and the widely used antiepileptic, levetiracetam.[1]
A notable derivative, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, has shown remarkable anticonvulsant activity, surpassing levetiracetam in various preclinical models.[1][2] Furthermore, this compound exhibits significant nootropic effects, comparable to piracetam, highlighting its potential for treating neurological disorders characterized by both seizures and cognitive decline.[1][2]
Table 1: Comparative Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | Pentylenetetrazol (PTZ) Test (ED₅₀, mg/kg) | 6 Hz Seizure Model (ED₅₀, mg/kg) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 49.6[1] | 67.4[1] | 31.3 (32 mA)[1] |
| Levetiracetam | Ineffective[1] | > 600[1] | Ineffective at high doses[1] |
| Piracetam | Not typically evaluated for anticonvulsant activity | Not typically evaluated for anticonvulsant activity | Not typically evaluated for anticonvulsant activity |
Table 2: Comparative Nootropic Activity of Pyrrolidinone Derivatives
| Compound | Primary Nootropic Effects | Potency Comparison |
| Phenylpiracetam | Improved memory, increased tolerance to stress and cold | More potent than piracetam[3] |
| Oxiracetam | Potent effects on memory, learning, and logical thinking | More potent than piracetam[4] |
| Aniracetam | Anxiolytic properties, mood enhancement | Potency comparable to piracetam, with a focus on mood[4] |
| Piracetam | Broad cognitive effects, including improved memory and alertness | Foundational nootropic[4] |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Nootropic activity comparable to piracetam[2] | - |
Mechanism of Action: Modulation of AMPA Receptors
The prevailing hypothesis for the mechanism of action of many pyrrolidinone derivatives, including this compound analogs, involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system and play a vital role in synaptic plasticity, a fundamental process for learning and memory.[5][6]
It is proposed that these compounds act as positive allosteric modulators of AMPA receptors, enhancing the receptor's response to the endogenous neurotransmitter, glutamate. This potentiation of AMPA receptor function is believed to underlie the observed improvements in cognitive function and neuroprotective effects.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols used in the assessment of this compound and its derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the N-alkylation of a 4-phenylpyrrolidin-2-one core. The general workflow is as follows:
Detailed Protocol for the Synthesis of (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid:
-
N-Alkylation: 4-Phenylpyrrolidone-2 is reacted with ethyl bromoacetate in a polar aprotic solvent such as dioxane or THF to yield ethyl 4-phenyl-2-oxopyrrolidine-1-acetate.[2]
-
Hydrolysis: The resulting ester is then hydrolyzed using a base, such as potassium hydroxide in an alcohol-water mixture, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[2]
-
Amide Formation: The synthesized carboxylic acid is then reacted with various amines in the presence of a condensing agent, like isobutyl chloroformate, to produce the final amide derivatives.[2]
Anticonvulsant Activity Assessment
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce a seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.
Pentylenetetrazol (PTZ) Seizure Test: PTZ is a central nervous system stimulant that induces clonic seizures. The test compound is administered prior to PTZ injection, and its ability to prevent or delay the onset of seizures is recorded. This model is indicative of efficacy against absence seizures.
6 Hz Seizure Model: This model is used to identify compounds effective against psychomotor seizures that are resistant to some conventional antiepileptic drugs. A low-frequency (6 Hz) electrical stimulation is applied to induce seizures, and the ability of the test compound to protect against these seizures is evaluated.
Nootropic Activity Assessment
Morris Water Maze (MWM): The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[7]
-
Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged in one quadrant.[8][9]
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform using distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.[7][10]
-
Probe Trial: The platform is removed, and the rodent is allowed to swim freely. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[8]
Passive Avoidance Test: This test evaluates learning and memory based on an animal's natural tendency to avoid an aversive stimulus.
-
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped to deliver a mild foot shock.[1]
-
Training: The animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment.[1]
-
Testing: After a set period, the animal is returned to the light compartment, and the latency to re-enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.[1]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of neurological disorders. Their dual anticonvulsant and nootropic activities, coupled with a favorable mechanism of action involving the modulation of AMPA receptors, make them compelling candidates for further research and development. The experimental data presented in this guide provides a solid foundation for comparative analysis and highlights the potential of these compounds to offer improved therapeutic options over existing treatments. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. mmpc.org [mmpc.org]
- 10. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Reproducibility of Phenyl-pyrrolidin-1-yl-acetic acid (Noopept) as a Cognitive Enhancer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-pyrrolidin-1-yl-acetic acid, commonly known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), has garnered significant interest within the scientific and nootropic communities for its potential cognitive-enhancing and neuroprotective properties. Developed in Russia in the 1990s, it is a dipeptide analog of piracetam, purported to be up to 1,000 times more potent.[1][2][3][4] This guide provides a critical evaluation of the existing scientific literature concerning the reproducibility of Noopept's cognitive-enhancing effects. We will dissect its proposed mechanisms of action, compare preclinical and clinical evidence, analyze its performance against the archetypal nootropic piracetam, and provide standardized protocols for its preclinical evaluation. The central thesis of this guide is to move beyond anecdotal reports and scrutinize the scientific validity and replicability of Noopept's nootropic claims.
Proposed Mechanisms of Action: A Multi-Target Hypothesis
The purported efficacy of Noopept is not attributed to a single biological target but rather a cascade of neurochemical and neurotrophic events. Understanding this proposed multi-target mechanism is crucial for designing experiments to validate its effects.
-
Upregulation of Neurotrophic Factors: A primary mechanism cited is the increased expression of key neurotrophins, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), within the hippocampus.[5][6][7][8] Studies in rat models have shown that both acute and chronic administration of Noopept elevates mRNA expression for these factors.[6][9] This action is fundamental to synaptic plasticity, neuronal survival, and the processes of learning and memory consolidation.[10][11]
-
Modulation of Glutamatergic and Cholinergic Systems: Noopept is believed to sensitize and modulate critical neurotransmitter receptor systems. It exhibits a complex interaction with the glutamatergic system, including modulation of AMPA receptors, which are integral to fast synaptic transmission and plasticity.[10][11][12] Furthermore, it is reported to have cholinosensitizing effects, enhancing the brain's response to acetylcholine, a neurotransmitter vital for memory and attention.[5][7]
-
Neuroprotection and Anti-inflammatory Action: Preclinical data suggest Noopept confers neuroprotection against various insults, including oxidative stress, glutamate-induced excitotoxicity, and amyloid-beta toxicity.[10][11][13][14] It has been shown to attenuate apoptosis, reduce tau hyperphosphorylation in cellular models of Alzheimer's disease, and stabilize calcium homeostasis.[13]
-
Role of the Active Metabolite: Noopept has a very short half-life in rodents (approximately 5-10 minutes).[5] Its longer-term cognitive effects are thought to be mediated by its primary metabolite, cycloprolylglycine (cPG), which is found in the brain an hour after administration and shares structural similarity with an endogenous neuropeptide.[5]
The diagram below illustrates the hypothesized signaling cascade initiated by Noopept administration.
Evaluating the Evidence: Preclinical vs. Clinical Data
A significant disparity exists between the volume of preclinical research and robust clinical trials, which is central to the question of reproducibility.
Preclinical (Animal) Studies
The majority of positive evidence for Noopept's efficacy comes from animal models. These studies consistently demonstrate a restorative effect on cognitive function in the context of brain injury or neurodegeneration.
-
Key Finding: Noopept has been shown to reverse cognitive deficits in various animal models, including those for Alzheimer's disease, cerebral trauma (concussion), stroke, and chemically-induced amnesia.[5][13][15][16]
-
Caveat on "Enhancement": Crucially, evidence for cognitive enhancement in otherwise healthy animals is weak or absent.[14][15] For instance, one study noted that while Noopept restored memory in rats with an olfactory bulbectomy, it failed to improve memory in healthy control rats.[15]
-
Reproducibility Concern: A critical point noted by the Alzheimer's Drug Discovery Foundation is that almost all preclinical studies have been conducted in a single laboratory, often using non-standard animal models.[5] This lack of independent replication is a major barrier to validating the preclinical findings.
Table 1: Summary of Key Preclinical Studies on Noopept
| Study (First Author, Year) | Animal Model | Cognitive Insult Model | Dosage (Route) | Key Cognitive Outcome |
|---|---|---|---|---|
| Ostrovskaya et al., 2007 | Rat | Olfactory Bulbectomy (AD Model) | 0.5 mg/kg (oral) | Improved spatial memory in Morris water maze |
| Ostrovskaya et al., 2008 | Rat | Aβ25-35 Injection (AD Model) | 0.5 mg/kg (injection) | Prevented amnesic properties of amyloid injection |
| Romanova et al., 2002 | Rat | Photothrombotic Stroke | 0.5 mg/kg (oral) | Improved fear memory and restored spatial memory |
| Jia et al., 2011 | In vitro | α-synuclein expressing cells | 10 µM | Reduced oxidative stress and increased cell viability |
| Ostrovskaya et al., 2014 | In vitro | Aβ25-35 on PC12 cells | 10 µM | Reduced tau hyperphosphorylation and apoptosis |
Clinical (Human) Studies
The clinical evidence for Noopept is sparse and lags significantly behind the preclinical research. To date, there is a notable absence of large-scale, randomized, placebo-controlled trials in healthy human subjects.[5][14][17]
-
Primary Clinical Trial: The most frequently cited study is an open-label, comparative trial in patients with mild cognitive disorders of either cerebrovascular or post-traumatic origin.[5][15][17] In this 56-day trial, 20 mg of Noopept daily was found to be more effective than 1200 mg of Piracetam in improving global MMSE scores and reducing symptoms like anxiety, depression, and irritability.[15][18]
-
Safety Profile: In the limited clinical evidence available, Noopept is associated with some mild side effects, including sleep disturbances, irritability, and increased blood pressure.[5][14]
Table 2: Summary of Key Human Clinical Study
| Study (First Author, Year) | Patient Population | Study Design | Treatment Arms | Duration | Primary Endpoints | Key Outcome |
|---|
| Neznamov & Teleshova, 2009 | 53 patients with mild cognitive disorders (vascular or post-traumatic) | Open-label, comparative | 1. Noopept (10mg twice daily) 2. Piracetam (400mg three times daily) | 56 days | MMSE, BPRS, CCSE scores | Noopept treatment led to significant improvements in cognitive scores and mood, and was more effective than Piracetam.[15][17][18] |
Comparative Analysis: Noopept vs. Piracetam
Piracetam serves as a crucial benchmark as it is the original and most-studied compound in the racetam class. Noopept was developed as a peptide analog of piracetam.[5][11]
-
Potency and Dosage: The most significant difference is potency. Noopept is effective at much lower doses (10-30 mg/day) compared to Piracetam (1200-4800 mg/day), being estimated as up to 1000 times stronger by weight.[1][2][12]
-
Mechanism of Action: While both modulate cholinergic and glutamatergic neurotransmission, Noopept's pronounced effect on NGF and BDNF expression represents a distinct and potentially more powerful mechanism for promoting neural plasticity.[3][12][18]
-
Clinical Efficacy: In the only direct comparative trial in patients with mild cognitive disorders, Noopept demonstrated superior efficacy to Piracetam.[15] However, Piracetam has a much larger body of historical research, though its effects are generally considered more subtle.[1]
Table 3: Head-to-Head Comparison of Noopept and Piracetam
| Feature | This compound (Noopept) | Piracetam |
|---|---|---|
| Chemical Class | Dipeptide Analog of Piracetam | Racetam (Cyclic GABA derivative) |
| Typical Daily Dosage | 10 - 30 mg[19] | 1200 - 4800 mg |
| Relative Potency | ~1000x more potent than Piracetam[1][2][12] | Baseline |
| Primary Mechanism | Upregulates NGF/BDNF; Modulates AMPA/NMDA receptors; Cholinosensitizing[5][6][12] | Modulates AMPA/NMDA receptors; Improves membrane fluidity; Modulates Acetylcholine[1][3] |
| Neurotrophic Effects | Strong evidence for increasing NGF and BDNF[6][9] | Minimal to no direct effect reported |
| Strength of Evidence | Promising preclinical data in injury models; Limited, non-placebo-controlled human data[5][14][15] | Extensive but often modest clinical data; Effects in healthy individuals debated[1][3] |
Standardized Experimental Protocol: Novel Object Recognition (NOR) Test
To ensure the reproducibility of preclinical findings, standardized and well-validated protocols are essential. The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain purportedly enhanced by nootropics.[20]
Objective: To evaluate the effect of a test compound (e.g., Noopept) on an animal's ability to recognize a novel object from a familiar one. The protocol capitalizes on the innate tendency of rodents to spend more time exploring a novel object.[20]
Methodology:
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm), made of non-porous material for easy cleaning.
-
Habituation Phase (Days 1-2):
-
Place each animal individually into the empty arena.
-
Allow free exploration for 10 minutes.
-
This phase reduces anxiety and novelty-induced exploratory behavior, ensuring that subsequent exploration is directed at the test objects.
-
Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
-
Familiarization/Training Phase (Day 3):
-
Place two identical objects (e.g., two identical plastic blocks) in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a 5-10 minute period.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.
-
-
Inter-Trial Interval (Delay):
-
Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (Day 3, after delay):
-
Replace one of the identical objects from the training phase with a novel object of similar size but different shape and texture.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf) .
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the vehicle-treated control group and the Noopept-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Conclusion and Future Directives
The scientific literature on this compound (Noopept) presents a compelling but incomplete picture. Its proposed multi-target mechanism of action, particularly its influence on neurotrophin expression, provides a strong theoretical basis for its nootropic and neuroprotective effects. This is supported by a body of preclinical evidence demonstrating its ability to restore cognitive function in animal models of neurological damage.
However, the central issue of reproducibility remains unresolved. The cognitive-enhancing effects of Noopept have not been reliably demonstrated in healthy animal models, and the evidence in healthy human populations is virtually non-existent. The heavy reliance on preclinical data from a limited number of research groups and the lack of large-scale, placebo-controlled clinical trials are significant barriers to its validation as a cognitive enhancer.
For the scientific and drug development community, the path forward requires a rigorous and systematic approach:
-
Independent Replication: Preclinical findings, especially those demonstrating cognitive restoration, must be independently replicated by multiple laboratories using standardized protocols.
-
Healthy Cohort Studies: Well-designed, double-blind, placebo-controlled trials are urgently needed to assess the efficacy and safety of Noopept in healthy, non-impaired human populations.
-
Dose-Response and Biomarker Studies: Future trials should investigate dose-response relationships and incorporate biomarkers (e.g., plasma BDNF levels) to correlate clinical outcomes with mechanistic action.
Until such research is conducted and published, the cognitive-enhancing effects of Noopept remain a promising but scientifically unproven hypothesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Piracetam VS Noopept: Which Nootropic is More Effective? - LumUltra [lumultra.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reviewing Noopept: Smart Drug Effectiveness in the Philippines - Nootropicsnowph [nootropicsnowph.com]
- 8. researchgate.net [researchgate.net]
- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. nootropicsexpert.com [nootropicsexpert.com]
- 12. nbinno.com [nbinno.com]
- 13. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biolifehealthcenter.com [biolifehealthcenter.com]
- 15. examine.com [examine.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Noopept (aka N-Phenylacetyl-L-prolylglycine ethyl ester or GVS-111) Explored – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 19. droracle.ai [droracle.ai]
- 20. benchchem.com [benchchem.com]
A Comparative Meta-Guide to Phenyl-pyrrolidin-1-yl-acetic Acid Analogs in Neurological and Inflammatory Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Phenyl-pyrrolidin-1-yl-acetic acid and its analogs, focusing on their therapeutic potential. Drawing from a meta-synthesis of preclinical studies, this document outlines comparative efficacy, experimental protocols, and known mechanisms of action to inform future research and development.
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, leading to the development of numerous compounds with a wide range of biological activities.[1] Among these, derivatives of this compound have emerged as promising candidates for treating neurological disorders and inflammatory conditions.[2][3] This guide synthesizes available data to compare the performance of key analogs and provide a framework for their continued investigation.
Comparative Performance Data
The following tables summarize the preclinical data for prominent this compound analogs and related compounds, comparing their anticonvulsant and nootropic activities against established drugs.
Table 1: Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | Pentylenetetrazol (PTZ) Test (ED₅₀, mg/kg) | 6 Hz Seizure Model (ED₅₀, mg/kg) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 49.6[4] | 67.4[4] | 31.3 (32 mA)[4] |
| Levetiracetam | Ineffective[4] | > 600[4] | Ineffective at high doses[4] |
Table 2: Nootropic Activity
| Compound | Passive Avoidance Test (% increase in latency) | Open Field Test (increase in exploratory activity) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Significant increase | Notable increase |
| Piracetam | Comparable to the test compound | Comparable to the test compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are standard for evaluating the anticonvulsant and nootropic effects of this compound analogs.
Anticonvulsant Activity Assays
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal electrical stimulation.
-
Animals: Male mice (20-26 g).[2]
-
Procedure: The test compound is administered intraperitoneally (i.p.) at various doses. After a specific pretreatment time, an electrical stimulus (e.g., 100 mA, 50 Hz, 0.3 sec duration) is delivered.[5]
-
Endpoint: The ability of the compound to prevent the tonic extension of the hind limbs is recorded.[5]
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals from the tonic hindlimb extension, is calculated.[5]
-
-
Pentylenetetrazol (PTZ) or Corazole-Induced Seizure Model: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold.
-
Animals: Male mice (20-26 g).[2]
-
Procedure: The test compound is administered i.p. at various doses. Following a pretreatment period, a convulsant dose of pentylenetetrazol (e.g., subcutaneously) is administered.[2]
-
Endpoint: The occurrence of generalized clonic seizures within a 30-minute observation period is recorded.[4]
-
Data Analysis: The ED₅₀, the dose that prevents seizures in 50% of the animals, is determined.[4]
-
Nootropic Activity Assay
-
Passive Avoidance Test: This test assesses learning and memory in rodents.[4]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber can deliver a mild foot shock.[4]
-
Training (Day 1): Each animal is placed in the light compartment. When it enters the dark compartment, it receives a brief, mild foot shock.[4]
-
Testing (Day 2): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency suggests improved memory of the aversive stimulus.
-
Synthesis and Mechanism of Action
The synthesis of this compound and its analogs often involves a multi-step process starting from 4-phenylpyrrolidin-2-one.[2] A common synthetic route is outlined below.
The precise molecular targets for many this compound analogs are still under investigation. However, their broad efficacy suggests modulation of synaptic vesicle function.[4] Some derivatives have been shown to interact with key signaling pathways involved in inflammation and neurotransmission. For instance, certain phenylpyrrolidine derivatives can suppress Toll-like receptor (TLR) signaling pathways, inhibiting the activation of NF-κB and IRF3, which are crucial transcription factors in the inflammatory response.[6] Other analogs act as potent agonists of sphingosine-1-phosphate (S1P) receptors or as dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, highlighting the diverse pharmacological profiles of this class of compounds.[7][8]
Future Directions
The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid stands out as a particularly promising candidate due to its superior anticonvulsant profile compared to levetiracetam and its significant nootropic properties.[4][5] Further investigation into its precise molecular target is warranted. The versatility of the pyrrolidinone scaffold allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.[2] The exploration of this compound analogs continues to be a fertile ground for the discovery of novel therapeutics for a range of challenging diseases.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Phenyl-pyrrolidin-1-yl-acetic acid Derivative vs. Levetiracetam in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a derivative of Phenyl-pyrrolidin-1-yl-acetic acid, specifically the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, and the widely-used anti-epileptic drug (AED) levetiracetam. The following sections present a summary of their performance in preclinical epilepsy models, detailed experimental protocols, and a visual representation of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The anticonvulsant activity of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and levetiracetam was evaluated in various rodent models of epilepsy. The data presented below summarizes the effective dose (ED50) required to protect against seizures in these models.
| Epilepsy Model | Test Species | Compound | ED50 (mg/kg) |
| Corazole (Pentylenetetrazol) Antagonism Test | Mice | 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 2.5 - 5.0 |
| Corazole (Pentylenetetrazol) Antagonism Test | Mice | Levetiracetam | 2.5 - 600 |
| Pentylenetetrazol-Kindled Seizures | Mice | Levetiracetam | 36 |
| Electrically-Kindled Seizures | Mice | Levetiracetam | 7 |
| Pilocarpine-Induced Focal Seizures (Secondarily Generalized) | Mice | Levetiracetam | 7 |
| Kainic Acid-Induced Focal Seizures | Rats | Levetiracetam | 54 (Minimum Active Dose) |
| Maximal Electroshock (MES) Test | Mice | Levetiracetam | > 540 (Inactive) |
| Maximal Pentylenetetrazol Seizure (MPS) Test | Mice | Levetiracetam | > 540 (Inactive) |
Table 1: Comparison of Anticonvulsant Activity in Rodent Models.[1][2]
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for interpretation. The following are detailed protocols for the key experiments cited.
Corazole (Pentylenetetrazol) Antagonism Test
This model is used to identify compounds that can prevent or reduce the severity of seizures induced by the chemoconvulsant pentylenetetrazol (PTZ), which is a GABAA receptor antagonist.
-
Animal Model: Male albino mice (22-27 g).
-
Compound Administration: The test compounds (2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid or levetiracetam) or a vehicle control (normal saline) are administered intraperitoneally (i.p.).
-
Seizure Induction: A convulsant dose of pentylenetetrazol (typically 80-100 mg/kg) is administered subcutaneously 30-60 minutes after the test compound.
-
Observation: Animals are observed for a period of 30-60 minutes for the presence or absence of clonic and tonic seizures.
-
Endpoint: The primary endpoint is the percentage of animals protected from seizures. The ED50, the dose at which 50% of the animals are protected, is then calculated.
Kindling Models (Electrical and Chemical)
Kindling is a phenomenon where repeated application of a sub-convulsive stimulus results in the progressive intensification of seizure activity, eventually leading to generalized seizures. It is a widely used model of temporal lobe epilepsy.
-
Animal Model: Mice or rats.
-
Electrode Implantation (for electrical kindling): Animals are surgically implanted with an electrode in a specific brain region, such as the amygdala or cornea.
-
Stimulation/Drug Administration:
-
Electrical Kindling: A daily, brief, low-intensity electrical stimulation is applied through the implanted electrode.
-
Chemical Kindling (e.g., Pentylenetetrazol): Repeated injections of a sub-convulsive dose of PTZ are administered.
-
-
Seizure Scoring: The severity of the resulting seizure is scored according to a standardized scale (e.g., Racine scale).
-
Endpoint: The ability of a test compound, administered prior to each stimulation/injection, to prevent the development of fully kindled seizures (i.e., generalized tonic-clonic seizures) is assessed. The ED50 is the dose that prevents seizures in 50% of the animals.
Pilocarpine and Kainic Acid-Induced Seizure Models
These models utilize cholinergic and glutamatergic agonists, respectively, to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking aspects of human temporal lobe epilepsy.
-
Animal Model: Mice or rats.
-
Compound Administration: The test compound is administered prior to the convulsant.
-
Seizure Induction: Pilocarpine or kainic acid is administered systemically (e.g., i.p.).
-
Observation: Animals are observed for behavioral seizures, and in some cases, electroencephalographic (EEG) recordings are used to monitor seizure activity.
-
Endpoint: The ability of the test compound to prevent or reduce the severity and duration of seizures is evaluated. The minimum active dose or ED50 is determined.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Model: Mice or rats.
-
Compound Administration: The test compound is administered at various doses.
-
Seizure Induction: A brief, high-intensity electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension is recorded.
-
Endpoint: The primary endpoint is the protection against tonic hindlimb extension. Levetiracetam is notably inactive in this model.[1][3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Levetiracetam
Levetiracetam's primary mechanism of action is believed to involve its binding to the synaptic vesicle protein 2A (SV2A).[4][5][6] This interaction is thought to modulate the release of neurotransmitters.
Caption: Levetiracetam's interaction with SV2A.
General Experimental Workflow for Anticonvulsant Screening
The process of screening novel compounds for anticonvulsant activity typically follows a standardized workflow.
Caption: Preclinical anticonvulsant drug discovery workflow.
References
- 1. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 6. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
assessing the therapeutic index of Phenyl-pyrrolidin-1-yl-acetic acid compared to existing drugs
Assessing the Therapeutic Index of Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a framework for assessing the therapeutic index of novel compounds, using Phenyl-pyrrolidin-1-yl-acetic acid as a representative scaffold for new anti-inflammatory and analgesic agents.
Due to a lack of publicly available preclinical data for this compound and its direct derivatives, this guide will use established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) as a benchmark for comparison. The methodologies and signaling pathways described herein provide a comprehensive overview for the evaluation of new chemical entities in this therapeutic area.
Comparative Analysis of Existing Anti-Inflammatory Drugs
While a precise therapeutic index is determined by the ratio of the median toxic dose (TD50) or lethal dose (LD50) to the median effective dose (ED50), a broader view of safety and efficacy can be gleaned from other pharmacological parameters.[1] The following table summarizes key characteristics of commonly used NSAIDs, which serve as a baseline for evaluating novel compounds.
| Drug | Mechanism of Action (COX Selectivity) | Common Therapeutic Uses | Relative Gastrointestinal (GI) Risk | Relative Cardiovascular (CV) Risk |
| Ibuprofen | Non-selective COX-1/COX-2 Inhibitor | Pain, Fever, Inflammation | Low to Moderate | Moderate to High |
| Naproxen | Non-selective COX-1/COX-2 Inhibitor | Pain, Fever, Inflammation | Moderate | Lower than other non-selective NSAIDs |
| Diclofenac | Some COX-2 Selectivity | Pain, Inflammation | Moderate | High |
| Celecoxib | Selective COX-2 Inhibitor | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Low | Moderate to High |
| Aspirin (low-dose) | Irreversible COX-1 Inhibitor | Antiplatelet Agent | Moderate | Low (Cardioprotective) |
This table provides a qualitative comparison based on extensive clinical data. The actual risk for an individual patient may vary.
Experimental Protocols for Therapeutic Index Determination
The determination of a therapeutic index for a novel compound like a this compound derivative requires a series of well-defined preclinical experiments.
Determination of Median Lethal Dose (LD50)
The LD50 is the statistically estimated dose of a substance expected to cause death in 50% of a test population. The OECD Test Guideline 425 (Up-and-Down Procedure) is a commonly accepted method that minimizes animal usage.[2][3]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD 425)
-
Test System: Typically, female rats are used as they are often slightly more sensitive.
-
Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days prior to testing.
-
Fasting: Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered should be minimized.
-
Procedure:
-
A preliminary estimate of the LD50 is made based on existing data or in silico predictions. The first animal is dosed at a step just below this estimate.
-
The animal is observed for signs of toxicity and mortality, with close attention during the first 4 hours and then daily for 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the sequence of survivals and deaths.[2]
Determination of Median Effective Dose (ED50)
The ED50 is the dose that produces a desired therapeutic effect in 50% of the test population. For an anti-inflammatory and analgesic compound, this can be determined using various animal models.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory ED50)
-
Test System: Male or female rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Animals are divided into groups: a vehicle control group and several groups receiving different doses of the test compound.
-
The test compound or vehicle is administered (e.g., orally) at a set time (e.g., 60 minutes) before the inflammatory insult.
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw volume is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED50 is the dose calculated to cause a 50% inhibition of paw edema, determined by plotting a dose-response curve.
Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic ED50)
-
Test System: Mice (e.g., Swiss albino).
-
Procedure:
-
Animals are divided into a vehicle control group and multiple test groups receiving varying doses of the compound.
-
The test compound or vehicle is administered (e.g., orally) 30-60 minutes before the noxious stimulus.
-
An intraperitoneal injection of 0.6% acetic acid solution is administered to induce a writhing response (a characteristic stretching behavior indicative of visceral pain).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each dose group relative to the control group. The ED50 is the dose that reduces the number of writhes by 50%, as determined from a dose-response curve.[4]
Visualizing Experimental and Biological Pathways
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the logical flow of preclinical studies to determine the therapeutic index of a novel compound.
References
Comparative Safety Profile of Phenyl-pyrrolidin-1-yl-acetic acid Analogues and Other Nootropics: A Guide for Researchers
For research and drug development professionals, this guide provides a comparative analysis of the safety profiles of a Phenyl-pyrrolidin-1-yl-acetic acid analogue, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, against established nootropics: Piracetam, Aniracetam, Oxiracetam, and Modafinil. The information is presented to facilitate an objective evaluation based on available experimental data.
Executive Summary
The development of novel nootropic agents requires a thorough assessment of their safety profile relative to existing compounds. This guide benchmarks a derivative of this compound against widely recognized nootropics. While comprehensive experimental safety data for 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid remains limited in publicly accessible literature, this guide compiles the available information and presents it alongside the established safety data for Piracetam, Aniracetam, Oxiracetam, and Modafinil. The comparison focuses on acute toxicity, potential for mutagenicity, and cardiovascular safety.
Acute Toxicity
Acute toxicity is a critical determinant of a substance's initial safety profile, often quantified by the median lethal dose (LD50). The LD50 is the dose required to be lethal for 50% of a tested animal population. A higher LD50 value generally indicates lower acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | Rat | Intravenous, Intraperitoneal | Predicted low toxicity | [1] |
| Piracetam | Rat | Oral | >10,000 mg/kg | |
| Piracetam | Mouse | Oral | 8,000 mg/kg | |
| Aniracetam | Rat | Oral | >5,000 mg/kg | |
| Aniracetam | Mouse | Oral | 4,500 mg/kg | |
| Oxiracetam | Rat | Oral | >10,000 mg/kg | |
| Oxiracetam | Mouse | Oral | >10,000 mg/kg | |
| Modafinil | Rat | Oral | >1,250 mg/kg |
Note: Experimental LD50 data for 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid was not available in the reviewed literature. A computational prediction suggests low toxicity.[1] For other related compounds, such as 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid, safety data indicates potential for skin and eye irritation. It is crucial to avoid extrapolating safety data between different chemical analogues.
Genetic and Cardiovascular Safety
Beyond acute toxicity, evaluating the potential for a compound to induce genetic mutations (mutagenicity) and to affect cardiac function are standard components of a comprehensive safety assessment. The Ames test is a widely used method to assess mutagenicity, while the hERG assay is a standard in vitro model for predicting the risk of drug-induced cardiac arrhythmias.
| Compound | Ames Test Result | hERG Assay Result |
| 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | Data not available | Data not available |
| Piracetam | Data not available | Data not available |
| Aniracetam | Data not available | Data not available |
| Oxiracetam | Data not available | Data not available |
| Modafinil | Data not available | Data not available |
Limitation: Specific experimental results for the Ames test and hERG assay for 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid and the selected comparator nootropics were not found in the public domain during the literature review for this guide. The absence of this data represents a significant gap in the comprehensive safety assessment of these compounds.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of safety data. Below are summaries of the standard methodologies for the key safety assays discussed.
Acute Toxicity (LD50) Determination
The acute oral toxicity is typically determined following the OECD Guideline 423.
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., rats or mice) are used.
-
Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level.
-
Observation: The animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Progression: The outcome of the first group determines the dosage for the subsequent group (higher or lower).
-
Endpoint: The LD50 value is calculated based on the mortality data from the different dose groups.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is performed according to the OECD Guideline 471 to assess the mutagenic potential of a substance.
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state of amino acid synthesis) compared to the negative control.
References
A Comparative Analysis of Phenyl-pyrrolidin-1-yl-acetic Acid Enantiomers: A Focus on the Nootropic Derivative Phenotropil
The racemic form of Phenotropil has been used clinically as a nootropic agent to enhance cognitive function and physical performance. However, research into its individual enantiomers, (R)- and (S)-Phenotropil, has demonstrated that the therapeutic effects are not equally distributed between the two.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key findings from preclinical studies in mice, comparing the effects of the (R)- and (S)-enantiomers of Phenotropil across different behavioral tests.
Table 1: Locomotor Activity in the Open-Field Test
| Compound | Dose (mg/kg) | Outcome |
| (R)-Phenotropil | 10 | Significant increase in locomotor activity |
| 50 | Significant increase in locomotor activity | |
| (S)-Phenotropil | 50 | Significant increase in locomotor activity |
Table 2: Antidepressant Effect in the Forced Swim Test
| Compound | Dose (mg/kg) | Outcome |
| (R)-Phenotropil | 50 | Antidepressant effect observed |
| 100 | Antidepressant effect observed | |
| (S)-Phenotropil | 100 | Antidepressant effect observed |
Table 3: Memory Enhancement in the Passive Avoidance Response Test
| Compound | Dose (mg/kg) | Outcome |
| (R)-Phenotropil | 1 | Significant enhancement of memory function |
| (S)-Phenotropil | - | No activity observed |
These results indicate that while both enantiomers contribute to the locomotor and antidepressant effects of racemic Phenotropil, the memory-improving activity is exclusively associated with the (R)-enantiomer.[1] Notably, the concentrations of both enantiomers in the brain tissue were found to be similar, suggesting that the observed differences in pharmacological activity are due to stereoselective interactions with their biological targets.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of Phenotropil enantiomers.
Open-Field Test
The open-field test is a common method to assess locomotor activity and anxiety-like behavior in rodents.[1][2][3][4][5]
Apparatus: A square arena (typically 50x50 cm) with high walls to prevent escape. The arena is often placed in a dimly lit, quiet room to minimize external stimuli.[3]
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.[5][6]
-
Each mouse is individually placed in the center of the open-field arena.[2]
-
The animal's behavior is recorded for a predetermined period, typically 5 to 20 minutes.[1][2]
-
An automated tracking system is used to measure various parameters, including total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency.[1][2]
-
The apparatus is thoroughly cleaned between trials to eliminate olfactory cues.[3]
Forced Swim Test
The forced swim test is a widely used model to screen for antidepressant activity.[6][7][8]
Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth that prevents the mouse from touching the bottom or escaping. The water temperature is maintained at a constant, mild temperature (around 24-25°C).[6][8]
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The test duration is typically 6-8 minutes.[6]
-
The behavior of the mouse is recorded, and the duration of immobility (floating passively) is measured.[6]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, the mice are removed from the water, dried, and returned to their home cages.[6]
Passive Avoidance Test
The passive avoidance test is used to evaluate learning and memory.[9][10][11][12][13]
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid that can deliver a mild electric shock.[9][11]
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.[10][11]
-
Retention Trial: After a specific interval (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.[10]
-
An increased latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates that the mouse has learned to associate the dark chamber with the aversive stimulus, reflecting memory retention.[9]
Signaling Pathways and Experimental Workflow
The nootropic effects of compounds like Phenotropil are believed to be mediated through the modulation of various neurotransmitter systems and intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory.[14][15][16]
Caption: Workflow for separating and comparing the pharmacological effects of enantiomers.
Caption: Putative signaling cascade modulated by nootropic agents to enhance cognition.
References
- 1. Open field test for mice [protocols.io]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. scribd.com [scribd.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Passive avoidance test [panlab.com]
- 12. Passive avoidance (step-down test) [protocols.io]
- 13. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways relevant to cognition-enhancing drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Phenyl-pyrrolidin-1-yl-acetic acid (Phenylpiracetam): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of Phenyl-pyrrolidin-1-yl-acetic acid, more commonly known as Phenylpiracetam. It objectively compares its performance with other alternatives in relevant therapeutic areas and presents the available supporting experimental data. Due to the nature of the existing research, which is predominantly from Russian sources with limited availability of full-text English translations, this guide synthesizes the most relevant findings while also highlighting areas where robust, long-term clinical data is lacking.
Overview of this compound (Phenylpiracetam)
Phenylpiracetam is a synthetic nootropic compound developed in Russia.[1] It is a phenyl derivative of piracetam and is reported to be more potent.[2] Its purported effects include cognitive enhancement, increased physical stamina, and improved tolerance to cold and stress.[3][4] The primary indications for its prescription in Russia and other Eastern European countries include cerebrovascular deficiency, depression, apathy, and memory problems.[1]
The proposed mechanisms of action for Phenylpiracetam are multifaceted and include:
-
Dopamine Reuptake Inhibition: Phenylpiracetam and its enantiomers have been identified as dopamine reuptake inhibitors (DRIs), which increases the concentration of dopamine in the synaptic cleft.[5][6][7]
-
Modulation of Acetylcholine Receptors: It is believed to interact with nicotinic acetylcholine receptors (nAChRs), potentially increasing their density and modulating their activity.[7][8][9]
-
Increased Receptor Density for other Neurotransmitters: Some sources suggest it may also increase the density of GABA and NMDA receptors.
Long-Term Efficacy in Post-Stroke Rehabilitation
One of the most cited applications of Phenylpiracetam is in the rehabilitation of stroke patients. A significant study in this area was conducted by Kovalchuk et al. (2010).
Comparison with Standard Stroke Rehabilitation
| Intervention | Study Population | Duration | Key Outcomes |
| Phenylpiracetam (Phenotropil) | 200 patients with ischemic stroke | 1 year (3 courses of treatment) | Significantly better restoration of neurologic functions and daily living activities (p < 0.0001) compared to the control group.[10] |
| Standard Stroke Rehabilitation | Varies by study | Long-term | Focuses on physical, occupational, and speech therapy to regain lost function. Efficacy is variable and depends on stroke severity, intensity of therapy, and patient-specific factors.[11][12][13] Cognitive rehabilitation can improve specific domains like attention and memory.[14] |
Experimental Protocol: Phenylpiracetam in Stroke Rehabilitation (Kovalchuk et al., 2010)
-
Study Design: Controlled clinical trial.[10]
-
Participants: 400 patients with ischemic stroke, divided into a main group (n=200) and a control group (n=200).[10]
-
Intervention: The main group received three courses of Phenylpiracetam (referred to as Phenotropil) at a dosage of 400 mg/day for one year, in addition to complex rehabilitation treatment.[10]
-
Outcome Measures: The extent of restoration of neurologic functions and daily living activities was assessed using the Barthel, Lindmark, Scandinavian, and Merton and Sutton scales.[10]
Long-Term Efficacy in Traumatic Brain Injury (TBI)
The evidence for the long-term efficacy of Phenylpiracetam in treating cognitive deficits following traumatic brain injury (TBI) is limited. As a point of comparison, Amantadine, a dopamine agonist, has been more extensively studied for this indication, although with mixed results.
Comparison with Amantadine for TBI-Related Cognitive Deficits
| Intervention | Study Population | Duration | Key Outcomes |
| Phenylpiracetam | Limited data available | - | Anecdotal reports and some Russian studies suggest potential benefits for cognitive function after brain injury, but robust, long-term clinical trials are lacking.[1] |
| Amantadine | Patients with chronic moderate to severe TBI | 60 days | One large-scale, randomized controlled trial found no significant improvement in cognition compared to placebo. Some smaller or earlier studies suggested potential benefits for arousal, memory, and aggression.[15][16][17] A systematic review indicated potential for intermediate-term cognitive recovery but inconclusive long-term effects.[18] |
Experimental Protocol: Representative Study of Amantadine in TBI (Hammond et al., 2018)
-
Study Design: Multi-site, randomized, double-blinded, placebo-controlled trial.[17]
-
Participants: 119 individuals with significant cognitive impairments at least 6 months post-non-penetrating TBI.[17]
-
Intervention: 100mg of amantadine administered twice daily for 60 days versus a placebo.[17]
-
Outcome Measures: A battery of neuropsychological tests to assess memory, attention, and general thinking skills.[17]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Phenylpiracetam (Dopamine Reuptake Inhibition)
Caption: Phenylpiracetam inhibits the dopamine transporter (DAT), increasing dopamine in the synapse.
Proposed Signaling Pathway of Phenylpiracetam (Nicotinic Acetylcholine Receptor Modulation)
Caption: Phenylpiracetam may modulate nicotinic acetylcholine receptors, enhancing their activity.
General Experimental Workflow for a Nootropic Clinical Trial
Caption: A typical workflow for a randomized, controlled clinical trial evaluating a nootropic agent.
Conclusion
The available evidence suggests that this compound (Phenylpiracetam) may have therapeutic potential, particularly in the context of post-stroke rehabilitation. The findings from the Kovalchuk et al. (2010) study are promising, indicating a significant improvement in functional outcomes. However, the lack of accessible, detailed long-term clinical trial data, especially from studies conducted with rigorous, double-blind, placebo-controlled designs and published in English-language peer-reviewed journals, remains a significant limitation to its widespread clinical adoption and a full understanding of its long-term efficacy and safety profile.
For traumatic brain injury, the evidence for Phenylpiracetam is even more limited, and the data for a potential alternative, Amantadine, is conflicting. In the realm of cognitive enhancement for healthy individuals, there is a general dearth of high-quality, long-term studies for most nootropics, including Phenylpiracetam.
Further research is imperative to substantiate the promising preliminary findings and to fully elucidate the mechanisms of action of Phenylpiracetam. Future studies should focus on well-designed, long-term clinical trials with transparent methodologies and comprehensive data reporting to allow for a more definitive evaluation of its efficacy and safety in comparison to established and alternative therapies.
References
- 1. phenylpiracetam for improved brain function — Ryan Crossfield [ryancrossfield.com]
- 2. quora.com [quora.com]
- 3. The Best Racetams: A Comparison - Nootropics Zone [nootropicszone.com]
- 4. brcrecovery.com [brcrecovery.com]
- 5. MRZ-9547 - Wikipedia [en.wikipedia.org]
- 6. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. [Efficacy of phenotropil in the rehabilitation of stroke patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3. Cognitive Rehabilitation | Canadian Stroke Best Practices [strokebestpractices.ca]
- 12. Cognitive Rehabilitation – Strokengine [strokengine.ca]
- 13. Rehabilitation of Poststroke Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cognitive Rehabilitation Interventions for Post-Stroke Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biausa.org [biausa.org]
- 16. Amantadine to Treat Cognitive Dysfunction in Moderate to Severe Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amantadine and Cognition in Chronic Traumatic Brain Injury | MSKTC [msktc.org]
- 18. The role of amantadine in cognitive recovery early after traumatic brain injury: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuro-Behavioral Profile of Phenyl-pyrrolidin-1-yl-acetic acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation of the behavioral effects of two promising Phenyl-pyrrolidin-1-yl-acetic acid derivatives: the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate. We present a comparative analysis of their anticonvulsant and nootropic properties against established drugs, supported by detailed experimental data and methodologies.
Comparative Performance Data
The following tables summarize the preclinical data for the two this compound derivatives in established behavioral models.
Anticonvulsant Activity
The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has demonstrated significant anticonvulsant effects in various preclinical models, showing superiority over the established anti-epileptic drug, levetiracetam.[1]
| Compound | Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | Pentylenetetrazol (PTZ) Test (ED₅₀, mg/kg) | 6 Hz Seizure Model (ED₅₀, mg/kg) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 49.6 | 67.4 | 31.3 (32 mA) |
| Levetiracetam | Ineffective | > 600 | Ineffective at high doses |
Table 1: Comparison of the anticonvulsant activity of 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and Levetiracetam. Data sourced from Benchchem[1].
Nootropic and Neuroprotective Activity
Both derivatives have shown promising nootropic (cognitive-enhancing) and neuroprotective effects. The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid was found to have nootropic activity comparable to piracetam.[2] In a rat model of middle cerebral artery occlusion (MCAO), potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (Compound 1) exhibited superior performance in improving neurological outcomes compared to Piracetam.[3]
| Compound | Passive Avoidance Test (% increase in latency) | Open Field Test (increase in exploratory activity) | Neurological Deficit Score (MCAO model) | Infarct Volume (%) (MCAO model) | Motor Coordination (Beam Walking Test, score) (MCAO model) |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Comparable to Piracetam (400 mg/kg) | Notable increase | Not Reported | Not Reported | Not Reported |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (Compound 1) | Not Reported | Not Reported | 1.8 ± 0.4 | 22.5 ± 5.1 | 8.9 ± 1.2* |
| Piracetam | - | - | 2.9 ± 0.5 | 38.2 ± 6.3 | 6.5 ± 1.0 |
| Saline Control | - | - | 3.5 ± 0.6 | 45.1 ± 7.5 | 4.2 ± 0.8 |
*p < 0.05 compared to both Saline Control and Piracetam groups. Table 2: Comparison of the nootropic and neuroprotective activity of this compound derivatives and Piracetam. Data for the 2,6-dimethylanilide derivative is from Pharmaceutical Chemistry Journal[2]. Data for Compound 1 is from Benchchem[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Anticonvulsant Activity Models
1. Maximal Electroshock (MES) Test: This test is a well-validated model for identifying potential anticonvulsant compounds effective against generalized tonic-clonic seizures.[4]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (mice or rats) are administered the test compound or vehicle.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered through corneal electrodes.[5][6]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4][7]
-
2. Pentylenetetrazol (PTZ) Test: This model is used to screen for drugs that may be effective against absence seizures.[8]
-
Apparatus: Observation chambers.
-
Procedure:
-
Rodents are pre-treated with the test compound or vehicle.
-
A subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered.[9][10]
-
Animals are observed for the presence and latency of myoclonic and clonic seizures for a set period (e.g., 30 minutes).[9] The absence of generalized clonic seizures is considered a positive endpoint.
-
3. 6 Hz Seizure Model: This model is used to identify drugs effective against psychomotor seizures and treatment-resistant focal seizures.[2][3]
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
Nootropic Activity Models
1. Passive Avoidance Test: This test assesses learning and memory in rodents.[12]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber can deliver a mild foot shock.
-
Procedure:
-
Training (Day 1): The animal is placed in the light compartment. Upon entering the dark compartment, it receives a brief, mild foot shock.[12]
-
Testing (Day 2): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[12]
-
2. Open Field Test: This test is used to assess locomotor activity and anxiety-like behavior.[1]
-
Apparatus: A square arena with walls.
-
Procedure:
-
The animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).[1][13]
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. An increase in exploratory activity can be indicative of nootropic or anxiolytic effects.[14][15]
-
Visualizations
Proposed Signaling Pathway
One of the this compound derivatives, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, is proposed to act through the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The following diagram illustrates a potential signaling cascade initiated by AMPA receptor modulation, leading to downstream effects that may contribute to neuroprotection and cognitive enhancement.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. scispace.com [scispace.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Open field test for mice [protocols.io]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenyl-pyrrolidin-1-yl-acetic acid: A Step-by-Step Guide
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. This document provides essential guidance on the safe and logistical procedures for the disposal of Phenyl-pyrrolidin-1-yl-acetic acid and its related compounds, ensuring the protection of both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The available safety data for structurally similar compounds indicates that this chemical may cause skin, eye, and respiratory irritation[1].
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory | Use in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations[2]. The following protocol outlines the general steps for its safe disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.
-
For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated secondary containment area.
-
The storage area should be clearly marked as "Hazardous Waste."
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the date and amount of each addition.
-
Retain all paperwork provided by the EHS office and the waste disposal vendor.
-
Emergency Procedures
In the event of a spill or accidental release, the following immediate actions should be taken:
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1]. If irritation persists, seek medical attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[1]. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place it in the hazardous waste container. For large spills, contact your EHS office immediately. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling Phenyl-pyrrolidin-1-yl-acetic acid
Immediate Safety and Logistical Information
This document provides essential procedural guidance for the safe handling of Phenyl-pyrrolidin-1-yl-acetic acid, focusing on personal protective equipment (PPE), emergency procedures, and disposal plans. The information is intended for use by trained professionals in a laboratory setting.
Hazard Assessment of Structurally Similar Compounds
Based on available data for related chemicals, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
Harmful if inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3] A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Select gloves based on the specific solvent being used and breakthrough time. Ensure full coverage of exposed skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If airborne dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary. | Respirator type should be selected based on the potential for airborne concentration and exposure limits. |
| Hand Protection | Impervious gloves should be worn. | Inspect gloves for integrity before each use and replace them if compromised. |
Emergency Procedures
Immediate and appropriate response to an exposure or spill is crucial.
| Emergency Situation | Immediate Action | Follow-up and Medical Attention |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] | Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[1] | Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. | Ensure the spill area is well-ventilated. |
Handling and Storage Plan
Proper handling and storage are essential to minimize risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2-8°C, sealed and dry.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste. Do not allow it to enter drains or waterways.
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE as hazardous waste.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow with integrated safety checkpoints for handling this compound.
Caption: Experimental workflow with safety checkpoints for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
